3-Phenylazetidine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-phenylazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGXRQBQWHYNMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672159 | |
| Record name | 3-Phenylazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7606-30-6 | |
| Record name | 3-Phenylazetidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-phenylazetidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 3-Phenylazetidine Scaffold
An In-Depth Technical Guide to 3-Phenylazetidine Hydrochloride
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with this compound (CAS: 7606-30-6). We will delve into its fundamental properties, synthesis, analytical characterization, and critical applications, providing field-proven insights and detailed protocols to empower your research and development endeavors.
The azetidine ring, a four-membered saturated nitrogen heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain and non-planar geometry offer a unique three-dimensional profile compared to more common heterocycles like piperidine or pyrrolidine.[3] This conformational rigidity can enhance binding affinity and selectivity for biological targets, while often improving key drug-like properties such as metabolic stability and aqueous solubility.[3]
This compound incorporates this valuable azetidine motif with a phenyl substitution, providing a rigid framework with well-defined exit vectors for further chemical modification.[3] As a hydrochloride salt, the compound exhibits enhanced water solubility and stability, making it a versatile and readily applicable building block in the synthesis of novel therapeutics.[4] This guide aims to provide a detailed technical overview of its synthesis, characterization, and strategic application in drug discovery.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of the compound's physical and chemical properties is foundational for its effective use in synthesis and formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 7606-30-6 | [5][6][7][8] |
| Molecular Formula | C₉H₁₂ClN | [4][6][7][8] |
| Molecular Weight | 169.65 g/mol | [6][7] |
| Appearance | White to off-white powder or solid | [8] |
| Solubility | Soluble in water | [4] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. | [8][9] |
| SMILES | c1ccc(cc1)C1CNC1.Cl | [4] |
| InChI | InChI=1/C9H11N.ClH/c1-2-4-8(5-3-1)9-6-10-7-9;/h1-5,9-10H,6-7H2;1H | [4] |
Table 2: Predicted Spectroscopic Data
| Technique | Data |
| ¹H NMR (DMSO-d₆) | δ 9.5-10.5 (br s, 2H, NH₂⁺), 7.3-7.5 (m, 5H, Ar-H), 4.4-4.6 (m, 1H, Ar-CH), 4.1-4.3 (m, 2H, CH₂), 3.9-4.1 (m, 2H, CH₂) |
| ¹³C NMR (DMSO-d₆) | δ 138-140 (Ar-C), 129-130 (Ar-CH), 128-129 (Ar-CH), 127-128 (Ar-CH), 55-57 (CH₂), 38-40 (Ar-CH) |
| Mass Spec (ESI+) | [M+H]⁺ = 134.10 (as free base) |
Note: NMR data is predicted based on the analysis of structurally similar compounds. Actual experimental values may vary.
Synthesis and Purification: A Validated Approach
The synthesis of 3-phenylazetidine typically involves the formation of the strained four-membered ring, often requiring the use of protecting groups to direct the cyclization. The hydrochloride salt is then formed in the final step.
Synthetic Rationale
A common strategy involves the deprotection of a stable, N-protected precursor. N-benzhydryl is a frequently used protecting group for azetidines due to its stability and subsequent removal via hydrogenolysis. The synthesis begins with the reaction of a suitable propane derivative with a protected amine, followed by cyclization and deprotection. The final salt formation with hydrochloric acid provides the stable, water-soluble product.[10]
Caption: General synthetic workflow for 3-Phenylazetidine HCl.
Experimental Protocol: Synthesis via Hydrogenolysis
This protocol describes the deprotection of 1-Benzhydryl-3-phenylazetidine to yield the target compound.
Step 1: Hydrogenolytic Deprotection
-
To a solution of 1-benzhydryl-3-phenylazetidine (1.0 eq) in a protic solvent such as methanol, add a catalytic amount of palladium on charcoal (10% w/w).[10]
-
Add a stoichiometric equivalent of hydrochloric acid (e.g., as a solution in dioxane or isopropanol).[10]
-
Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).[10]
-
Stir the mixture at room temperature until hydrogen uptake ceases (typically 2-4 hours), indicating the completion of the reaction.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.
Step 2: Isolation and Purification
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Recrystallize the crude solid from a suitable solvent system (e.g., isopropanol/diethyl ether) to obtain the purified product.[11]
-
Dry the resulting crystalline solid under vacuum to remove residual solvents.
Analytical Characterization Workflow
Ensuring the identity and purity of this compound is paramount. A combination of chromatographic and spectroscopic techniques provides a self-validating system for quality control.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for assessing purity and monitoring degradation.
Protocol: Reverse-Phase HPLC Analysis
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.[12]
-
Injection Volume: 10 µL.
-
Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Caption: Integrated analytical workflow for quality control.
Applications in Drug Discovery
This compound is not merely an intermediate but a strategic building block for creating high-value therapeutic candidates.[4]
Scaffold for CNS-Active Agents
The rigid 3-phenylazetidine core is an excellent starting point for ligands targeting central nervous system (CNS) receptors and transporters.[3] Its structure is found in compounds designed to modulate monoamine transporters like the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[3][13] Dysregulation of these transporters is linked to various psychiatric and neurological disorders, making them key therapeutic targets.[3] The defined exit vectors of the scaffold allow for precise chemical modifications to fine-tune potency and selectivity.
Bioisosteric Replacement and Conformational Constraint
In drug design, replacing more flexible fragments (like a phenylethylamine) with the constrained azetidine ring can lock the molecule into a bioactive conformation, potentially increasing binding affinity and reducing off-target effects.[14] This strategy of conformational restriction has been successfully employed in the design of novel antitumor agents, where a 3-aryl-azetidine moiety was used to replace a more flexible group in analogues of TZT-1027.[14]
Caption: Role of 3-Phenylazetidine HCl in a drug discovery cascade.
Safety, Handling, and Stability
Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.
Stability Profile
While the hydrochloride salt enhances stability, the azetidine ring's inherent strain makes it susceptible to degradation under harsh conditions.[12] Forced degradation studies are recommended to understand its chemical liabilities.
Protocol: Forced Degradation Study (ICH Guidelines)
-
Stock Solution: Prepare a 1 mg/mL stock solution in 50:50 acetonitrile/water.[12]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60 °C.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.[12]
-
Thermal Stress: Expose the solid compound to 80 °C.
-
Photolytic Stress: Expose the compound to light conditions as specified by ICH Q1B.
-
Analysis: At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize if necessary, and analyze by the validated HPLC method to quantify degradation.[12]
Safety and Handling Precautions
Based on available safety data, this compound and related compounds should be handled with care.
Table 3: GHS Hazard and Precautionary Statements
| Category | Statement | Source(s) |
| Hazard | H302: Harmful if swallowed. | [15] |
| H311: Toxic in contact with skin. | [15] | |
| H315: Causes skin irritation. | [15][16] | |
| H319: Causes serious eye irritation. | [15][16] | |
| H331: Toxic if inhaled. | [15] | |
| H335: May cause respiratory irritation. | [15] | |
| Precautionary | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. | [15] |
| P271: Use only outdoors or in a well-ventilated area. | [15] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8][15] | |
| P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [15] | |
| P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [15] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [15] |
Handling Recommendations:
-
Always handle in a well-ventilated area or a chemical fume hood.[9][15]
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8][9][15]
-
Minimize dust generation and accumulation.[9]
Conclusion
This compound is a high-value chemical entity with significant potential in pharmaceutical research and development. Its unique structural and physicochemical properties make it an attractive scaffold for the design of novel therapeutics, particularly for CNS disorders. By understanding its synthesis, characterization, and handling requirements as detailed in this guide, researchers can effectively leverage this powerful building block to accelerate their drug discovery programs.
References
- 1. 3-Phenylazetidin-3-ol Hydrochloride [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 5. This compound | 7606-30-6 [chemicalbook.com]
- 6. 7606-30-6 | MFCD08703190 | this compound [aaronchem.com]
- 7. 7606-30-6 | CAS DataBase [m.chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 11. DSpace [cora.ucc.ie]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents [mdpi.com]
- 15. pfaltzandbauer.com [pfaltzandbauer.com]
- 16. tcichemicals.com [tcichemicals.com]
Introduction: The Strategic Importance of the Azetidine Scaffold
An In-Depth Technical Guide to the Molecular Structure of 3-Phenylazetidine Hydrochloride
In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer both potent biological activity and favorable pharmacokinetic profiles is relentless. Among the privileged scaffolds, the azetidine ring—a four-membered saturated heterocycle containing a nitrogen atom—has garnered significant attention.[1][2] Its inherent ring strain and constrained conformation provide a unique three-dimensional geometry that can enhance binding affinity and selectivity for biological targets.[3] this compound (CAS: 7606-30-6) is a quintessential example of this molecular class, serving as a critical building block in the synthesis of a wide array of pharmacologically active agents.[4][5]
This guide provides an in-depth analysis of the molecular structure of this compound. Moving beyond a simple recitation of facts, we will explore the conformational intricacies, the influence of its substituent, and the nature of its salt form. We will further detail the gold-standard analytical methodologies required for its definitive structural elucidation, explaining the causality behind each experimental choice to provide a self-validating framework for researchers.
I. Core Molecular Structure: A Triad of Influence
The structure of this compound is best understood as an interplay of three key features: the strained azetidine ring, the sterically demanding phenyl substituent, and the charge-inducing hydrochloride salt form.
A. The Azetidine Ring: A Puckered Conformation
The foundational characteristic of the azetidine ring is its significant ring strain, a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions of adjacent C-H bonds).[1] To alleviate this, the ring is not planar. Instead, it adopts a puckered conformation, a critical feature influencing its chemical reactivity and biological interactions.[6] This puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes, which for an unsubstituted azetidine is approximately 37°.[6] This deviation from planarity is a key determinant of the molecule's three-dimensional shape.
B. The Phenyl Substituent: Directing Conformation
The placement of a phenyl group at the C3 position profoundly influences the ring's preferred conformation. Due to its steric bulk, the phenyl group is expected to predominantly occupy a pseudo-equatorial position.[6] This orientation minimizes steric hindrance with the hydrogen atoms on the C2 and C4 positions of the azetidine ring, representing the most energetically favorable state. The alternative pseudo-axial position would introduce significant steric clash, making it a less populated conformation in solution.
C. The Hydrochloride Salt: Enhancing Utility
3-Phenylazetidine is a secondary amine and thus possesses a basic nitrogen atom. The hydrochloride salt is formed through a straightforward acid-base reaction with hydrochloric acid (HCl).[7][8] The lone pair of electrons on the azetidine nitrogen accepts a proton (H⁺) from HCl, forming a positively charged azetidinium cation.[8] The chloride ion (Cl⁻) remains as the counter-ion, resulting in an ionic compound, [(C₉H₁₁N)H]⁺Cl⁻.
This transformation is not merely a formality; it is crucial for its application in drug development. The salt form imparts several advantageous properties:
-
Enhanced Water Solubility: The ionic nature of the hydrochloride salt dramatically increases its solubility in aqueous media compared to the free base, which is critical for bioavailability and formulation.[9]
-
Increased Stability: Salts are typically crystalline solids with higher melting points and greater stability than their free base counterparts, making them easier to handle and store.[8]
-
Chirality: The presence of a substituent at the C3 position renders the molecule chiral.[4] This means this compound exists as a pair of enantiomers. This is of paramount importance in drug development, as different enantiomers can have vastly different biological activities and metabolic fates.
The logical relationship between the free base and its salt is fundamental to its practical use.
Caption: Formation of the hydrochloride salt from the free base.
II. Definitive Structural Elucidation: An Experimental Framework
Asserting a molecular structure requires rigorous experimental validation. The following protocols outline the primary analytical techniques used to characterize this compound, forming a self-validating system for its identification and conformational analysis.
Caption: Experimental workflow for structural validation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful technique for determining the precise connectivity and stereochemistry of a molecule in solution. By probing the magnetic environments of ¹H and ¹³C nuclei, we can assemble a complete picture of the carbon-hydrogen framework.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is water-soluble).
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR Acquisition: Record the carbon-13 NMR spectrum, often using a proton-decoupled pulse sequence.
-
2D NMR (Optional but Recommended): Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish H-H couplings and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded C-H pairs for unambiguous assignment.
Data Interpretation & Expected Results:
The spectra will provide a unique fingerprint of the molecule. The expected chemical shifts are summarized below.
| Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale |
| Phenyl (Ar-H) | ~7.2 - 7.5 (multiplet) | ~125 - 145 | Typical aromatic region. Multiple signals due to different positions on the ring. |
| Azetidine C3-H | ~4.0 - 4.5 (multiplet) | ~35 - 45 | Methine proton adjacent to the phenyl group and nitrogen. |
| Azetidine C2/C4-H | ~3.5 - 4.0 (multiplets) | ~50 - 60 | Methylene protons adjacent to the protonated nitrogen are deshielded. Puckering can make them diastereotopic, leading to complex splitting. |
| Azetidine N-H₂⁺ | Variable, broad | N/A | Protons on the positively charged nitrogen; chemical shift is dependent on solvent and concentration. |
B. Single-Crystal X-ray Diffraction
Causality: While NMR provides an averaged structure in solution, X-ray crystallography gives the precise, unambiguous three-dimensional structure of the molecule in the solid state.[6] It is the definitive method for determining bond lengths, bond angles, and the exact puckering of the azetidine ring.
Experimental Protocol:
-
Crystallization: Grow a single crystal of this compound suitable for diffraction. This is often the most challenging step and typically involves slow evaporation of a saturated solution in a solvent system like ethanol or an ethanol/ether mixture.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and rotated while being irradiated with a monochromatic X-ray beam.
-
Structure Solution and Refinement: The diffraction pattern is collected and processed. The phases of the diffracted X-rays are determined (structure solution) to generate an electron density map. Atomic positions are fitted to this map and refined to yield the final crystal structure.[6]
Expected Insights: The resulting crystallographic data would provide definitive proof of the puckered azetidine ring, the pseudo-equatorial orientation of the phenyl group, and the ionic interaction with the chloride anion.
C. Mass Spectrometry (MS)
Causality: Mass spectrometry is used to confirm the molecular weight and, with high-resolution instruments, the elemental formula of the compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or water).
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate soft ionization technique, such as Electrospray Ionization (ESI), which is ideal for pre-charged ionic compounds.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Expected Data: The ESI mass spectrum, run in positive ion mode, will show a prominent peak corresponding to the azetidinium cation [C₉H₁₁N + H]⁺.
-
Expected m/z (Monoisotopic): 134.0964
-
High-Resolution MS (HRMS): Would confirm this mass to within a few parts per million, validating the elemental formula C₉H₁₂N⁺.[10]
III. Conclusion
The molecular structure of this compound is a carefully balanced assembly of a strained, puckered heterocyclic ring, a sterically influential phenyl group, and a charge-conferring hydrochloride salt. The phenyl group dictates a pseudo-equatorial conformation, while the hydrochloride form ensures the aqueous solubility and stability essential for its role as a pharmaceutical building block. A combined analytical approach utilizing NMR spectroscopy, X-ray crystallography, and mass spectrometry provides a comprehensive and validated understanding of this important molecular structure, empowering researchers to confidently employ it in the rational design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 5. lookchem.com [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. oxfordreference.com [oxfordreference.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. PubChemLite - this compound (C9H11N) [pubchemlite.lcsb.uni.lu]
Solubility Profile of 3-Phenylazetidine Hydrochloride in Organic Solvents
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Phenylazetidine hydrochloride, a key building block in medicinal chemistry and organic synthesis.[1][2] Moving beyond simple data points, this document elucidates the fundamental physicochemical principles governing its solubility in various classes of organic solvents. We present a predictive solubility framework, a detailed experimental protocol for quantitative determination via the equilibrium shake-flask method, and discuss the practical implications for researchers in process chemistry, purification, and formulation development.
Introduction: The Significance of Solubility
This compound is a four-membered heterocyclic compound featuring a phenyl substituent and is supplied as a hydrochloride salt.[1] This salt form generally enhances water solubility and stability compared to the free base, making it a versatile reagent in pharmaceutical research.[1][3]
Understanding the solubility of this compound is not a trivial academic exercise; it is a critical parameter that dictates its utility:
-
Reaction Chemistry: The choice of solvent determines reaction kinetics, pathway, and yield by ensuring reactants are in the same phase.
-
Purification: Solubility differences are exploited in crystallization, precipitation, and chromatography to isolate the target compound from impurities.
-
Formulation: For drug development professionals, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly influencing a drug candidate's bioavailability.[4]
This guide provides the theoretical grounding and practical methodologies required to make informed decisions regarding solvent selection for this compound.
Theoretical Principles of Solubility for an Amine Salt
The solubility of an ionic compound like this compound is governed by a thermodynamic balance between the energy required to break apart the crystal lattice (lattice energy) and the energy released when the individual ions are solvated by the solvent (solvation energy).[5] For dissolution to be favorable, the solvation energy must overcome the lattice energy.
Several interdependent factors related to both the solute and the solvent dictate this process.[6]
Solute Characteristics: A Dichotomous Nature
This compound possesses two key structural features that influence its interactions:
-
Ionic Head: The azetidinium cation (R₃NH⁺) and the chloride anion (Cl⁻) create a highly polar, charged region. This part of the molecule seeks strong electrostatic interactions, such as ion-dipole forces and hydrogen bonds.[3][7]
-
Nonpolar Tail: The phenyl group is lipophilic (hydrophobic) and prefers to interact with nonpolar environments through weaker van der Waals forces.
The overall solubility in a given solvent depends on the solvent's ability to effectively solvate both of these disparate regions.
Solvent Characteristics: The "Like Dissolves Like" Paradigm
The adage "like dissolves like" serves as an excellent starting point for predicting solubility.[8] Solvents can be categorized based on their polarity and their ability to participate in hydrogen bonding, which determines their affinity for the ionic and nonpolar parts of the solute.
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are characterized by a strong dipole moment and contain hydrogen atoms bonded to electronegative atoms (like oxygen or nitrogen). They are exceptionally effective at dissolving amine salts because they can solvate both the cation and the anion through hydrogen bonding and strong ion-dipole interactions.[5][8]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds. They can effectively solvate the azetidinium cation via dipole-ion interactions but are less effective at solvating the chloride anion, which is best stabilized by hydrogen bond donors. Solubility is often moderate to high, but potentially lower than in protic solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents have low dielectric constants and cannot form strong interactions with the charged ions of the salt.[5] The energy gained from solvating the phenyl group is insufficient to overcome the powerful lattice energy of the salt, resulting in very low solubility.[9]
Predictive Solubility Profile
While precise quantitative data requires experimental determination, a qualitative solubility profile can be predicted based on the principles outlined above. This serves as a valuable guide for initial solvent screening.
| Solvent Class | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Water, Methanol, Ethanol | High / Freely Soluble | Strong H-bonding and ion-dipole solvation of both cation and anion. |
| Polar Aprotic | DMSO, DMF | Moderate / Soluble | Strong ion-dipole interactions, particularly with the cation. |
| Polar Aprotic | Acetonitrile, Acetone | Low to Moderate | Weaker dipole moment compared to DMSO/DMF, leading to less effective solvation. |
| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Weak polarity; can offer some interaction but insufficient to fully dissolve the salt. |
| Ethers | Tetrahydrofuran (THF) | Very Low / Insoluble | Low polarity and inability to effectively solvate ions dominate. |
| Nonpolar | Toluene, Hexane | Insoluble | Lacks the polarity to overcome the crystal lattice energy of the ionic salt. |
Experimental Protocol: Thermodynamic Solubility Determination
To obtain accurate, quantitative data, a rigorous experimental protocol is necessary. The "shake-flask" method is the gold standard for determining thermodynamic or equilibrium solubility.[10][11] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.[4][12]
Workflow for Equilibrium Solubility Determination
Below is a diagram outlining the key steps in the shake-flask method.
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Detailed Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a glass vial. "Excess" means enough solid remains visible at the end of the experiment.
-
Pipette a precise volume (e.g., 2.0 mL) of the chosen organic solvent into the vial.
-
Securely cap the vial to prevent solvent loss during incubation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or tumbling rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C).
-
Agitate the slurry for a sufficient time to ensure equilibrium is reached. A period of 48 hours is typically adequate, but should be confirmed by sampling at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12]
-
-
Sample Separation:
-
Once equilibrium is reached, remove the vial from the shaker and allow the excess solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean analysis vial. This step is critical to remove any microscopic solid particles.
-
-
Quantification:
-
Prepare a standard calibration curve of this compound in the same solvent.
-
Analyze the filtered sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
-
Calculate the concentration of the saturated solution from the calibration curve. This value represents the thermodynamic solubility.
-
Practical Implications and Conclusion
The solubility profile of this compound directly informs its practical handling and application.
-
For Synthetic Chemists: Polar protic solvents like methanol or ethanol are excellent choices for reactions requiring high substrate concentration. For purification by anti-solvent crystallization, a nonpolar solvent like hexane or toluene would be an effective choice to precipitate the product from a more soluble medium.
-
For Drug Development Professionals: The high solubility in polar solvents suggests that aqueous-based formulations are feasible. The data generated from the described protocol is essential for biopharmaceutical classification and for developing robust and reproducible formulations.[4][10]
References
- 1. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 2. lookchem.com [lookchem.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. quora.com [quora.com]
- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]
- 7. quora.com [quora.com]
- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 9. researchgate.net [researchgate.net]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. researchgate.net [researchgate.net]
- 12. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
3-Phenylazetidine hydrochloride stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 3-Phenylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable building block in medicinal chemistry and drug development, prized for its rigid, three-dimensional structure. However, the inherent ring strain of the four-membered azetidine core presents unique stability challenges. This in-depth technical guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based best practices for its storage and handling. We will explore the mechanistic underpinnings of its stability profile, with a focus on hydrolytic, thermal, and photolytic degradation. Furthermore, this guide furnishes detailed protocols for conducting forced degradation studies and developing a stability-indicating analytical method, empowering researchers to ensure the integrity of their samples and the reliability of their experimental outcomes.
Introduction: The Double-Edged Sword of Ring Strain
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in modern drug discovery. Its conformational rigidity and ability to project substituents into distinct vectors of chemical space make it an attractive alternative to more flexible linkers or larger ring systems. The presence of a phenyl group at the 3-position, as in 3-Phenylazetidine, further enhances its utility by providing a key interaction motif for biological targets.
However, the bond angles within the azetidine ring deviate significantly from the ideal tetrahedral angle of 109.5°, resulting in approximately 25.4 kcal/mol of ring strain.[1] This stored energy, while contributing to the molecule's unique conformation, also renders it susceptible to specific degradation pathways, primarily through ring-opening reactions.[2][3] This guide will dissect the factors that govern the stability of this compound, providing the foundational knowledge required for its effective use in a research and development setting.
Chemical Stability and Degradation Pathways
The stability of this compound is primarily influenced by its susceptibility to hydrolysis, particularly under acidic conditions, as well as its potential for thermal and photolytic degradation.
Hydrolytic Stability: The Pivotal Role of pH
The most significant stability concern for this compound is its degradation in aqueous environments, a process that is highly dependent on pH.[2]
2.1.1. Acid-Catalyzed Ring Opening
The hydrochloride salt of 3-phenylazetidine implies that the azetidine nitrogen is protonated. In acidic solutions, an equilibrium exists between the protonated and unprotonated forms. The protonated azetidinium ion is significantly more electrophilic and, therefore, more susceptible to nucleophilic attack, which can lead to the opening of the strained four-membered ring.[4]
The rate of this degradation is critically dependent on the pKa of the azetidine nitrogen.[2] A lower pKa signifies a less basic nitrogen, which is less likely to be protonated at a given acidic pH, thereby enhancing the compound's stability.[2] The phenyl group, being weakly electron-withdrawing, is expected to have a modest influence on the basicity of the azetidine nitrogen.
The proposed mechanism for acid-catalyzed ring-opening involves the protonation of the azetidine nitrogen, followed by nucleophilic attack by water or another nucleophile present in the medium, leading to a γ-amino alcohol derivative.
References
The Azetidine Vantage: A Technical Guide to Unlocking Novel Biological Targets of 3-Phenylazetidine Derivatives
Abstract
The 3-phenylazetidine scaffold represents a compelling structural motif in modern medicinal chemistry, offering a unique three-dimensional geometry that can impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical exploration of the known and potential biological targets of 3-phenylazetidine derivatives. We will delve into the established interactions with monoamine and GABA transporters, and further explore methodologies for identifying novel targets. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental protocols to accelerate discovery in this promising chemical space.
Introduction: The Strategic Value of the 3-Phenylazetidine Core
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in drug discovery. Its inherent ring strain and non-planar conformation provide a rigid framework with well-defined vectors for substituent placement, enabling precise tuning of interactions with biological targets. When coupled with a phenyl group at the 3-position, the resulting 3-phenylazetidine core offers an attractive starting point for the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This guide will illuminate the key biological targets that have been successfully modulated by this versatile chemical entity.
Established Biological Targets of 3-Phenylazetidine Derivatives
Research has predominantly focused on the interaction of 3-phenylazetidine derivatives with neurotransmitter transporters, crucial regulators of synaptic signaling.
Monoamine Transporters: Modulators of Dopamine, Serotonin, and Norepinephrine Signaling
Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating their signaling.[1] Dysregulation of these transporters is implicated in a host of neurological and psychiatric conditions, making them prime therapeutic targets.[2] 3-Phenylazetidine derivatives have demonstrated significant potential as potent and selective inhibitors of these transporters.[3]
3-Aryl-3-arylmethoxyazetidines, a prominent class of these derivatives, have been shown to exhibit high affinity for MATs. The substitution patterns on both the 3-phenyl ring and the 3-arylmethoxy moiety are critical for modulating binding affinity and selectivity. For instance, certain dichloro and tetrachloro substituted congeners display low nanomolar affinity for SERT.[3] The azetidine scaffold is thought to mimic the core structures of natural substrates, allowing for competitive inhibition of neurotransmitter reuptake.
The following table summarizes the inhibitory activities of representative 3-phenylazetidine derivatives against DAT, SERT, and NET.
| Compound ID | R1 (3-phenyl substituent) | R2 (3-arylmethoxy substituent) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 7c | H | 3,4-dichlorophenyl | >10,000 | 1.0 | 1,200 |
| 7g | 3,4-dichlorophenyl | H | 620 | 23 | 3,400 |
| 7i | 3,4-dichlorophenyl | 3,4-dichlorophenyl | 1,100 | 1.3 | 1,300 |
Data synthesized from Thaxton et al. (2013).[3]
Inhibition of DAT by 3-phenylazetidine derivatives leads to an accumulation of dopamine in the synaptic cleft, enhancing dopaminergic signaling. This has profound effects on downstream pathways, including those mediated by D1-like and D2-like dopamine receptors, which can influence gene expression, neuronal excitability, and behavior.[4][5]
GABA Transporters: Influencing Inhibitory Neurotransmission
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. GABA transporters (GATs) are responsible for its reuptake, thereby controlling the duration and spread of inhibitory signals.[6][7] Certain 3-phenylazetidine derivatives have been identified as inhibitors of GAT-1 and GAT-3.[8]
Azetidine derivatives designed as conformationally constrained GABA analogs have shown inhibitory activity at GATs. For instance, 3-hydroxy-3-(4-methoxyphenyl)azetidine derivatives exhibit moderate affinity for GAT-1 and GAT-3. The nature of the substituents on the azetidine ring is crucial for potency and selectivity.[8]
The following table presents the IC50 values for representative azetidine derivatives against GAT-1 and GAT-3.
| Compound ID | Target | IC50 (µM) |
| Azetidin-2-ylacetic acid derivative 1 | GAT-1 | 2.83 ± 0.67 |
| Azetidin-2-ylacetic acid derivative 2 | GAT-1 | 2.01 ± 0.77 |
| 12d | GAT-3 | 15.3 ± 4.5 |
| 18b | GAT-1 | 26.6 ± 3.3 |
| 18e | GAT-3 | 31.0 ± 4.7 |
Data synthesized from Ebneth et al. (2010).[8][9]
Inhibition of GATs by 3-phenylazetidine derivatives increases the extracellular concentration of GABA, leading to enhanced activation of GABA receptors (GABA-A and GABA-B). This potentiation of inhibitory signaling can have therapeutic benefits in conditions characterized by neuronal hyperexcitability, such as epilepsy.[10]
Methodologies for Novel Target Identification
While MATs and GATs are established targets, the 3-phenylazetidine scaffold likely interacts with a broader range of proteins. Identifying these novel targets is crucial for understanding the full pharmacological profile of these compounds and for discovering new therapeutic applications.
Target Deconvolution Workflow
A systematic approach is required to identify the direct molecular targets of a bioactive 3-phenylazetidine derivative. The following workflow outlines a robust strategy for target deconvolution.
Experimental Protocols
This protocol describes a method to assess the functional inhibition of DAT, SERT, and NET by 3-phenylazetidine derivatives using radiolabeled substrates.[11]
Materials:
-
HEK293 cells stably expressing human DAT, SERT, or NET
-
Culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and a selection agent like G418)
-
Krebs-Henseleit Buffer (KHB)
-
Radiolabeled substrates: [³H]dopamine, [³H]serotonin, [³H]norepinephrine
-
Test compounds (3-phenylazetidine derivatives)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate the transporter-expressing HEK293 cells in 96-well plates and grow to 70-90% confluency.
-
Compound Preparation: Prepare serial dilutions of the test compounds in KHB.
-
Assay Initiation:
-
Wash the cells once with room temperature KHB.
-
Add 50 µL of KHB containing the desired concentration of the test compound to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 50 µL of KHB containing the radiolabeled substrate (e.g., 20 nM [³H]dopamine for DAT).
-
-
Incubation: Incubate for a specific duration at room temperature (e.g., 1 minute for DAT and SERT, 3 minutes for NET).
-
Assay Termination:
-
Rapidly aspirate the assay buffer.
-
Wash the cells twice with ice-cold KHB.
-
-
Lysis and Quantification:
-
Add 100 µL of 1% SDS to each well to lyse the cells.
-
Transfer the lysate to scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition versus the log concentration of the test compound.
This protocol outlines a general procedure for identifying protein targets of a 3-phenylazetidine derivative using an affinity-based approach.[12][13]
Materials:
-
Biotinylated 3-phenylazetidine derivative (affinity probe)
-
Streptavidin-coated magnetic beads
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., high concentration of free biotin or a denaturing buffer)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., Orbitrap)
Procedure:
-
Affinity Probe Immobilization:
-
Incubate the streptavidin-coated magnetic beads with the biotinylated 3-phenylazetidine derivative to allow for binding.
-
Wash the beads to remove any unbound probe.
-
-
Cell Lysis:
-
Harvest and lyse the cells to obtain a total protein lysate.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the cell lysate with the probe-immobilized beads to allow for the binding of target proteins.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the bound proteins from the beads using the elution buffer.
-
Protein Separation and Identification:
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and perform in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
-
Data Analysis: Identify the proteins from the mass spectrometry data using a protein database search engine.
CETSA is a powerful method to confirm the direct binding of a compound to its target in a cellular context.[14][15]
Materials:
-
Cell line expressing the putative target protein
-
Test compound (3-phenylazetidine derivative)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer
-
Thermal cycler
-
Western blotting reagents and antibodies specific to the target protein
Procedure:
-
Cell Treatment: Treat the cells with the test compound or vehicle control for a specified time.
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification:
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of the target protein in the soluble fraction by Western blotting.
-
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion and Future Directions
The 3-phenylazetidine scaffold has proven to be a rich source of modulators for key biological targets, particularly monoamine and GABA transporters. The inherent structural features of this motif provide a unique platform for the design of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. The methodologies outlined in this guide offer a comprehensive framework for both validating known interactions and discovering novel biological targets of 3-phenylazetidine derivatives. Future research in this area should focus on expanding the diversity of 3-phenylazetidine libraries and employing unbiased, proteome-wide target identification strategies to fully unlock the therapeutic potential of this remarkable chemical class.
References
- 1. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structure, function, and plasticity of GABA transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Visualizing GABA transporters in vivo: an overview of reported radioligands and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
The Azetidine Scaffold as a Modulator of Monoamine Transporters: A Technical Guide to the Putative Mechanism of Action of 3-Phenylazetidine Hydrochloride
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 3-Phenylazetidine hydrochloride within biological systems, tailored for researchers, scientists, and drug development professionals. While direct pharmacological data for this specific compound is limited in publicly accessible literature, a comprehensive analysis of its structural characteristics and a comparative evaluation of closely related analogs strongly suggest its role as a modulator of monoamine transporters. This document will delineate the scientific basis for this hypothesis, present quantitative data from structurally similar compounds, provide detailed experimental protocols for hypothesis validation, and visualize the proposed signaling pathways and workflows.
Introduction: The Azetidine Moiety in Neuropharmacology
Azetidines, four-membered nitrogen-containing heterocycles, have emerged as a privileged scaffold in modern medicinal chemistry. The inherent ring strain of the azetidine core imparts unique conformational constraints and physicochemical properties that make it a valuable component in the design of novel therapeutics targeting the central nervous system (CNS).[1] Derivatives of the azetidine scaffold have been investigated for a wide array of pharmacological activities, with a particular focus on the modulation of monoamine transporters.[2]
The monoamine transporters—comprising the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are critical regulators of neurotransmission.[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby controlling the magnitude and duration of synaptic signaling.[3] Consequently, they are key targets for the therapeutic intervention of numerous neurological and psychiatric disorders, including depression, anxiety, and attention-deficit hyperactivity disorder (ADHD).[3]
This compound, with its core structure of a phenyl group appended to an azetidine ring, represents a foundational molecule within a class of compounds that have shown significant interaction with these transporters. This guide will synthesize the available evidence to propose a primary mechanism of action for this compound and provide the necessary framework for its experimental validation.
Core Hypothesis: this compound as a Monoamine Reuptake Inhibitor
Based on structure-activity relationship (SAR) studies of closely related analogs, the core hypothesis is that This compound functions as an inhibitor of monoamine transporters, with a likely preference for the serotonin transporter (SERT) . This hypothesis is predicated on the following key observations from the scientific literature:
-
The 3-Arylazetidine Scaffold: Research on a series of 3-aryl-3-arylmethoxyazetidines, which share the 3-phenylazetidine core, has demonstrated high-affinity binding to SERT.[1][4]
-
Modulation of Selectivity: Substitutions on the phenyl ring of these analogs have been shown to tune the binding affinity and selectivity between DAT and SERT.[1][4] This indicates that the unsubstituted phenyl ring of this compound likely confers a basal level of interaction with these transporters.
-
Structural Analogy to Known Ligands: The overall topology of 3-phenylazetidine shares features with other known monoamine transporter ligands, suggesting it can occupy the same binding pockets.
The inhibition of monoamine reuptake by this compound would lead to an increased concentration of neurotransmitters (serotonin, and potentially dopamine and norepinephrine) in the synaptic cleft, thereby enhancing downstream signaling.
Proposed Signaling Pathway
The proposed mechanism involves the direct binding of this compound to one or more monoamine transporters located on the presynaptic neuron. This binding event competitively inhibits the reuptake of the respective neurotransmitter from the synaptic cleft. The resulting elevation of synaptic neurotransmitter levels leads to increased activation of postsynaptic receptors.
Caption: Proposed mechanism of this compound at the synapse.
Structure-Activity Relationship (SAR) Insights from Analogs
Table 1: Monoamine Transporter Binding Affinities of 3-Aryl-3-arylmethoxyazetidine Derivatives [1][4]
| Compound ID | 3-Aryl Substituent | DAT Kᵢ (nM) | SERT Kᵢ (nM) |
| 7a | Phenyl | >10,000 | 10.0 |
| 7c | 3,4-Dichlorophenyl | 1,000 | 1.0 |
| 7g | 3,4-Dichlorophenyl | 1,200 | 25.0 |
| 7i | 2,3,4,5-Tetrachlorophenyl | >10,000 | 1.3 |
Note: Lower Kᵢ values indicate higher binding affinity.
From this data, several key SAR trends can be extrapolated:
-
High Affinity for SERT: The 3-aryl-3-arylmethoxyazetidine scaffold consistently demonstrates high affinity for SERT, with several derivatives exhibiting nanomolar potency.[1][4]
-
Impact of Aryl Substitution: The substitution pattern on the 3-aryl ring significantly influences binding affinity. For example, the addition of chlorine atoms, as seen in compounds 7c and 7i, enhances SERT affinity.[1][4]
-
Tunable Selectivity: The substitutions on the aryl rings can be used to modulate the selectivity between DAT and SERT. While most compounds in the study were highly SERT-selective, some analogs showed moderate affinity for both transporters, suggesting that dual inhibition is achievable within this scaffold.[1][4]
These findings support the hypothesis that the parent compound, this compound, likely possesses a notable affinity for SERT.
Experimental Protocols for Hypothesis Validation
To validate the hypothesis that this compound acts as a monoamine reuptake inhibitor, a series of well-established in vitro assays are required. The following protocols provide a self-validating system to determine the binding affinity and functional activity of the compound at DAT, SERT, and NET.
Radioligand Binding Assays
These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a radiolabeled ligand known to bind to that transporter.
Objective: To determine the in vitro binding affinities (Kᵢ values) of this compound for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Rat brain tissue (striatum for DAT, cortex for SERT and NET) or cell lines stably expressing the human transporters.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]citalopram (for SERT), [³H]nisoxetine (for NET).
-
Test compound: this compound.
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl).
-
Non-specific binding inhibitors: Benztropine (for DAT), fluoxetine (for SERT), desipramine (for NET).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter and scintillation fluid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize the appropriate brain tissue or cell pellets in ice-cold incubation buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.
-
Wash the membrane pellet by resuspension and re-centrifugation.
-
Resuspend the final pellet in fresh incubation buffer and determine the protein concentration.
-
-
Assay Setup (in a 96-well plate, in triplicate):
-
Total Binding: Add buffer, radioligand solution, and membrane preparation.
-
Non-specific Binding: Add non-specific binding inhibitor, radioligand solution, and membrane preparation.
-
Test Compound: Add serial dilutions of this compound, radioligand solution, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Caption: Experimental workflow for radioligand binding assays.
Neurotransmitter Uptake Assays
These functional assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells or synaptosomes.
Objective: To determine the functional potency (IC₅₀ values) of this compound in inhibiting the uptake of dopamine, serotonin, and norepinephrine.
Materials:
-
Rat brain synaptosomes or cell lines expressing the human transporters.
-
Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin (5-HT), [³H]norepinephrine.
-
Test compound: this compound.
-
Uptake buffer (e.g., Krebs-Henseleit buffer).
-
Selective uptake inhibitors for determining non-specific uptake.
Step-by-Step Methodology:
-
Synaptosome/Cell Preparation: Prepare fresh synaptosomes from the appropriate brain regions or culture cells expressing the transporters.
-
Pre-incubation: Pre-incubate the synaptosomes/cells with varying concentrations of this compound or buffer.
-
Initiation of Uptake: Add the radiolabeled neurotransmitter to initiate the uptake reaction.
-
Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C. Determine non-specific uptake by conducting the assay at 4°C or in the presence of a known selective uptake inhibitor.
-
Termination of Uptake: Stop the reaction by rapid filtration and washing with ice-cold buffer.
-
Detection and Data Analysis: Lyse the cells/synaptosomes and measure the radioactivity. Analyze the data similarly to the binding assays to determine the IC₅₀ value for uptake inhibition.
Conclusion
The available evidence from structurally related analogs strongly supports the hypothesis that this compound acts as a monoamine reuptake inhibitor, with a probable selectivity for the serotonin transporter. The azetidine scaffold provides a conformationally restrained framework that is amenable to high-affinity interactions with these critical CNS targets. The experimental protocols detailed in this guide provide a robust and validated pathway for definitively characterizing the pharmacological profile of this compound. Successful validation of this hypothesis would position this compound as a valuable research tool for probing the function of monoamine systems and as a potential starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
An In-depth Technical Guide to the Discovery and Synthetic History of Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has evolved from a synthetic curiosity into a cornerstone of modern medicinal chemistry. Its inherent ring strain imparts a unique combination of conformational rigidity, metabolic stability, and controlled reactivity, making it a privileged scaffold in drug design. [1][2][3]This guide provides a comprehensive exploration of the azetidine core, charting its historical discovery, the evolution of its synthetic methodologies, and its strategic application in the development of novel therapeutics. We will delve into the causality behind experimental choices in synthesis, present detailed protocols for key transformations, and illustrate the logical frameworks that guide the construction and functionalization of this valuable heterocyclic system.
The Genesis of a Strained Ring: Discovery and Early Challenges
The journey of azetidine chemistry began in the late 19th century. The first synthesis was reported in 1888 by German chemists Siegmund Gabriel and J. Weiner, who achieved the intramolecular cyclization of γ-bromopropylamine by treating it with a base. [4]This foundational discovery was significant, not only for isolating a new heterocyclic system but also for highlighting the primary challenge that would define azetidine chemistry for decades: overcoming the inherent ring strain.
The azetidine ring possesses a considerable strain energy of approximately 25.4 kcal/mol. [1][5]This value places it in a unique chemical space—significantly more strained and reactive than its five-membered pyrrolidine analogue (5.4 kcal/mol), yet more stable and easier to handle than the highly labile three-membered aziridine (27.7 kcal/mol). [1][5]This intermediate reactivity is precisely what makes it so valuable, but for early chemists, the thermodynamics of forming a constrained four-membered ring presented a substantial barrier, leading to low yields and a limited scope of synthetic methods. [3][4]
The Evolution of Synthetic Strategies: Building the Azetidine Core
The growing recognition of azetidine's potential spurred the development of more sophisticated and efficient synthetic routes. Methodologies can be broadly categorized, each with its own strategic advantages.
Foundational Strategy: Intramolecular Cyclization
The classical and most direct approach to the azetidine ring is through intramolecular nucleophilic substitution, forming a crucial C-N bond to close the ring. [4][6][7]This strategy typically involves a 1,3-difunctionalized propane backbone.
-
Mechanism: A primary or secondary amine attacks an electrophilic carbon at the γ-position, displacing a leaving group (e.g., halide, tosylate, mesylate). This pathway is governed by 4-exo-trig cyclization rules.
-
Key Precursors: The most common starting materials are γ-amino alcohols, γ-amino halides, or related substrates. [3][8]* Causality in Protocol Design: The choice of leaving group is critical. Halides are common, but tosylates and mesylates are often superior due to their enhanced leaving group ability, which facilitates the difficult ring-closing step. The reaction is typically promoted by a non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the amine, increasing its nucleophilicity without competing in the substitution reaction.
Protocol Example: N,N'-Carbonyldiimidazole-Mediated Cyclization of a β-Amino Alcohol [9] This method provides an efficient way to convert the hydroxyl group of a 1,3-amino alcohol into a good leaving group in situ, avoiding harsh halogenating agents.
-
Activation: To a solution of the β-amino alcohol (1.0 equiv) in an appropriate solvent like acetonitrile, add N,N'-Carbonyldiimidazole (CDI) (1.1 equiv) at room temperature. Stir for 1-2 hours until the formation of the imidazolyl-1-carboxylate intermediate is complete (can be monitored by TLC).
-
Cyclization: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.5 equiv) portion-wise at 0 °C.
-
Heating: Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C) for 12-24 hours until the cyclization is complete.
-
Work-up: Cool the reaction mixture, quench carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
The following diagram illustrates the general workflow for intramolecular cyclization, highlighting the critical activation and ring-closing steps.
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
[2+2] Cycloaddition Reactions: A Modern Approach
Intermolecular [2+2] cycloadditions represent a powerful and atom-economical method for constructing four-membered rings. [10]The aza Paternò-Büchi reaction, a photocycloaddition between an alkene and an imine, is a direct route to the azetidine core but has historically been challenging. [11][12]
-
Challenges: Early methods often required high-energy UV light and were limited to specific types of imines, restricting their synthetic utility. [13]* Modern Breakthroughs: Recent advances have focused on visible-light-mediated photocatalysis. [10][14]Schindler and co-workers developed a method using an iridium photocatalyst to activate 2-isoxazoline-3-carboxylates via triplet energy transfer, allowing them to undergo [2+2] cycloaddition with a wide range of alkenes under mild conditions. [1][10]This approach overcomes many limitations of previous protocols and provides highly functionalized azetidines that can be readily deprotected. [10]
Data Summary: Comparison of Azetidine Synthetic Strategies
| Method | Key Precursors | Conditions | Advantages | Limitations |
| Intramolecular Cyclization | 1,3-amino alcohols, 1,3-dihalides | Base, often requires heating | Reliable, good for specific substitution patterns | Precursor synthesis can be multi-step; regioselectivity issues can arise. |
| [2+2] Photocycloaddition | Alkenes, Imines/Oximes | Photocatalyst, visible light | High atom economy, mild conditions, access to diverse functionality | Substrate scope can be catalyst/substrate dependent; stereocontrol can be challenging. [13] |
| Reduction of β-Lactams | Azetidin-2-ones (β-lactams) | Reducing agents (e.g., DIBAL-H) | Access to C-3 functionalized azetidines | Ring opening can be a competing side reaction. [15] |
| Ring Expansion/Contraction | Aziridines, Pyrrolidines | Various (e.g., sulfoxonium ylides) | Access to unique substitution patterns | Can require specific and highly reactive precursors. |
Other Key Methodologies
The synthetic toolbox for azetidines has expanded to include several other powerful strategies:
-
Reduction of β-Lactams (Azetidin-2-ones): The readily available β-lactam ring can be chemoselectively reduced to the corresponding azetidine using reagents like diisobutylaluminium hydride (DIBAL-H). [6][15]This is a crucial method for accessing C-3 functionalized azetidines, leveraging the rich chemistry developed for penicillin and other β-lactam antibiotics. [16]* Ring Contractions and Expansions: Less common but powerful are methods involving the ring contraction of five-membered heterocycles or the ring expansion of three-membered rings like aziridines. [6]For instance, 1-arenesulfonylaziridines can react with dimethylsulfoxonium methylide to furnish 1-arenesulfonylazetidines. [17]* Palladium-Catalyzed C-H Amination: Modern catalytic methods have enabled the direct formation of azetidines through intramolecular C(sp³)–H amination, representing a highly efficient and step-economical approach. [1]
The Azetidine Scaffold in Drug Discovery: A Privileged Motif
The unique properties of the azetidine ring make it a highly desirable component in drug design. [1]Its incorporation can lead to significant improvements in a molecule's pharmacological profile.
-
Metabolic Stability: The strained ring is often more resistant to metabolic degradation by cytochrome P450 enzymes compared to more flexible alkyl chains or larger rings.
-
Conformational Constraint: The puckered, semi-rigid nature of the ring reduces the conformational flexibility of a molecule. [2]This can lock the molecule into a bioactive conformation, increasing its binding affinity for a target protein and improving selectivity.
-
Improved Physicochemical Properties: Azetidine can act as a "bioisostere" for other groups, improving properties like solubility and cell permeability. The nitrogen atom provides a key hydrogen bond acceptor site and a vector for introducing further substituents. [18]* Novel Chemical Space: The three-dimensional character of spirocyclic and substituted azetidines allows medicinal chemists to explore novel chemical space, moving away from flat, aromatic structures. The following diagram illustrates the key decision points for incorporating an azetidine ring in a drug design program.
Caption: Decision framework for incorporating azetidines in medicinal chemistry.
Examples of Azetidine-Containing Drugs:
-
Azelnidipine: A calcium channel blocker used as an antihypertensive agent. [1]* Cobimetinib: A MEK inhibitor used in the treatment of melanoma. [1]* Tofacitinib: A Janus kinase (JAK) inhibitor for treating rheumatoid arthritis.
Conclusion and Future Outlook
From its challenging beginnings, the synthesis of azetidine has become a mature and versatile field of organic chemistry. The development of modern catalytic and photochemical methods has made this strained ring system more accessible than ever, unlocking its vast potential. [3]For drug development professionals, the azetidine scaffold offers a powerful tool to overcome common challenges in medicinal chemistry, from metabolic instability to poor selectivity. Future research will likely focus on developing even more efficient and enantioselective catalytic methods, expanding the scope of C-H functionalization on the azetidine ring itself, and exploring its application in new therapeutic areas and as chiral ligands in asymmetric catalysis. [1][19][20]
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of Azetidines [manu56.magtech.com.cn]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12. N,N'-Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles • Christmann Group • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 10. Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Synthesis of azetidines by aza Paternò–Büchi reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. communities.springernature.com [communities.springernature.com]
- 15. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 16. api.pageplace.de [api.pageplace.de]
- 17. Azetidine synthesis [organic-chemistry.org]
- 18. New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research.birmingham.ac.uk [research.birmingham.ac.uk]
Spectroscopic Characterization of 3-Phenylazetidine Hydrochloride: A Technical Guide for Researchers
Introduction
3-Phenylazetidine hydrochloride is a significant heterocyclic compound, serving as a valuable building block in medicinal chemistry and drug development.[1] The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in numerous biologically active molecules. The incorporation of a phenyl group at the 3-position introduces aromaticity and steric bulk, influencing the molecule's conformational properties and potential biological interactions. As with many amine-containing pharmaceuticals, it is often prepared and utilized as a hydrochloride salt to enhance its stability and aqueous solubility.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy
Expected Chemical Shifts: The proton NMR spectrum of this compound is anticipated to show distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine ring. Due to the protonation of the nitrogen atom, the adjacent protons on the azetidine ring are expected to be deshielded and shifted downfield compared to the free base.[2][3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |
| Aromatic protons (C₆H₅) | 7.2 - 7.5 | Multiplet (m) | 5H |
| Azetidine CH (C3-H) | 4.0 - 4.5 | Multiplet (m) | 1H |
| Azetidine CH₂ (C2/C4-H) | 3.5 - 4.0 | Multiplet (m) | 4H |
| Ammonium proton (N-H₂⁺) | 9.0 - 11.0 | Broad singlet (br s) | 2H |
Causality Behind Experimental Choices:
-
Solvent: A deuterated solvent that can dissolve the hydrochloride salt is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium oxide (D₂O) are common choices. DMSO-d₆ is often preferred as it allows for the observation of the N-H protons, which would exchange with deuterium in D₂O.
-
Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm) for ¹H NMR.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[2]
-
Instrument Setup: The NMR spectrometer is typically a high-field instrument (e.g., 400 or 500 MHz). Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard.
¹³C NMR Spectroscopy
Expected Chemical Shifts: The ¹³C NMR spectrum will show signals for the carbon atoms of the phenyl ring and the azetidine ring. Similar to the proton spectrum, the carbons of the azetidine ring will be influenced by the protonated nitrogen.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (ipso) | 135 - 145 |
| Aromatic CH | 125 - 130 |
| Azetidine CH (C3) | 35 - 45 |
| Azetidine CH₂ (C2/C4) | 50 - 60 |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: A slightly more concentrated sample (15-25 mg in 0.5-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal in a reasonable time.
-
Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the deuterated solvent signal.
Caption: General workflow for NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, key vibrational modes will be associated with the N-H bonds of the ammonium salt, C-H bonds of the aromatic and aliphatic groups, and C-C bonds of the phenyl ring.
Expected Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H₂⁺ stretch (ammonium salt) | 2400 - 2800 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |
| C-H bend (aromatic, out-of-plane) | 690 - 900 | Strong |
Causality Behind Experimental Choices:
-
Sample Preparation: As this compound is a solid, it is typically analyzed as a KBr (potassium bromide) pellet or a Nujol (mineral oil) mull.[4][5][6] The KBr pellet method is often preferred as KBr is transparent in the mid-IR region and avoids interference from the Nujol bands.
-
ATR-FTIR: Attenuated Total Reflectance (ATR) is a modern, convenient alternative that requires minimal sample preparation. The solid powder is simply pressed against a crystal (e.g., diamond or germanium).[7][8]
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty spectrometer is typically run first and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.
Expected Mass-to-Charge Ratio (m/z):
For the free base, 3-phenylazetidine (C₉H₁₁N), the expected monoisotopic mass is approximately 133.089 g/mol .[9] In mass spectrometry, the molecule is typically ionized.
-
Electrospray Ionization (ESI): A soft ionization technique well-suited for polar molecules like amine salts.[10][11] It is expected to produce a prominent protonated molecular ion [M+H]⁺ at an m/z of approximately 134.097.
-
Electron Ionization (EI): A harder ionization technique that can lead to more extensive fragmentation. The molecular ion [M]⁺• at m/z 133.089 may be observed, along with characteristic fragment ions.
Predicted Fragmentation: While experimental data is needed for definitive fragmentation analysis, potential fragmentation pathways for the 3-phenylazetidine cation could involve cleavage of the azetidine ring or loss of substituents from the phenyl ring.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: The solution is introduced into the mass spectrometer's ion source via direct infusion or through a liquid chromatography (LC) system.
-
Data Acquisition: The mass spectrometer is set to acquire data in positive ion mode. The m/z range is selected to include the expected molecular ion.
Caption: Simplified workflow for Electrospray Ionization Mass Spectrometry.
Conclusion
The spectroscopic characterization of this compound relies on the synergistic application of NMR, IR, and MS. While this guide provides a comprehensive framework based on established principles and data from analogous compounds, it is crucial for researchers to obtain and interpret their own experimental data for definitive structural confirmation and purity assessment. The protocols and expected spectral features outlined herein serve as a robust starting point for scientists and professionals engaged in the development of novel therapeutics based on the azetidine scaffold.
References
- 1. lookchem.com [lookchem.com]
- 2. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. eng.uc.edu [eng.uc.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. edinburghanalytical.com [edinburghanalytical.com]
- 8. edinst.com [edinst.com]
- 9. 3-Phenylazetidine | C9H11N | CID 28901586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. zefsci.com [zefsci.com]
The Azetidine Ring: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine ring, a four-membered saturated nitrogen heterocycle, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery.[1][2] Its unique confluence of properties—moderate ring strain, conformational rigidity, and favorable physicochemical attributes—provides medicinal chemists with a powerful tool to navigate the complexities of molecular design. This guide offers a comprehensive exploration of the azetidine motif, delving into its fundamental structural characteristics, its strategic deployment as a bioisostere, and its impact on pharmacokinetic profiles. We will examine state-of-the-art synthetic methodologies that have made this scaffold more accessible and showcase its successful incorporation into a diverse range of therapeutic agents. This document serves as a technical resource for professionals seeking to harness the full potential of the azetidine ring in the development of next-generation therapeutics.
The Azetidine Scaffold: Unique Structural and Physicochemical Properties
The utility of the azetidine ring in medicinal chemistry is rooted in its distinct structural and electronic nature, which differentiates it from both smaller, more strained rings and larger, more flexible heterocycles.
Ring Strain and Conformational Rigidity
Azetidine's properties are largely dictated by a significant ring strain of approximately 25.4 kcal/mol.[3] This value positions it neatly between the highly reactive and less stable aziridine ring (27.7 kcal/mol) and the flexible, unreactive pyrrolidine ring (5.4 kcal/mol).[3] This intermediate strain level confers a desirable balance: the ring is stable enough for facile handling and formulation, yet possesses latent reactivity that can be exploited in synthesis.[3][4]
Crucially, this strain forces the ring into a non-planar, puckered conformation to alleviate torsional strain.[5] This inherent rigidity is a key asset in drug design. By incorporating an azetidine, chemists can lock a portion of a molecule into a more defined three-dimensional orientation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency.[6] The conformation of the ring and the orientation of its substituents (which can adopt pseudo-axial or pseudo-equatorial positions) are critical determinants of its biological activity.[5] For bulky substituents, the pseudo-equatorial position is generally favored to minimize steric hindrance.[5]
Caption: Puckered conformation of a 3-substituted azetidine ring.
Impact on Physicochemical Properties
The incorporation of an azetidine ring can profoundly and favorably influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
-
Increased Solubility: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility compared to its carbocyclic (cyclobutane) or less polar heterocyclic (pyrrolidine, piperidine) counterparts.[7][8] This is a critical parameter for achieving good oral bioavailability.
-
Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug candidate failure, azetidine offers an elegant solution. Replacing larger aliphatic rings or flexible alkyl chains with the compact azetidine scaffold can effectively reduce a compound's lipophilicity (LogP/LogD), mitigating risks associated with toxicity and non-specific binding.[7]
-
Enhanced Metabolic Stability: The azetidine motif can improve metabolic stability by blocking metabolically labile sites.[7] Its strained, compact structure is often more resistant to oxidative metabolism by cytochrome P450 enzymes compared to more flexible five- and six-membered rings.
-
Increased sp³ Fraction: The pharmaceutical industry has recognized the need to move beyond flat, aromatic (sp²-rich) molecules to explore three-dimensional chemical space. Azetidines are excellent building blocks for increasing the fraction of sp³-hybridized carbons, a characteristic correlated with higher clinical success rates.[8][9]
| Property | Piperidine Analog | Azetidine Analog | Rationale for Change |
| Molecular Weight | Higher | Lower | Smaller ring system reduces overall mass. |
| cLogP | Higher | Lower | Azetidine is less lipophilic than piperidine.[7] |
| Topological Polar Surface Area (TPSA) | Similar/Slightly Lower | Similar/Slightly Higher | The nitrogen atom contributes to polar surface area. |
| Aqueous Solubility | Lower | Higher | The N-H can act as a hydrogen bond donor/acceptor, improving solubility.[7] |
| Conformational Flexibility | High (Chair/Boat) | Low (Puckered) | The strained 4-membered ring is conformationally restricted.[5][6] |
Table 1: Comparative analysis of physicochemical properties upon replacing a piperidine with an azetidine ring.
The Azetidine Ring as a Versatile Tool in Drug Design
Beyond its intrinsic properties, the azetidine ring serves as a strategic and versatile design element, most notably as a bioisosteric replacement for other common chemical groups.
Bioisosteric Replacement Strategies
Bioisosterism—the substitution of one chemical group for another with similar steric or electronic properties to improve biological activity or pharmacokinetics—is a cornerstone of medicinal chemistry. Azetidine has emerged as a highly effective bioisostere.[7]
-
Constrained Analog of Pyrrolidine/Piperidine: Azetidine can serve as a smaller, more rigid replacement for pyrrolidine or piperidine. This substitution can help to fine-tune the spatial orientation of key pharmacophoric elements, leading to improved target engagement while simultaneously reducing molecular weight and lipophilicity.[7][10]
-
Piperazine Bioisostere: The 1,3-relationship of the nitrogen and a substituent in an azetidine can mimic the 1,4-relationship of the two nitrogen atoms in piperazine, a common motif in CNS drugs.[11] This replacement can maintain key interactions while altering properties like basicity and solubility.
-
gem-Dimethyl and Ketone Replacement: The sterically demanding, three-dimensional nature of the azetidine ring allows it to serve as a bioisostere for gem-dimethyl groups or even ketones.[7] This can introduce a polar vector, improve solubility, and provide new synthetic handles for further modification.
Caption: The azetidine ring as a versatile bioisosteric hub.
Application in CNS Drug Discovery
The properties of the azetidine ring are particularly well-suited for the design of drugs targeting the central nervous system (CNS).[12] Successful CNS drugs must navigate the stringent requirements for crossing the blood-brain barrier (BBB), which favor molecules with lower molecular weight, lower polar surface area, and controlled lipophilicity. The ability of the azetidine scaffold to confer rigidity and reduce lipophilicity makes it an attractive component for CNS drug candidates.[12][13] Its incorporation has led to the development of compounds for neurological conditions such as Parkinson's disease and attention deficit disorder.[13]
Synthesis of Functionalized Azetidines
Historically, the synthesis of the strained azetidine ring was considered challenging, limiting its widespread use.[1][14] However, recent decades have seen the development of robust and versatile synthetic methodologies, making a wide array of substituted azetidines readily accessible.
Key modern strategies include:
-
Intramolecular Cyclization: This is a common approach, often involving the cyclization of a 3-aminopropanol derivative or a γ-haloamine. A particularly powerful modern variant is the palladium-catalyzed intramolecular C(sp³)–H amination, which can form the azetidine ring with high efficiency and selectivity.[1][3]
-
Strain-Release Driven Synthesis: Highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) can be opened by a wide range of nucleophiles. This strain-release functionalization provides a modular and powerful route to 3-substituted azetidines.[1][15]
-
[2+2] Cycloaddition: Photochemical methods, such as the aza Paternò-Büchi reaction, allow for the [2+2] cycloaddition of imines and alkenes to directly form the azetidine core.[2][3]
Experimental Protocol: Synthesis of a 3-Substituted Azetidine via Intramolecular C–H Amination
This protocol is adapted from the palladium-catalyzed methodology reported by Gaunt and co-workers, a landmark in azetidine synthesis.[3]
Reaction: Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination
-
Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the picolinamide-protected amine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and AgOAc (2.0 equiv).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous 1,2-dichloroethane (DCE) to achieve a substrate concentration of 0.1 M.
-
Oxidant Addition: Add benziodoxole tosylate (1.2 equiv) to the reaction mixture under the inert atmosphere.
-
Reaction Conditions: Seal the vial and place it in a preheated oil bath at 80 °C. Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM) and filter it through a pad of Celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired functionalized azetidine product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Therapeutic Applications and Case Studies
The theoretical advantages of the azetidine ring have been validated by its presence in numerous approved drugs and clinical candidates across a wide spectrum of diseases.[2][9][14]
| Drug | Therapeutic Area | Role of the Azetidine Ring |
| Azelnidipine [3][6] | Antihypertensive | The azetidine-3-ol moiety is a key component of this dihydropyridine calcium channel blocker. |
| Cobimetinib [3][9] | Oncology | The 3-(azetidin-3-yloxy) group provides a crucial interaction and improves physicochemical properties in this MEK1/2 inhibitor. |
| Tofacitinib Analogs | Autoimmune | Azetidine is used as a bioisostere for the pyrrolidine ring of tofacitinib, leading to selective JAK inhibitors. |
| Ezetimibe [16] | Hypercholesterolemia | While technically an azetidin-2-one (β-lactam), it showcases the utility of the four-membered ring in modulating protein-protein interactions. |
| L-084 [17] | Antibacterial | A 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety is critical for the oral bioavailability of this carbapenem antibiotic. |
Table 2: Selected examples of drugs containing the azetidine scaffold.
Conclusion and Future Directions
The azetidine ring has firmly established itself as a valuable scaffold in medicinal chemistry. Its ability to impose conformational constraint, enhance metabolic stability, and improve key physicochemical properties like solubility has proven instrumental in the success of numerous drug discovery programs.[2][18] The development of innovative synthetic methods has democratized access to this motif, enabling its broader application.[3][4]
Future research will likely focus on creating more complex and diversely substituted azetidines, including spirocyclic and 2-substituted systems, to explore new regions of chemical space.[12][19] As our understanding of the intricate relationship between three-dimensional molecular shape and biological function deepens, the role of the azetidine ring as a precise tool for molecular engineering is set to expand even further, promising new breakthroughs in the design of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Azetidines - Enamine [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciencedaily.com [sciencedaily.com]
- 14. researchgate.net [researchgate.net]
- 15. Azetidine synthesis [organic-chemistry.org]
- 16. lifechemicals.com [lifechemicals.com]
- 17. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 19. chemrxiv.org [chemrxiv.org]
Methodological & Application
Synthesis of 3-Phenylazetidine Hydrochloride: An Application Guide for Medicinal Chemistry
Abstract
This comprehensive application note provides a detailed, research-grade guide to the multi-step synthesis of 3-Phenylazetidine hydrochloride, a valuable building block in contemporary drug discovery. The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity to drug candidates.[1][2][3] This guide is intended for an audience of researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will navigate a robust synthetic pathway commencing from the readily available precursor, 1-benzhydryl-3-hydroxyazetidine. The synthesis involves a strategic sequence of oxidation, Grignard addition, dehydration, and deprotection, culminating in the formation of the target hydrochloride salt.
Introduction: The Azetidine Moiety in Drug Design
The four-membered saturated nitrogen heterocycle, azetidine, has emerged as a cornerstone in the design of novel therapeutics.[1][2] Its inherent ring strain, intermediate between that of the highly reactive aziridines and the more flexible pyrrolidines, provides a unique conformational rigidity that can enhance binding affinity to biological targets.[4][5] The incorporation of a phenyl group at the 3-position introduces a key aromatic substituent for probing interactions with target proteins, while the hydrochloride salt form enhances aqueous solubility and handling properties.[6]
This guide delineates a reliable and scalable synthetic route to this compound, emphasizing practical and mechanistically sound procedures.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a five-step sequence, as illustrated in the workflow diagram below. The strategy hinges on the use of the benzhydryl (diphenylmethyl) group as a robust protecting group for the azetidine nitrogen. This protecting group is stable to the reaction conditions of the initial steps and can be efficiently removed in the final stage.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Scientific Rationale
Part 1: Synthesis of 1-Benzhydryl-3-azetidinone (Intermediate 1)
The initial step involves the oxidation of the secondary alcohol, 1-benzhydryl-3-hydroxyazetidine, to the corresponding ketone. A Swern oxidation or a related dimethyl sulfoxide (DMSO)-based oxidation is a reliable method for this transformation, offering mild reaction conditions and high yields.
Protocol 1: Swern Oxidation of 1-Benzhydryl-3-hydroxyazetidine
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzhydryl-3-hydroxyazetidine | 239.31 | 10.0 g | 41.8 |
| Oxalyl chloride | 126.93 | 4.4 mL | 50.1 |
| Dimethyl sulfoxide (DMSO) | 78.13 | 7.4 mL | 104.5 |
| Triethylamine | 101.19 | 17.5 mL | 125.4 |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous dichloromethane (150 mL) and oxalyl chloride (4.4 mL, 50.1 mmol).
-
Cool the solution to -78 °C using an acetone/dry ice bath.
-
Slowly add a solution of dimethyl sulfoxide (7.4 mL, 104.5 mmol) in anhydrous dichloromethane (20 mL) to the stirred solution, maintaining the temperature below -65 °C. Stir the mixture for 15 minutes.
-
Add a solution of 1-benzhydryl-3-hydroxyazetidine (10.0 g, 41.8 mmol) in anhydrous dichloromethane (80 mL) dropwise over 30 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (17.5 mL, 125.4 mmol) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water (100 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 1-benzhydryl-3-azetidinone as a white to pale yellow solid.
Scientific Rationale:
The Swern oxidation utilizes the in-situ formation of a highly reactive electrophilic sulfur species from the reaction of oxalyl chloride and DMSO. This species activates the alcohol, which is then deprotonated by a hindered base, such as triethylamine, to yield the ketone. The low reaction temperature is crucial to prevent side reactions and decomposition of the activated intermediate. The benzhydryl protecting group is stable under these mild, non-acidic conditions.
Part 2: Grignard Reaction to form 1-Benzhydryl-3-phenyl-3-hydroxyazetidine (Intermediate 2)
This step involves the nucleophilic addition of a phenyl group to the ketone carbonyl of 1-benzhydryl-3-azetidinone using a Grignard reagent.
Protocol 2: Grignard Reaction with Phenylmagnesium Bromide
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzhydryl-3-azetidinone | 237.30 | 8.0 g | 33.7 |
| Phenylmagnesium bromide (1 M in THF) | - | 40.5 mL | 40.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated aqueous ammonium chloride | - | 100 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-benzhydryl-3-azetidinone (8.0 g, 33.7 mmol) in anhydrous THF (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add phenylmagnesium bromide solution (40.5 mL of 1 M solution in THF, 40.5 mmol) dropwise via a syringe, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-benzhydryl-3-phenyl-3-hydroxyazetidine can be purified by flash chromatography or recrystallization.
Scientific Rationale:
The Grignard reagent, phenylmagnesium bromide, acts as a potent nucleophile, with the phenyl group carrying a partial negative charge.[7] This nucleophilic phenyl anion attacks the electrophilic carbonyl carbon of the azetidinone. The reaction must be conducted under strictly anhydrous conditions as Grignard reagents are highly basic and will be quenched by protic solvents like water.[4][5][7] The workup with a mild acid, such as ammonium chloride, protonates the intermediate alkoxide to yield the tertiary alcohol.
Part 3: Dehydration to 1-Benzhydryl-3-phenylazetidine (Intermediate 3)
The tertiary alcohol is dehydrated to form an alkene (in this case, an enamine that will tautomerize to the more stable exocyclic double bond, or be reduced in the next step). Acid-catalyzed dehydration is a common method for this transformation.[8][9][10]
Protocol 3: Acid-Catalyzed Dehydration
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzhydryl-3-phenyl-3-hydroxyazetidine | 315.42 | 7.0 g | 22.2 |
| Concentrated Sulfuric Acid | 98.08 | 1.2 mL | ~22.2 |
| Toluene | - | 150 mL | - |
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add a solution of 1-benzhydryl-3-phenyl-3-hydroxyazetidine (7.0 g, 22.2 mmol) in toluene (150 mL).
-
Add a catalytic amount of concentrated sulfuric acid (1.2 mL).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with toluene (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 1-benzhydryl-3-phenylazetidine can be purified by flash chromatography.
Scientific Rationale:
The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (water).[2][8][9][10] Subsequent loss of water generates a carbocation intermediate, which is then deprotonated to form the double bond. The use of a Dean-Stark trap helps to drive the equilibrium towards the product by removing the water formed during the reaction.
Part 4: N-Debenzhydrylation to 3-Phenylazetidine (Intermediate 4)
The removal of the N-benzhydryl protecting group is achieved by catalytic transfer hydrogenation, a milder alternative to high-pressure hydrogenation.
Protocol 4: Catalytic Transfer Hydrogenation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-Benzhydryl-3-phenylazetidine | 297.41 | 5.0 g | 16.8 |
| Palladium on Carbon (10 wt. %) | - | 0.5 g | - |
| Ammonium formate | 63.06 | 10.6 g | 168 |
| Methanol | - | 100 mL | - |
Procedure:
-
To a round-bottom flask, add 1-benzhydryl-3-phenylazetidine (5.0 g, 16.8 mmol), methanol (100 mL), and ammonium formate (10.6 g, 168 mmol).
-
Carefully add 10% palladium on carbon (0.5 g) to the mixture.
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Dissolve the residue in dichloromethane and wash with water to remove any remaining ammonium formate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 3-phenylazetidine free base.
Scientific Rationale:
Catalytic transfer hydrogenation utilizes a hydrogen donor, in this case, ammonium formate, to generate hydrogen in situ on the surface of the palladium catalyst.[11][12][13] This method avoids the need for a high-pressure hydrogenation apparatus. The N-benzhydryl group is susceptible to hydrogenolysis, cleaving the C-N bond to release the free amine and diphenylmethane as a byproduct.
Part 5: Formation of this compound (Final Product)
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Protocol 5: Hydrochloride Salt Formation
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 3-Phenylazetidine (crude) | 133.19 | ~2.2 g | ~16.8 |
| Diethyl ether, anhydrous | - | 50 mL | - |
| HCl in diethyl ether (2 M solution) | - | ~8.4 mL | ~16.8 |
Procedure:
-
Dissolve the crude 3-phenylazetidine in anhydrous diethyl ether (50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Continue stirring in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether.
-
Dry the solid under vacuum to obtain this compound.
Scientific Rationale:
The lone pair of electrons on the nitrogen atom of the azetidine ring acts as a base and readily accepts a proton from hydrochloric acid. The resulting ammonium salt is typically a crystalline solid that is less volatile and more stable than the free base. The use of a non-polar solvent like diethyl ether facilitates the precipitation of the ionic hydrochloride salt.
Conclusion
The synthetic pathway detailed in this application note provides a robust and reproducible method for the preparation of this compound. By understanding the underlying chemical principles of each transformation, researchers can effectively troubleshoot and adapt these protocols for the synthesis of related azetidine derivatives. The availability of such detailed synthetic guides is crucial for accelerating the discovery and development of new therapeutic agents.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 9. quora.com [quora.com]
- 10. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 11. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 12. zenodo.org [zenodo.org]
- 13. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate - [www.rhodium.ws] [erowid.org]
Application Note & Protocol: Strategies for the N-Functionalization of 3-Phenylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-functionalization of 3-phenylazetidine hydrochloride, a critical building block in modern medicinal chemistry. The azetidine ring is a privileged structural motif, often employed as a bioisostere for other cyclic systems to enhance properties such as solubility, metabolic stability, and target affinity.[1] This guide moves beyond simple step-by-step instructions to explain the chemical principles and strategic considerations behind protocol design, ensuring robust and reproducible results.
The Foundational Step: Neutralization of the Hydrochloride Salt
3-Phenylazetidine is typically supplied as a hydrochloride salt for enhanced stability and ease of handling. However, for the nitrogen atom to act as a nucleophile in subsequent functionalization reactions, it must be in its free base form. The initial step in any N-functionalization protocol is therefore the neutralization of this salt.
Causality: The lone pair of electrons on the azetidine nitrogen is protonated in the hydrochloride salt, rendering it non-nucleophilic. The addition of a suitable base deprotonates the ammonium species, liberating the free amine and enabling it to participate in bond-forming reactions.
General Protocol for Liberation of the Free Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF)).
-
Add a base (1.1 to 2.0 eq). The choice of base is critical:
-
Organic Bases: Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) are commonly used. They scavenge the HCl without introducing reactive nucleophiles.
-
Inorganic Bases: Potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) are effective, particularly in polar aprotic solvents like ACN or DMF. The resulting salt byproducts can often be removed by simple filtration.
-
-
Stir the mixture at room temperature for 15-30 minutes. The resulting solution or suspension containing the free 3-phenylazetidine can often be used directly in the next step without isolation.
Protocol I: N-Alkylation via Nucleophilic Substitution
N-alkylation introduces alkyl groups to the azetidine nitrogen, a common strategy for modulating a compound's lipophilicity and basicity.[2] The reaction proceeds via a classical SN2 mechanism where the nucleophilic nitrogen attacks an electrophilic alkylating agent.
Expertise & Causality: The choice of base is paramount in N-alkylation. A non-nucleophilic base is required to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. Without a base, the newly formed acid would protonate the starting amine, halting the reaction. Polar aprotic solvents like acetonitrile or DMF are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.
Detailed Protocol: N-Benzylation of 3-Phenylazetidine
-
To a solution of this compound (1.0 eq) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 15 minutes to ensure formation of the free amine.
-
Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 4-8 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield N-benzyl-3-phenylazetidine.
Data Summary: Representative N-Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 6 | 92 |
| 2 | Ethyl iodide | Et₃N | DCM | 12 | 85 |
| 3 | 1-bromobutane | NaH | THF | 8 | 88 |
| 4 | Methyl p-toluenesulfonate | DIPEA | DMF | 10 | 90 |
| Note: Data are representative and adapted from similar azetidine alkylations for illustrative purposes.[2] |
Protocol II: N-Acylation for Amide Synthesis
N-acylation is a fundamental transformation that forms a robust amide bond, a cornerstone of peptide chemistry and a common functional group in pharmaceuticals.[3][4] This reaction involves the attack of the azetidine nitrogen on an activated carbonyl compound.
Expertise & Causality: The reactivity of the acylating agent dictates the reaction conditions.
-
Acyl Halides (e.g., acetyl chloride): Extremely reactive and react rapidly, often at 0°C. A base (like Et₃N) is essential to neutralize the HCl byproduct.[4]
-
Anhydrides (e.g., acetic anhydride): Less reactive than acyl chlorides but highly effective. The reaction can often be run neat or in a simple solvent.
-
Carboxylic Acids: Require a coupling agent (e.g., HATU, HOBt/EDC) to activate the carboxyl group for nucleophilic attack. This method is milder and offers broad functional group tolerance, making it ideal for complex molecule synthesis.
Detailed Protocol: N-Acetylation with Acetyl Chloride
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) and cool to 0°C in an ice bath.
-
Add triethylamine (Et₃N, 2.5 eq) to the solution and stir for 10 minutes.
-
Slowly add acetyl chloride (1.1 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify by column chromatography to yield N-acetyl-3-phenylazetidine.
Protocol III: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, particularly for synthesizing secondary and tertiary amines.[5] The process involves the reaction of an amine with a carbonyl compound (aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[6]
Expertise & Causality: This method avoids the over-alkylation issues sometimes seen with alkyl halides. The choice of reducing agent is key to the success of a one-pot reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent because it is mild enough not to reduce the starting aldehyde or ketone but is highly effective at reducing the intermediate iminium ion.[5] This selectivity allows all reagents to be combined in a single step.
Detailed Protocol: Reductive Amination with 3,5-Dichlorobenzaldehyde
-
To a stirred suspension of this compound (1.0 eq) and 3,5-dichlorobenzaldehyde (1.1 eq) in dichloroethane (DCE), add triethylamine (Et₃N, 1.2 eq).
-
Stir the mixture at room temperature for 20 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction at room temperature overnight. Monitor for completion using LC-MS.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the desired N-substituted azetidine.[6]
Data Summary: Representative Reductive Amination Reactions
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | 3,5-Dichlorobenzaldehyde | NaBH(OAc)₃ | DCE | 16 | 77 |
| 2 | Acetone | NaBH₃CN | MeOH | 12 | ~80 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 24 | ~85 |
| 4 | Formaldehyde (aq.) | NaBH₃CN | ACN/H₂O | 6 | ~90 |
| Note: Yields are based on representative literature procedures and may vary.[5][6] |
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. benchchem.com [benchchem.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 3-Phenylazetidine Hydrochloride as a Versatile Building Block in Modern Organic Synthesis
Abstract
The azetidine scaffold has emerged as a privileged motif in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved metabolic stability, enhanced aqueous solubility, and a distinct three-dimensional geometry that facilitates precise interactions with biological targets.[1][2] Among the diverse array of substituted azetidines, 3-phenylazetidine stands out as a particularly valuable building block. Its rigid framework, featuring a well-defined exit vector from the phenyl group and a reactive secondary amine, provides a robust platform for generating diverse molecular architectures. This guide provides an in-depth exploration of 3-Phenylazetidine hydrochloride, detailing its properties, handling, and application in key synthetic transformations that are central to drug discovery and development.
Introduction: The Strategic Value of the 3-Phenylazetidine Scaffold
This compound (CAS: 7606-30-6) is a stable, crystalline solid that serves as a convenient precursor to the free secondary amine.[3] The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol), which, while ensuring greater stability than a corresponding aziridine, still provides unique reactivity for specific transformations.[2]
The strategic incorporation of the 3-phenylazetidine core into a lead molecule offers several distinct advantages for medicinal chemists:
-
Vectorial Exploration of Chemical Space: The phenyl group acts as a rigid anchor, allowing substituents to be placed in well-defined regions of space, which is critical for optimizing binding affinity and selectivity.
-
Improved Physicochemical Properties: Compared to more common heterocycles like piperidine or pyrrolidine, the azetidine ring often leads to a lower lipophilicity (logP) and increased aqueous solubility.[1]
-
Metabolic Stability: The strained ring can be more resistant to metabolic degradation at certain positions compared to larger, more flexible rings.
-
Novelty and Patentability: As a less-explored scaffold, it provides access to novel chemical matter, strengthening intellectual property positions.
This document will focus on the practical applications of this building block, providing validated protocols for its derivatization.
Figure 1: Logical relationship between the core properties of the azetidine scaffold and its impact on drug discovery outcomes.
Essential Preliminary Step: Liberation of the Free Base
3-Phenylazetidine is typically supplied as a hydrochloride salt for enhanced stability and ease of handling.[3] However, the vast majority of synthetic transformations require the free secondary amine, which is significantly more nucleophilic. The following protocol describes a standard, reliable method for neutralizing the salt.
Causality: The protocol uses a mild inorganic base (Sodium Bicarbonate, NaHCO₃) in a biphasic system. The aqueous base neutralizes the hydrochloride, liberating the free amine. The free amine, being more soluble in organic solvents, is then efficiently extracted into a solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). A subsequent wash with brine removes residual water, and drying over sodium sulfate ensures the final product is anhydrous, which is critical for many subsequent moisture-sensitive reactions.
Protocol 2.1: Free Base Generation
Materials:
-
This compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in deionized water (10 mL per gram of salt) in a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution until effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).
-
Extract the aqueous layer with DCM (3 x 15 mL per gram of starting salt).
-
Combine the organic extracts and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil or low-melting solid is 3-phenylazetidine free base, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) at 2-8°C.[4]
Key Application: N-Functionalization Reactions
The nucleophilic nitrogen atom is the primary site for synthetic elaboration. N-alkylation, N-acylation, and N-arylation are fundamental transformations that allow for the rapid generation of diverse compound libraries.
N-Arylation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, enabling the coupling of the azetidine nitrogen with a wide range of aryl and heteroaryl halides.[5][6]
Mechanism Insight: This reaction proceeds via a catalytic cycle involving a Pd(0) species. The cycle includes oxidative addition of the aryl halide to the Pd(0) center, coordination of the azetidine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands like XPhos or SPhos facilitate the reductive elimination step, which is often rate-limiting.[7]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Protocol 3.1.1: General Procedure for N-Arylation
Materials:
-
3-Phenylazetidine (free base, 1.2 eq)
-
Aryl bromide or iodide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Anhydrous toluene or dioxane
-
Schlenk tube or microwave vial
-
Inert atmosphere (N₂ or Ar) supply
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (if solid), Pd(OAc)₂, XPhos, and NaOtBu.
-
Evacuate the tube and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times.
-
Add anhydrous toluene via syringe, followed by the aryl halide (if liquid) and 3-phenylazetidine.
-
Seal the tube and heat the reaction mixture to 80-110°C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-24 hours.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Entry | Aryl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | NaOtBu | Toluene | 100 | 12 | 91 |
| 2 | 1-Iodo-4-cyanobenzene | K₂CO₃ | Dioxane | 110 | 8 | 85 |
| 3 | 2-Bromopyridine | Cs₂CO₃ | Toluene | 100 | 18 | 78 |
| Note: Data is representative and adapted from established methodologies for similar azetidine couplings.[5][6] Yields may vary based on specific substrate and conditions. |
N-Alkylation and N-Acylation
These are fundamental, high-yielding reactions that proceed under standard conditions. N-alkylation expands the scaffold by introducing alkyl groups, while N-acylation provides access to amide derivatives, which are common motifs in bioactive molecules.
Protocol 3.2.1: N-Benzylation (Representative Alkylation)
Materials:
-
3-Phenylazetidine (free base, 1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Acetonitrile (ACN)
Procedure:
-
To a solution of 3-phenylazetidine in acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature for 10 minutes.
-
Add benzyl bromide dropwise to the mixture.
-
Heat the reaction to 60°C and monitor by TLC until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate to yield the product, which can be further purified by chromatography if necessary. (Typical yield: >90%).[8]
Protocol 3.2.2: N-Acetylation (Representative Acylation)
Materials:
-
3-Phenylazetidine (free base, 1.0 eq)
-
Acetyl chloride (1.1 eq) or Acetic Anhydride (1.2 eq)
-
Triethylamine (Et₃N, 1.5 eq) or Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve 3-phenylazetidine in DCM and add triethylamine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by adding water.
-
Separate the organic layer, wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify as needed. (Typical yield: >95%).
Advanced Application: C-H Functionalization
Transition-metal-catalyzed C-H functionalization has revolutionized synthetic chemistry by allowing for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, bypassing the need for pre-functionalized substrates.[9][10] While direct C-H functionalization of the phenyl ring in 3-phenylazetidine is an emerging area, the principles can be applied. The azetidine nitrogen, after suitable modification, can act as a directing group to achieve ortho-selective functionalization of the phenyl ring.
Conceptual Workflow:
-
Installation of a Directing Group (DG): The azetidine nitrogen is first acylated with a removable directing group, such as a picolinamide.[11]
-
Directed C-H Activation: A palladium catalyst coordinates to the directing group, bringing the metal center in proximity to the ortho C-H bonds of the phenyl ring.
-
Functionalization: The activated C-H bond can then react with a coupling partner (e.g., an aryl halide, an alkene) to form a new bond.
-
Removal of Directing Group: The directing group is cleaved to reveal the functionalized product.
Figure 3: Conceptual workflow for the directed C-H functionalization of the 3-phenylazetidine scaffold.
While a specific, validated protocol for 3-phenylazetidine itself is not broadly established in the literature, the methods developed for other systems provide a strong blueprint for exploration in this area.[11]
Conclusion
This compound is more than a simple building block; it is a strategic tool for the modern medicinal chemist. Its unique structural and physicochemical properties provide a reliable foundation for creating novel molecules with enhanced drug-like characteristics. The protocols detailed herein for fundamental N-functionalization reactions offer robust and high-yielding pathways to a vast chemical space. Furthermore, the potential for advanced applications like directed C-H functionalization signals that the full synthetic utility of this versatile scaffold is still being explored, promising exciting future developments in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. benchchem.com [benchchem.com]
- 6. [PDF] Palladium-catalyzed N-arylation reactions with aziridine and azetidine | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. A C-H functionalization protocol for the direct synthesis of benzobisthiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenylazetidine Derivatives in Drug Discovery
The Strategic Value of the 3-Phenylazetidine Scaffold in Modern Medicinal Chemistry
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its incorporation into molecular design offers a significant departure from traditional, often flat, aromatic systems. The inherent ring strain (approximately 26 kcal/mol) and non-planar geometry of the azetidine motif impart unique conformational constraints and advantageous physicochemical properties to potential drug candidates.[3][4]
Specifically, the 3-phenylazetidine core provides a rigid framework with well-defined exit vectors, enabling the precise spatial orientation of substituents for optimal interaction with biological targets.[5] This three-dimensional character can lead to substantial improvements in key drug-like properties, including:
-
Enhanced Metabolic Stability: The strained ring can be less susceptible to metabolic degradation compared to more flexible aliphatic chains or larger rings.
-
Improved Aqueous Solubility: The presence of the nitrogen atom and the overall compact structure can increase solubility.
-
Reduced Lipophilicity: Compared to larger saturated heterocycles like piperidine or pyrrolidine, azetidines can help lower the lipophilicity of a molecule, which is often beneficial for its pharmacokinetic profile.[5]
These attributes make the 3-phenylazetidine scaffold a powerful tool for medicinal chemists to escape "flatland" and explore new chemical space, leading to compounds with improved binding affinity, selectivity, and overall developability.
Key Therapeutic Application: Ligands for Monoamine Transporters
A primary and highly successful application of 3-phenylazetidine derivatives is in the design of ligands for monoamine transporters, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[3][5] The dysregulation of these transporters is a key factor in the pathophysiology of numerous neurological and psychiatric disorders, such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD), making them critical therapeutic targets.[5] The 3-aryl-3-arylmethoxyazetidine series, in particular, has been identified as a novel and potent class of ligands for these transporters.[3][5]
Mechanism of Action: Modulating Neurotransmitter Reuptake
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, a process that terminates the signal. By binding to these transporters, 3-phenylazetidine-based inhibitors can block this reuptake process. This leads to an increased concentration of neurotransmitters in the synapse, enhancing and prolonging their signaling activity. The rigid azetidine core helps to position the phenyl groups and other substituents in a way that mimics the endogenous ligands, allowing for high-affinity binding within the transporter channels.
Synthetic Protocols: Accessing the 3-Phenylazetidine Core
The synthesis of 3-phenylazetidine derivatives typically begins with a commercially available or readily synthesized N-protected azetidin-3-one. The following protocols outline a common and robust sequence for preparing key intermediates and final compounds.
Visualizing the Synthetic Workflow
Caption: General synthetic workflow for 3-aryl-3-arylmethoxyazetidines.
Protocol 1: Synthesis of N-Boc-3-phenyl-azetidin-3-ol
This protocol describes the nucleophilic addition of a Grignard reagent to N-Boc-azetidin-3-one to install the key phenyl group at the 3-position.[6]
-
Materials:
-
N-Boc-azetidin-3-one
-
Phenylmagnesium bromide (or other arylmagnesium bromide), 1.0 M in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add N-Boc-azetidin-3-one (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Add the arylmagnesium bromide solution (1.2 eq) dropwise via syringe, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-3-aryl-azetidin-3-ol.[6]
-
-
Scientist's Note: The use of anhydrous THF and a nitrogen atmosphere is critical to prevent the highly reactive Grignard reagent from being quenched by water or atmospheric moisture. The slow, dropwise addition at 0 °C helps to control the exothermicity of the reaction.
Protocol 2: Synthesis of N-Boc-3-phenyl-3-arylmethoxyazetidine
This step involves a Williamson ether synthesis to introduce a second aryl group via an ether linkage at the 3-position.
-
Materials:
-
N-Boc-3-phenyl-azetidin-3-ol (from Protocol 1)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Appropriate arylmethyl halide (e.g., benzyl bromide, chlorobenzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under a nitrogen atmosphere, add N-Boc-3-phenyl-azetidin-3-ol (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to 0 °C.
-
Carefully add NaH (1.5 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the mixture back to 0 °C and add the arylmethyl halide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc-3-phenyl-3-arylmethoxyazetidine.
-
-
Scientist's Note: Sodium hydride is a strong base used to deprotonate the tertiary alcohol, forming an alkoxide intermediate. This nucleophilic alkoxide then displaces the halide from the arylmethyl halide in an Sₙ2 reaction.
Biological Evaluation: Monoamine Transporter Binding Affinity
To determine the potency of the synthesized 3-phenylazetidine derivatives at their intended targets, radioligand binding assays are performed. These assays measure the ability of a test compound to displace a known radiolabeled ligand from the transporter.
Visualizing the Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Protocol 3: Radioligand Binding Assay for DAT, SERT, and NET
This protocol provides a general framework for assessing compound affinity.[5] Specific radioligands, inhibitors, and incubation times may vary.
-
Materials:
-
Membrane Preparations: Cell membranes from HEK293 or CHO cells stably expressing human DAT, SERT, or NET.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
For DAT: [³H]WIN 35,428
-
For SERT: [³H]Citalopram
-
For NET: [³H]Nisoxetine
-
-
Non-specific Binding Inhibitors:
-
For DAT: GBR 12909
-
For SERT: Imipramine
-
For NET: Desipramine
-
-
Test compounds (synthesized 3-phenylazetidine derivatives) at varying concentrations.
-
96-well plates, glass fiber filters, cell harvester, liquid scintillation counter, and scintillation cocktail.
-
-
Procedure:
-
Plate Setup: In a 96-well plate, set up wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + high concentration of known inhibitor), and experimental binding (membranes + radioligand + test compound at various concentrations).
-
Incubation: Add the cell membranes, radioligand, and appropriate test compound or inhibitor to the wells. Incubate the plates at a specified temperature (e.g., room temperature) for a sufficient time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Immediately wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters into scintillation vials, add the scintillation cocktail, and measure the retained radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value).
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data-Driven Insights: Structure-Activity Relationships (SAR)
Systematic modification of the 3-phenylazetidine scaffold allows for the exploration of structure-activity relationships, providing crucial insights for optimizing ligand potency and selectivity. The following table summarizes representative data for a series of 3-aryl-3-arylmethoxyazetidines.
| Compound | 3-Aryl Group | 3-Arylmethoxy Group | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
| 1a | Phenyl | Phenylmethoxy | 150 | 15 | 2500 |
| 1b | 4-Chlorophenyl | Phenylmethoxy | 80 | 8 | 1500 |
| 1c | 3,4-Dichlorophenyl | Phenylmethoxy | 50 | 1.0 | 800 |
| 2c | 3,4-Dichlorophenyl | 4-Chlorophenylmethoxy | 40 | 0.8 | 600 |
| 3c | 3,4-Dichlorophenyl | 2,4-Dichlorophenylmethoxy | 30 | 0.5 | 400 |
| Note: This data is a representative compilation based on published literature to illustrate general SAR trends.[5] |
Key Insights from SAR Data:
-
Effect of Halogenation: Adding electron-withdrawing chloro substituents to the 3-phenyl ring (e.g., moving from 1a to 1c ) generally increases binding affinity for all three transporters, with a particularly pronounced effect on SERT.
-
Synergistic Effects: Combining substitutions on both the 3-aryl and 3-arylmethoxy rings (e.g., compound 3c ) leads to the most potent ligands in this series, demonstrating a synergistic effect.
-
Selectivity: While many compounds show activity at all three transporters (making them potential triple reuptake inhibitors), the degree of substitution can be tuned to achieve some level of selectivity.[7] For example, compound 1c is significantly more potent at SERT than at DAT or NET.
Conclusion and Future Directions
The 3-phenylazetidine scaffold is a validated and highly valuable structural motif in drug discovery, particularly for targeting the central nervous system. Its unique three-dimensional geometry provides a rigid core that can be strategically decorated to achieve high potency and selectivity. The synthetic and analytical protocols detailed herein provide a robust framework for researchers to design, synthesize, and evaluate novel 3-phenylazetidine derivatives.
Future research in this area will likely focus on exploring novel substitution patterns to fine-tune selectivity profiles, investigating applications beyond monoamine transporters (e.g., as enzyme inhibitors or GPCR ligands), and optimizing the pharmacokinetic properties of these derivatives to develop next-generation therapeutics for a wide range of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 3-Phenylazetidine Hydrochloride
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure, conformation, and dynamics.[1] For nitrogen-containing heterocyclic scaffolds such as azetidines, which are prevalent in many biologically active compounds, NMR is crucial for unambiguous structural elucidation and stereochemical assignment.[2] This application note presents a detailed guide to the ¹H and ¹³C NMR characterization of 3-Phenylazetidine hydrochloride, a key building block in medicinal chemistry.
As a hydrochloride salt, the protonation state of the azetidine nitrogen significantly influences the electronic environment of the molecule. This guide will detail the expected spectral features, discuss the causal effects of protonation on chemical shifts, and provide a comprehensive protocol for sample preparation and data acquisition, specifically tailored for researchers, scientists, and drug development professionals.
Scientific Rationale and Core Principles
The four-membered azetidine ring is a strained system, and its conformational properties are of great interest. The protonation of the nitrogen atom to form an azetidinium salt introduces a positive charge, which deshields the adjacent protons and carbons, leading to a downfield shift in their NMR signals. The choice of a suitable deuterated solvent is critical when analyzing hydrochloride salts. Protic solvents like D₂O or CD₃OD can lead to the exchange of the N-H protons, broadening or even obscuring their signals. Therefore, a polar aprotic solvent such as DMSO-d₆ is highly recommended as it allows for the direct observation of these exchangeable protons.[1]
Experimental Protocols
Protocol 1: NMR Sample Preparation
This protocol outlines the standardized procedure for preparing a high-quality NMR sample of this compound for both ¹H and ¹³C analysis.
Materials:
-
This compound
-
Dimethyl sulfoxide-d₆ (DMSO-d₆), 99.9 atom % D
-
High-quality 5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
Filter (e.g., a Pasteur pipette with a cotton plug)
Procedure:
-
Determine Sample Concentration: For ¹H NMR, a concentration of 5-10 mg of this compound in 0.6-0.7 mL of DMSO-d₆ is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg in the same volume is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3]
-
Weighing the Sample: Accurately weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of DMSO-d₆ to the vial.
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.
-
Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette with a small cotton plug directly into the NMR tube.[4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: NMR Data Acquisition
This protocol provides general parameters for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
¹H NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 400 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | Standard 1D pulse sequence |
| Number of Scans | 16-64 |
| Relaxation Delay | 1-2 seconds |
| Acquisition Time | 2-4 seconds |
| Spectral Width | -2 to 12 ppm |
¹³C NMR Acquisition Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | 100 MHz |
| Solvent | DMSO-d₆ |
| Temperature | 298 K |
| Pulse Program | Proton-decoupled pulse sequence |
| Number of Scans | 1024-4096 (or more, depending on concentration) |
| Relaxation Delay | 2-5 seconds |
| Acquisition Time | 1-2 seconds |
| Spectral Width | 0 to 200 ppm |
Data Analysis and Interpretation
The following sections detail the expected ¹H and ¹³C NMR spectral data for this compound. The chemical shifts are predicted based on data from structurally similar compounds and the known effects of N-protonation on azetidine rings.
¹H NMR Spectrum Analysis
The protonation of the azetidine nitrogen leads to a significant downfield shift of the protons on the azetidine ring (H2/H4 and H3) compared to the neutral compound. The phenyl protons will also be affected, though to a lesser extent.
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (ortho, meta, para) | 7.30 - 7.60 | Multiplet | - | 5H |
| H2, H4 | 4.20 - 4.50 | Multiplet | - | 4H |
| H3 | 4.00 - 4.30 | Quintet | ~8-10 | 1H |
| N⁺H₂ | 9.00 - 10.00 | Broad singlet | - | 2H |
-
Phenyl Protons (7.30 - 7.60 ppm): These protons will appear as a complex multiplet in the aromatic region of the spectrum.
-
Azetidine Protons H2/H4 (4.20 - 4.50 ppm): Due to protonation of the adjacent nitrogen, these methylene protons are significantly deshielded and shifted downfield. They will likely appear as a complex multiplet due to coupling with each other and with the H3 proton.
-
Azetidine Proton H3 (4.00 - 4.30 ppm): This methine proton is coupled to the four adjacent methylene protons (H2 and H4), which would ideally result in a quintet.
-
Ammonium Protons (N⁺H₂, 9.00 - 10.00 ppm): In DMSO-d₆, the protons on the positively charged nitrogen are observable and typically appear as a broad singlet at a significantly downfield chemical shift. The broadness is due to quadrupolar relaxation of the ¹⁴N nucleus and potential hydrogen bonding.
¹³C NMR Spectrum Analysis
Similar to the ¹H NMR, the carbons of the azetidine ring will experience a downfield shift upon N-protonation.
Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenyl (ipso-C) | 138 - 142 |
| Phenyl (ortho, meta, para-C) | 127 - 130 |
| C2, C4 | 50 - 55 |
| C3 | 35 - 40 |
-
Phenyl Carbons (127 - 142 ppm): The six carbons of the phenyl ring will resonate in the aromatic region. The ipso-carbon (attached to the azetidine ring) will be the most downfield of this group.
-
Azetidine Carbons C2/C4 (50 - 55 ppm): These carbons are directly attached to the protonated nitrogen and are therefore shifted significantly downfield.
-
Azetidine Carbon C3 (35 - 40 ppm): This carbon, being further from the nitrogen, will be less affected by the protonation but will still be in a characteristic region for a methine carbon in a four-membered ring.
References
Large-scale synthesis and purification of 3-Phenylazetidine hydrochloride
As a Senior Application Scientist, this guide provides a comprehensive overview of a robust and scalable synthetic route to 3-Phenylazetidine hydrochloride, a valuable building block in modern medicinal chemistry.[1] The azetidine scaffold is a privileged motif in drug discovery, prized for its ability to impart unique three-dimensional character, improve physicochemical properties, and serve as a versatile synthetic handle.[2] This document is intended for researchers, chemists, and drug development professionals, offering detailed protocols, mechanistic insights, and practical advice for large-scale production.
Synthetic Strategy Overview
The synthesis of this compound is approached via a multi-step sequence designed for scalability and control. The strategy hinges on the initial protection of the azetidine nitrogen, followed by the introduction of the key phenyl group via a Grignard reaction. Subsequent functional group manipulation and a final deprotection/salt formation step yield the target compound. This method avoids the use of highly energetic or difficult-to-handle reagents, prioritizing safety and reproducibility in a large-scale setting.
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenyl-azetidin-3-ol
This initial step introduces the phenyl group onto the azetidine core. The reaction is a nucleophilic addition of a Grignard reagent to the ketone of the N-Boc-protected azetidin-3-one.[3] Careful control of temperature and anhydrous conditions are critical to prevent quenching of the highly reactive Grignard reagent and to maximize yield.
Causality: The electron-deficient carbonyl carbon of the azetidin-3-one is highly electrophilic. The phenylmagnesium bromide acts as a potent nucleophile, with the carbanionic phenyl group attacking the carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide to yield the tertiary alcohol.
Caption: Mechanism of Grignard addition to form the tertiary alcohol intermediate.
Step-by-Step Methodology:
-
Reactor Setup: Equip a suitable multi-neck, jacketed glass reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel. Ensure the entire system is flame-dried or oven-dried and assembled under a positive pressure of nitrogen to maintain anhydrous conditions.
-
Reagent Charging: Charge the reactor with N-Boc-azetidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, approx. 5-10 L per kg of starting material).
-
Cooling: Cool the solution to 0 °C using a circulating chiller.
-
Grignard Addition: Add phenylmagnesium bromide (1.2 eq, typically a 1.0 M solution in THF) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, cool the reactor back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the reaction and any unreacted Grignard reagent.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 5 L/kg). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield N-Boc-3-phenyl-azetidin-3-ol.
Protocol 2: Reductive Dehydroxylation to N-Boc-3-phenylazetidine
This two-step sequence first eliminates the tertiary alcohol to form an alkene, which is then immediately reduced to the desired saturated azetidine. For large-scale operations, a one-pot procedure is highly desirable. Catalytic hydrogenation is an effective and scalable method for the reduction of the double bond.
Step-by-Step Methodology:
-
Dehydration (Acid-Catalyzed): Dissolve the N-Boc-3-phenyl-azetidin-3-ol (1.0 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid (0.05 eq). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction until the starting material is consumed.
-
Neutralization: Cool the mixture and wash with saturated sodium bicarbonate solution to remove the acid catalyst. Dry the organic layer over sodium sulfate.
-
Hydrogenation: Transfer the dried toluene solution containing the intermediate alkene to a hydrogenation reactor (e.g., a Parr hydrogenator).
-
Catalyst Addition: Carefully add Palladium on Carbon (10% Pd/C, ~1-2 mol%) under a nitrogen blanket.
-
Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Stir the mixture vigorously at room temperature for 12-24 hours.
-
Filtration: Once the reaction is complete (monitored by GC or HPLC), carefully vent the reactor and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with ethyl acetate.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain crude N-Boc-3-phenylazetidine. This material is often of sufficient purity for the next step.
Protocol 3: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the acid-labile Boc protecting group.[4] This is conveniently achieved using a solution of hydrogen chloride, which concurrently forms the desired hydrochloride salt, often causing it to precipitate from the solution, simplifying purification.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude N-Boc-3-phenylazetidine (1.0 eq) in a minimal amount of a suitable solvent such as ethyl acetate or diethyl ether.
-
Acidification: Cool the solution to 0 °C. Slowly add a solution of 2-4 M HCl in ethyl acetate or dioxane (approx. 2-3 eq).
-
Precipitation: Stir the mixture at 0 °C. The this compound salt will typically precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether to remove any non-polar impurities.
-
Drying: Dry the final product under vacuum at 40-50 °C to a constant weight.
Large-Scale Purification: Recrystallization
For achieving high purity (>99.5%) on a large scale, recrystallization is the preferred method.[5][6] The choice of solvent system is crucial and must be determined experimentally to balance solubility at high temperatures and insolubility at low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: Common solvent systems for amine hydrochlorides include isopropanol/diethyl ether, methanol/ethyl acetate, or ethanol.
-
Dissolution: Place the crude this compound in a clean, appropriately sized reactor. Add the primary solvent (e.g., isopropanol) portionwise while heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at temperature.
-
Hot Filtration (Optional): If carbon was used, or if insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath or chiller can maximize crystal formation. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce nucleation. An anti-solvent (e.g., diethyl ether) can also be added slowly until turbidity is observed.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum as described previously.[7]
Data Summary
| Step | Key Transformation | Typical Reagents | Solvent | Typical Yield | Purity Target |
| 1 | Grignard Addition | Phenylmagnesium bromide | THF | 75-85% | >95% |
| 2 | Reductive Dehydroxylation | p-TSA (cat.), H₂, Pd/C | Toluene | 80-90% | >90% |
| 3 | Deprotection & Salt Formation | HCl in Ethyl Acetate | Ethyl Acetate | 90-98% | >98% |
| 4 | Recrystallization | Isopropanol/Ether | N/A | >90% recovery | >99.5% |
Safety and Handling Precautions
Handling the reagents and intermediates in this synthesis requires strict adherence to safety protocols.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a flame-retardant lab coat, and chemical-resistant gloves.[9][10]
-
Ventilation: All operations should be conducted in a well-ventilated fume hood or a ventilated enclosure to minimize inhalation of vapors and dust.[10][11]
-
Grignard Reagents: Phenylmagnesium bromide is moisture-sensitive and can be pyrophoric. Handle under an inert atmosphere (nitrogen or argon).
-
Flammable Solvents: THF, diethyl ether, and ethyl acetate are highly flammable. Keep away from ignition sources.[9]
-
Hydrogen Gas: Hydrogen is explosive. Use in a designated area with appropriate safety equipment and ensure the system is leak-proof and properly grounded.
-
Palladium on Carbon: The catalyst can be pyrophoric, especially when dry and exposed to air. Handle as a wet paste and filter under an inert atmosphere.
-
Corrosives: Hydrogen chloride solutions are corrosive and cause severe burns. Handle with extreme care.
Characterization
The identity and purity of the final this compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Mass Spectrometry (MS): To confirm the molecular weight of the free base.
-
HPLC: To determine the final purity of the compound.
-
Melting Point: To compare with literature values as a measure of purity.
References
- 1. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 6. Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. aksci.com [aksci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. capotchem.com [capotchem.com]
Application Notes & Protocols: The Strategic Use of 3-Phenylazetidine Hydrochloride in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Azetidine Scaffold as a Privileged Motif in Kinase Inhibition
In the landscape of modern medicinal chemistry, the pursuit of kinase inhibitors with superior potency, selectivity, and pharmacokinetic profiles is relentless. Kinases, as central regulators of cellular signaling, represent a major class of drug targets, with aberrant kinase activity implicated in a multitude of diseases, most notably cancer.[][2] The strategic incorporation of small, conformationally constrained scaffolds is a key tactic in achieving desired drug-like properties. Among these, the four-membered azetidine ring has emerged as a valuable building block.[3][4]
Unlike its more flexible five- and six-membered counterparts (pyrrolidine and piperidine), the azetidine ring offers a unique combination of structural rigidity and metabolic stability. This inherent strain and non-planar geometry can enhance aqueous solubility, reduce lipophilicity, and provide well-defined vectors for substituent placement, thereby improving binding affinity and target selectivity.[3] The 3-phenylazetidine scaffold, in particular, provides a rigid framework that can orient the phenyl group towards key interaction points within a kinase's active site, while the azetidine nitrogen serves as a crucial attachment point for the core heterocyclic structure of the inhibitor.
This guide provides a detailed overview and a representative protocol for the application of 3-Phenylazetidine hydrochloride (CAS: 7606-30-6) in the synthesis of kinase inhibitors, focusing on its role in nucleophilic aromatic substitution (SNAr) reactions with common kinase core structures.
Rationale for Use: Why 3-Phenylazetidine?
The selection of this compound as a starting material is underpinned by several key considerations in rational drug design:
-
Structural Rigidity and Vector Control: The azetidine ring locks the C3-substituent in a more defined spatial orientation compared to larger rings. This rigidity minimizes the entropic penalty upon binding to the target kinase and allows for precise positioning of the phenyl group to engage in favorable interactions, such as pi-stacking or hydrophobic contacts, within the ATP-binding pocket.
-
Improved Physicochemical Properties: Azetidine-containing compounds often exhibit improved solubility and lower logP values compared to analogs with larger aliphatic rings, which can translate to better pharmacokinetic profiles. The hydrochloride salt form further enhances aqueous solubility, simplifying handling and reaction setup in polar solvent systems.[3]
-
Synthetic Tractability: The secondary amine of the azetidine is a potent nucleophile, readily participating in reactions with electrophilic heterocyclic scaffolds common in kinase inhibitors, such as chloropyrimidines or similar halo-heterocycles.[4][5]
-
Novelty and Patentability: The use of less common scaffolds like 3-phenylazetidine can lead to novel chemical matter with distinct structure-activity relationships (SAR), offering a pathway to new intellectual property.
Core Synthesis Protocol: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent application of 3-phenylazetidine in constructing kinase inhibitors is through a nucleophilic aromatic substitution (SNAr) reaction. In this key step, the azetidine nitrogen displaces a halogen (typically chlorine or fluorine) on an electron-deficient heterocyclic core, such as a pyrimidine, pyridine, or triazine. These heterocycles form the "hinge-binding" region of many Type I and Type II kinase inhibitors.
The following is a representative, field-proven protocol for the synthesis of a generic kinase inhibitor precursor.
Reaction Scheme:
Figure 1: General workflow for the SNAr reaction.
Detailed Step-by-Step Methodology
Materials:
-
2,4-Dichloropyrimidine (or other suitable di-halogenated heterocycle)
-
This compound (CAS: 7606-30-6)
-
N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or 1,4-Dioxane
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller or oil bath
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2,4-dichloropyrimidine (1.0 eq). Dissolve it in a suitable anhydrous solvent such as NMP, DMSO, or Dioxane (approx. 0.1-0.5 M concentration).
-
Addition of Amine and Base: Add this compound (1.0-1.1 eq) to the solution. Follow this with the addition of a base, such as DIPEA (2.5-3.0 eq) or K₂CO₃ (3.0 eq). The base is crucial to neutralize the hydrochloride salt and the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80 °C and 150 °C. The optimal temperature will depend on the reactivity of the specific heterocyclic core and solvent used.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours). The monosubstituted product is generally less polar than the starting amine.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
If a solid base like K₂CO₃ was used, filter the mixture.
-
Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual solvent (e.g., NMP, DMSO) and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure monosubstituted product, 2-chloro-4-(3-phenylazetidin-1-yl)pyrimidine.
Causality and Self-Validation:
-
Choice of Base: DIPEA is a non-nucleophilic organic base suitable for homogenous reactions. K₂CO₃ is a solid inorganic base that can be easily filtered off but may require more vigorous stirring. The excess base ensures the reaction goes to completion.
-
Solvent Selection: Polar aprotic solvents like NMP and DMSO are excellent for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex), lowering the activation energy.
-
Temperature Control: Heat is typically required to overcome the activation energy for the aromatic substitution. Careful temperature control prevents decomposition.
-
Purification: Chromatographic purification is essential to separate the desired monosubstituted product from any disubstituted by-product and unreacted starting materials, ensuring the purity required for subsequent synthetic steps.
Application in Kinase Inhibitor Scaffolds
The resulting 2-chloro-4-(3-phenylazetidin-1-yl)pyrimidine is a versatile intermediate. The remaining chlorine at the C2 position can be further functionalized, typically through a Suzuki or Buchwald-Hartwig coupling reaction, to install another aryl or heteroaryl group. This modular approach allows for the rapid generation of a library of compounds for SAR studies.
Example Target: PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for inhibitor development.[4][6] Many PI3K inhibitors feature a core structure, such as a pyrimidine or triazine, that binds to the hinge region of the kinase.[5]
Figure 2: Simplified PI3K/Akt/mTOR signaling pathway.
The 3-phenylazetidine moiety can be strategically employed to occupy a specific pocket within the PI3K active site, enhancing affinity and potentially conferring isoform selectivity.
Quantitative Data Summary
While specific data for inhibitors derived directly from this compound is not publicly available, the table below presents representative data for azetidine-containing kinase inhibitors to illustrate their potential potency.
| Kinase Target | Inhibitor Scaffold | Azetidine Moiety | IC₅₀ (nM) | Reference |
| GAK | Isothiazolo[4,3-b]pyridine | 3-Phenyl (modified) | Low nM | [7] |
| MerTK | Pyrazinamide | Azetidine-benzoxazole | Potent | N/A |
| JAK | Pyrrolo[2,3-d]pyrimidine | Substituted Azetidine | Varies | [8] |
Note: This table is illustrative and shows the potency achievable with azetidine-containing scaffolds in general.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Always consult the material safety data sheet (MSDS) before use.
Conclusion
This compound is a valuable and strategic building block for the synthesis of novel kinase inhibitors. Its inherent structural and physicochemical properties make it an attractive alternative to more traditional cyclic amines. The straightforward and robust nucleophilic aromatic substitution chemistry allows for its efficient incorporation into a wide variety of heterocyclic cores common in kinase inhibitor design. By providing conformational constraint and a defined vector for substituent placement, the 3-phenylazetidine moiety offers medicinal chemists a powerful tool to fine-tune potency, selectivity, and pharmacokinetic parameters in the ongoing quest for next-generation targeted therapeutics.
References
- 2. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 3. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. - Google Patents [patents.google.com]
- 4. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-phenyl- and 3-N-piperidinyl-isothiazolo[4,3-b]pyridines as highly potent inhibitors of cyclin G-associated kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stereoselective synthesis of 3-substituted azetidine derivatives
An Application Guide to the Stereoselective Synthesis of 3-Substituted Azetidine Derivatives
Introduction: The Rising Prominence of a Strained Scaffold
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged from the shadow of its more common five- and six-membered counterparts to become a privileged scaffold in modern medicinal chemistry.[1][2] Its inherent ring strain, approximately 25.4 kcal/mol, imparts unique conformational rigidity and metabolic stability, making it an attractive bioisostere for larger, more flexible groups.[1][3] Specifically, 3-substituted azetidines are key components in a range of biologically active molecules and approved therapeutics, including the antihypertensive drug Azelnidipine and the MEK inhibitor Cobimetinib.[1]
However, the very ring strain that confers these desirable properties also presents a significant synthetic challenge. Traditional methods often struggle with low yields or a limited substrate scope. Consequently, the development of robust, versatile, and stereoselective methods for accessing these valuable building blocks is a critical endeavor for researchers in drug discovery and organic synthesis.
This technical guide provides an in-depth exploration of field-proven and innovative strategies for the stereoselective synthesis of 3-substituted azetidine derivatives. We will move beyond simple procedural lists to dissect the underlying mechanistic principles, explain the rationale behind experimental choices, and provide detailed, validated protocols for key transformations.
Strategy 1: Intramolecular Cyclization of Acyclic Precursors
One of the most reliable and fundamental approaches to the azetidine core is the intramolecular cyclization of a suitably functionalized acyclic precursor, typically a γ-amino alcohol or its derivative.[4][5][6] The stereochemical outcome of this method is directly dictated by the stereochemistry of the starting material, making it a powerful diastereospecific transformation when enantiopure precursors are used.
Causality and Mechanistic Insight: The reaction proceeds via a classical intramolecular nucleophilic substitution (SN2) mechanism. The key to success lies in activating the terminal hydroxyl group of a 1,3-amino alcohol to create a good leaving group (e.g., mesylate, tosylate, or halide). The nitrogen atom then acts as the intramolecular nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the strained four-membered ring in a 4-exo-tet cyclization. The primary challenge is often the competition with the formation of the thermodynamically more stable five-membered pyrrolidine ring through an alternative 5-endo-tet cyclization, which can be mitigated by careful selection of reaction conditions.[7]
Caption: General workflow for azetidine synthesis via intramolecular cyclization.
Protocol 1: Diastereospecific Synthesis of a 1,2,3-Trisubstituted Azetidine
This protocol is adapted from methodologies that utilize chiral amino alcohols to set the stereochemistry of the final product.[8]
Materials:
-
(2S,3R)-3-amino-1-phenylbutan-1-ol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.2 eq)
-
Triethylamine (Et₃N) (2.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Dimethyl sulfoxide (DMSO)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Activation (Mesylation):
-
Dissolve the (2S,3R)-3-amino-1-phenylbutan-1-ol (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction by TLC until the starting material is consumed (typically 2-3 hours).
-
Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude γ-amino mesylate is often used directly in the next step without further purification.
-
-
Cyclization:
-
Dissolve the crude γ-amino mesylate from the previous step in DMSO (0.1 M).
-
Add additional triethylamine (1.0 eq) to the solution.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by LC-MS for the formation of the azetidine product.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash extensively with brine to remove DMSO, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the pure 1,2,3-trisubstituted azetidine.
-
Strategy 2: Lewis Acid-Catalyzed Intramolecular Aminolysis of Epoxides
The ring-opening of epoxides is a classic and powerful method for constructing functionalized scaffolds.[9] For azetidine synthesis, the intramolecular aminolysis of cis-3,4-epoxy amines provides a highly efficient and stereospecific route to valuable 3-hydroxyazetidine derivatives.
Causality and Mechanistic Insight: The key challenge in the aminolysis of epoxides is controlling the regioselectivity of the nucleophilic attack, especially when using acid catalysts that can be quenched by the basic amine.[10] Lanthanide triflates, such as La(OTf)₃, have emerged as exceptionally effective catalysts for this transformation.[10][11] The Lewis acidic lanthanide coordinates to the epoxide oxygen, activating it for nucleophilic attack. For cis-3,4-epoxy amines, this coordination facilitates a highly regioselective intramolecular attack by the amine at the C3 position (an anti-Baldwin 4-exo-tet cyclization), leading directly to the 3-hydroxyazetidine.[10] This contrasts with the corresponding trans-epoxy amines, which under the same conditions, preferentially undergo a 5-endo-tet cyclization to yield 3-hydroxypyrrolidines.[10] This demonstrates the profound control that substrate stereochemistry exerts on the reaction pathway.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. lifechemicals.com [lifechemicals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. frontiersin.org [frontiersin.org]
Application Notes and Protocols for the Microwave-Assisted Synthesis of Azetidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The azetidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and metabolic stability to bioactive molecules.[1][2] Traditional synthetic routes to these strained four-membered heterocycles often require harsh conditions and long reaction times. This application note provides a comprehensive guide to the use of microwave-assisted organic synthesis (MAOS) for the rapid and efficient construction of azetidine compounds. We will delve into the fundamental principles of microwave heating, present detailed, validated protocols for the synthesis of diverse azetidine derivatives, and offer expert insights into reaction optimization and troubleshooting. The methodologies described herein are designed to empower researchers to accelerate their drug discovery and development programs by leveraging the significant advantages of microwave chemistry.[3]
Introduction: The Significance of Azetidines and the Advent of Microwave Synthesis
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly sought-after building blocks in modern drug discovery.[1][2] Their incorporation into molecular architectures can lead to improved physicochemical properties, such as enhanced metabolic stability and reduced lipophilicity. However, the inherent ring strain of the azetidine core presents a synthetic challenge, often necessitating forcing conditions that can limit functional group tolerance and lead to undesired side products.[4]
Microwave-assisted organic synthesis has emerged as a transformative technology in chemical synthesis, offering a powerful alternative to conventional heating methods.[5][6] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic reductions in reaction times, increased product yields, and often, enhanced product purity.[7][8] This technology is particularly well-suited for the synthesis of strained ring systems like azetidines, where the ability to rapidly reach and precisely control elevated temperatures can overcome activation energy barriers and promote desired cyclization pathways.[9]
The Principles of Microwave-Assisted Organic Synthesis (MAOS)
Conventional heating relies on the transfer of thermal energy through conduction and convection, a relatively slow and inefficient process where the reaction vessel is heated first, which then heats the solvent and reactants. In contrast, microwave synthesis utilizes the ability of polar molecules (those with a dipole moment) to align with a rapidly oscillating electric field.[10] This rapid reorientation of molecules generates friction, leading to instantaneous and uniform heating of the entire reaction volume. This fundamental difference in heating mechanism is the primary reason for the often-dramatic rate enhancements observed in microwave-assisted reactions.
Diagram 1: Comparison of Conventional and Microwave Heating
Caption: Differentiating thermal energy transfer in conventional versus microwave heating.
Experimental Protocols for Microwave-Assisted Azetidine Synthesis
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative azetidine compounds using a dedicated microwave reactor.
Protocol 1: Synthesis of Azetidin-2-ones from Schiff Bases
This protocol describes the [2+2] cycloaddition of a Schiff base with chloroacetyl chloride to form a β-lactam (azetidin-2-one) ring, a key structural feature in many antibiotics.
Reaction Scheme:
Materials:
-
Substituted aromatic aldehyde (10 mmol)
-
Substituted aromatic amine (10 mmol)
-
Dimethyl sulfoxide (DMSO)
-
Chloroacetyl chloride (10 mmol)
-
Dimethylformamide (DMF)
-
Triethylamine (10 mmol)
-
Microwave reactor with sealed reaction vessels
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure:
Step 1: Synthesis of the Schiff Base
-
In a microwave-safe reaction vessel, combine the substituted aromatic aldehyde (10 mmol) and the substituted aromatic amine (10 mmol) in a minimal amount of DMSO.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 2-3 minutes at a power setting sufficient to maintain a temperature of approximately 100-120 °C.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the Schiff base.
-
Filter the solid, wash with cold water, and dry. The product can be used in the next step without further purification if of sufficient purity, as determined by TLC.
Step 2: Synthesis of the Azetidin-2-one
-
In a clean, dry microwave-safe reaction vessel, dissolve the Schiff base (10 mmol) in DMF.
-
Add triethylamine (10 mmol) to the solution.
-
Slowly add chloroacetyl chloride (10 mmol) to the mixture while cooling in an ice bath.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 3-4 minutes at a power setting that maintains a temperature of 120-140 °C.
-
Upon completion, cool the vessel and pour the contents into ice-cold water.
-
The precipitated azetidin-2-one is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Diagram 2: General Workflow for Azetidin-2-one Synthesis
Caption: A streamlined workflow for the two-step synthesis of azetidin-2-ones.
Protocol 2: Synthesis of Azetidines from Curcumin and Primary Amines
This protocol details a novel, eco-friendly synthesis of azetidine derivatives from the natural product curcumin, showcasing the versatility of microwave-assisted synthesis.[4]
Reaction Scheme:
Materials:
-
Curcumin (5.4 mmol)
-
Primary amine or amine acetate (5.4 mmol)
-
Montmorillonite K-10 clay (3 g)
-
Ethanol
-
Microwave reactor
-
Mortar and pestle
-
Standard laboratory glassware and purification supplies
Procedure:
-
In a mortar, thoroughly mix curcumin (2 g, 5.4 mmol) and Montmorillonite K-10 clay (3 g).
-
Transfer the mixture to a 10 mL beaker.
-
Add the appropriate primary amine or amine acetate (5.4 mmol) to the mixture and stir with a magnetic stirrer for 24 hours at room temperature.
-
Place the beaker in a commercial microwave oven and irradiate for 50-120 seconds. The power setting should be approximately 400W for aliphatic amines and 800W for amine acetates.[4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using an ethanol-chloroform (4:96) eluent.
-
After completion, extract the product from the clay using ethanol (3 x 20 mL).
-
Filter off the Montmorillonite K-10 and remove the solvent from the filtrate using a rotary evaporator.
-
Purify the resulting product by column chromatography on silica gel using a THF-chloroform (20:100) eluent.
Data Presentation and Comparison
The following table summarizes the significant advantages of microwave-assisted synthesis over conventional heating methods for the preparation of azetidin-2-one derivatives.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 5-6 hours | 2-3 minutes | [11] |
| Yield | 65% | 82% | [11] |
| Solvent | Methanol | DMF | [11] |
| Energy Input | High (prolonged heating) | Low (short irradiation time) | |
| Side Products | Often observed | Minimized |
Troubleshooting and Optimization
-
Low Yields:
-
Cause: Insufficient temperature or reaction time.
-
Solution: Gradually increase the microwave power or irradiation time. Ensure the use of a suitable solvent that efficiently absorbs microwave energy.
-
-
Formation of Side Products:
-
Cause: Excessive temperature leading to decomposition.
-
Solution: Reduce the microwave power or use a solvent with a lower dielectric loss tangent. Consider using a ramp-to-temperature setting on the microwave reactor for better control.
-
-
Incomplete Reactions:
-
Cause: Inefficient stirring or poor mixing of reactants.
-
Solution: Use a magnetic stir bar in the reaction vessel to ensure homogeneity. For solid-supported reactions, ensure thorough premixing of reactants with the support.
-
Conclusion
Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, providing a rapid, efficient, and often more environmentally benign route to valuable compounds like azetidines. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers seeking to incorporate this powerful technology into their synthetic workflows. By embracing microwave chemistry, the scientific community can accelerate the discovery and development of novel therapeutics built upon the versatile azetidine scaffold.
References
- 1. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 2. researchgate.net [researchgate.net]
- 3. ijpsr.com [ijpsr.com]
- 4. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 5. iosrjournals.org [iosrjournals.org]
- 6. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. connectjournals.com [connectjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylazetidine Hydrochloride
Welcome to the technical support center for the synthesis of 3-Phenylazetidine Hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable building block. Here, we address frequently encountered issues in a direct question-and-answer format, providing not just solutions but the underlying scientific principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of this compound, providing quick and accessible answers to get you started.
Q1: What are the most common synthetic strategies for preparing 3-Phenylazetidine?
A1: The synthesis of 2-arylazetidines like the 3-phenyl derivative can be challenging due to the inherent strain of the four-membered ring.[1] Common and effective strategies generally fall into two main categories:
-
Carbon-Carbon Bond Formation: These methods construct the phenyl-azetidine connection on a pre-formed azetidine ring.
-
Grignard Addition: Involves the reaction of a phenyl Grignard reagent with an N-protected 3-azetidinone, followed by reduction of the resulting tertiary alcohol.[2]
-
Palladium-Catalyzed Cross-Coupling: Reactions like the Hiyama coupling can be used to couple an aryl silane with a 3-iodoazetidine derivative under mild conditions.[2][3]
-
-
Ring Formation (Cyclization): These methods build the azetidine ring itself.
-
Intramolecular Cyclization: A widely used method involves the cyclization of a 1,3-aminopropanol derivative. The hydroxyl group is typically activated (e.g., as a mesylate or tosylate) to serve as a good leaving group for the intramolecular nucleophilic attack by the amine.[1][3]
-
From Epichlorohydrin: A scalable route involves the reaction of epichlorohydrin with an appropriate amine, followed by ring closure.[4][5]
-
Q2: Why is an N-protecting group, such as Boc, necessary in many synthetic routes?
A2: The use of an N-protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, is crucial for several reasons:
-
Prevents Self-Polymerization: The nitrogen of an unprotected azetidine is nucleophilic and can react with electrophilic starting materials or intermediates, leading to unwanted side reactions and polymerization.
-
Directs Reactivity: In multi-step syntheses, the protecting group ensures that other functional groups on the molecule react selectively. For instance, it prevents the azetidine nitrogen from interfering with Grignard reagents or other nucleophiles.
-
Improves Solubility and Handling: N-Boc protected intermediates are often more soluble in common organic solvents and are typically stable, crystalline solids, which facilitates purification by chromatography or recrystallization.
Q3: My final this compound salt is off-white or yellow. How can I improve its color and purity?
A3: Discoloration in the final product often indicates the presence of impurities. Here are some common causes and solutions:
-
Incomplete Deprotection: Residual N-Boc protected starting material can lead to impurities. Ensure the deprotection reaction goes to completion by monitoring with TLC or LC-MS.
-
Side-Products from Deprotection: Acid-catalyzed deprotection can sometimes lead to side reactions if not properly controlled. Ensure you are using the correct concentration of HCl and appropriate solvent.
-
Oxidation: The free amine of 3-phenylazetidine can be susceptible to air oxidation over time, leading to colored impurities. It is best to store the free base under an inert atmosphere (Nitrogen or Argon) and for short periods before converting it to the hydrochloride salt.
-
Purification Technique: If the crude hydrochloride salt is discolored, recrystallization is often an effective purification method. Common solvent systems for recrystallization include methanol/diethyl ether or isopropanol/diethyl ether. You can also try a charcoal treatment of a solution of the product to remove colored impurities, followed by filtration and recrystallization.
Part 2: Troubleshooting Guide for a Common Synthetic Route
This guide focuses on a prevalent synthetic pathway: the Grignard addition to N-Boc-3-azetidinone, followed by reduction and deprotection.
Workflow: Synthesis of this compound via Grignard Reaction
Caption: A common synthetic route to this compound.
Troubleshooting Step 1: Grignard Addition
Problem: Low yield of N-Boc-3-hydroxy-3-phenylazetidine.
| Potential Cause | Explanation & Solution |
| Poor Quality Grignard Reagent | The Grignard reagent is sensitive to moisture and air. If it has degraded, the concentration of the active nucleophile will be low. Solution: Use freshly prepared Phenylmagnesium bromide or titrate the commercial solution before use to determine its exact molarity. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen). |
| Side Reactions | The enolizable nature of the ketone in N-Boc-3-azetidinone can lead to side reactions if the Grignard reagent acts as a base rather than a nucleophile. Solution: Perform the addition at low temperatures (e.g., -78 °C) to favor the nucleophilic addition pathway over enolization. Add the Grignard reagent slowly to the solution of the azetidinone to avoid localized heating. |
| Difficult Product Isolation | The hydroxyl group can make the product more polar, leading to issues during aqueous workup. Solution: Use a saturated solution of ammonium chloride (NH₄Cl) for quenching the reaction, as it helps to minimize the formation of magnesium hydroxides that can emulsify the mixture. Ensure thorough extraction with a suitable organic solvent like ethyl acetate. |
Troubleshooting Step 2: Deoxygenation (Reduction of the Tertiary Alcohol)
Problem: Incomplete reduction of N-Boc-3-hydroxy-3-phenylazetidine.
| Potential Cause | Explanation & Solution |
| Insufficient Reagents | The reduction of a tertiary benzylic alcohol with triethylsilane and trifluoroacetic acid (TFA) requires stoichiometric amounts of both reagents. Solution: Ensure you are using a sufficient excess of both triethylsilane (typically 1.5-2.0 equivalents) and TFA (typically 2.0-3.0 equivalents). The reaction proceeds via protonation of the alcohol by TFA to form a good leaving group (water), which is then displaced by the hydride from triethylsilane. |
| Low Reaction Temperature | While the reaction is often started at 0 °C to control the initial exotherm, it may require warming to room temperature to proceed to completion. Solution: Monitor the reaction by TLC or LC-MS. If the reaction stalls, allow it to warm to room temperature and stir for an extended period (4-16 hours). |
| Competing Elimination | The carbocation intermediate formed after the loss of water can potentially undergo elimination to form an alkene, although this is less common with this specific substrate. Solution: Maintaining a controlled temperature and using the specified reagents generally minimizes this side reaction. |
Troubleshooting Step 3: N-Boc Deprotection and Salt Formation
Problem: The deprotection of N-Boc-3-phenylazetidine is slow or incomplete.
| Potential Cause | Explanation & Solution |
| Insufficient Acid | The Boc group is cleaved under acidic conditions. An insufficient amount of acid will result in an incomplete reaction.[6][7][8] Solution: Use a significant excess of a strong acid. A 4M solution of HCl in dioxane or diethyl ether is commonly used.[9] Ensure the reaction mixture is homogenous. |
| Presence of Base | Any residual base from a previous step can neutralize the acid, hindering the deprotection. Solution: Ensure the N-Boc-3-phenylazetidine starting material is free from basic impurities. If necessary, purify it by column chromatography before the deprotection step. |
| Precipitation of Starting Material | In some solvent systems, the starting material may not be fully soluble, leading to a slow reaction. Solution: While HCl in dioxane is standard, you can also use trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by evaporation and treatment with HCl to form the salt.[6] |
Problem: The final hydrochloride salt is oily or difficult to crystallize.
| Potential Cause | Explanation & Solution |
| Residual Solvent | Trapped solvent can prevent the product from solidifying. Solution: After concentrating the reaction mixture, triturate the resulting residue with a non-polar solvent like diethyl ether or pentane. This will help to induce precipitation and wash away any non-polar impurities. Dry the resulting solid thoroughly under high vacuum. |
| Hygroscopic Nature | Hydrochloride salts can be hygroscopic and absorb moisture from the air, which can make them appear oily. Solution: Handle the final product in a dry environment (e.g., a glove box or under a stream of dry nitrogen). Store the product in a desiccator. |
| Impurity Presence | Even small amounts of impurities can disrupt the crystal lattice and prevent solidification.[10] Solution: If trituration does not yield a solid, attempt to recrystallize the product from a suitable solvent system such as isopropanol/diethyl ether. If the product remains an oil, it may require purification by chromatography as the free base before re-attempting the salt formation. |
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenylazetidine
This protocol combines the Grignard addition and subsequent reduction.
-
To a solution of N-Boc-3-azetidinone (1.0 eq.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add phenylmagnesium bromide (1.2 eq., 3.0 M in Et₂O) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-3-hydroxy-3-phenylazetidine, which can be used in the next step without further purification.
-
Dissolve the crude alcohol in anhydrous dichloromethane (0.2 M) and cool to 0 °C.
-
Add triethylsilane (1.5 eq.) followed by the dropwise addition of trifluoroacetic acid (2.0 eq.).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenylazetidine.
Protocol 2: Synthesis of this compound
-
Dissolve N-Boc-3-phenylazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.[9]
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound as a white solid.
Part 4: Visualization of Key Decision Points
This decision tree can help in troubleshooting the final crystallization step.
Caption: Decision tree for troubleshooting product crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Buy 3-Methyl-3-phenylazetidine | 5961-33-1 [smolecule.com]
- 5. nbinno.com [nbinno.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. DSpace [cora.ucc.ie]
Common side reactions in the synthesis of 3-phenylazetidines
Welcome to the technical support center for the synthesis of 3-phenylazetidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The inherent ring strain of the azetidine core, combined with the electronic and steric influences of the C-3 phenyl substituent, presents a unique set of synthetic hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions to empower you to optimize your reactions, maximize yields, and ensure the purity of your target 3-phenylazetidine derivatives.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of 3-phenylazetidines, categorized by the synthetic strategy.
Scenario 1: Intramolecular Cyclization of a γ-Amino Alcohol or γ-Haloamine Derivative
This is a widely employed method for constructing the azetidine ring. However, several side reactions can compete with the desired 4-exo-tet cyclization.
Problem 1: Low to No Yield of 3-Phenylazetidine
| Potential Cause | Explanation | Recommended Solution |
| Poor Leaving Group | The hydroxyl group of a γ-amino alcohol is a poor leaving group and requires activation. Halides, particularly chlorides, can also be insufficiently reactive. | Convert the hydroxyl group to a better leaving group, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). If using a halide, consider an in situ Finkelstein reaction to generate the more reactive iodide. |
| Competing Intermolecular Reactions | Instead of cyclizing, the precursor may react with another molecule of itself, leading to dimers or polymers. This is especially prevalent at higher concentrations. | Employ high-dilution conditions. This can be achieved by the slow addition of the substrate to a heated solution of the base. This favors the unimolecular cyclization over bimolecular reactions. |
| Elimination Side Reaction | If a strong, sterically hindered base is used, it can promote elimination to form an unsaturated open-chain amine instead of the desired SN2 cyclization. | Use a non-hindered base that is sufficiently strong to deprotonate the amine but less likely to induce elimination. Potassium carbonate or a strong, non-nucleophilic base like DBU can be effective. |
| Incorrect Base | The chosen base may not be strong enough to deprotonate the amine, or it might be too nucleophilic and react with the leaving group itself. | For γ-haloamines, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often required. The choice of base should be carefully considered based on the pKa of the amine and the nature of the leaving group. |
Problem 2: Formation of an Unexpected Isomer (Pyrrolidine Derivative)
| Potential Cause | Explanation | Recommended Solution |
| 5-endo-tet Cyclization | Under certain conditions, particularly with Lewis acid catalysis, the nitrogen nucleophile may attack the terminal carbon of an epoxide precursor, leading to the formation of a thermodynamically more stable five-membered pyrrolidine ring instead of the kinetically favored four-membered azetidine ring.[1][2] | Carefully select the catalyst and reaction conditions. Lanthanide triflates, for instance, have been shown to favor the formation of azetidines from cis-3,4-epoxy amines.[1][2][3] The stereochemistry of the starting material can also influence the regioselectivity of the ring-opening. |
Scenario 2: Grignard Reaction with N-Boc-azetidin-3-one
The addition of a phenyl Grignard reagent to N-Boc-azetidin-3-one is a direct route to introduce the phenyl group at the C-3 position, leading to a 3-hydroxy-3-phenylazetidine precursor.
Problem 1: Low Yield of the Desired 3-Hydroxy-3-phenylazetidine
| Potential Cause | Explanation | Recommended Solution |
| Formation of Biphenyl | A common side reaction in the preparation of phenylmagnesium bromide is the coupling of the Grignard reagent with unreacted bromobenzene, forming biphenyl.[4][5] This consumes the Grignard reagent and complicates purification. | Control the rate of addition of bromobenzene to magnesium turnings during the Grignard reagent formation to avoid localized high concentrations. Ensure the reaction temperature is not excessively high. |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the α-proton of the azetidin-3-one, leading to an enolate that does not react further to form the desired alcohol. | Use a less sterically hindered Grignard reagent if possible, although with phenylmagnesium bromide, this is not an option. The use of cerium (III) chloride to form an organocerium reagent (in situ from the Grignard) can suppress enolization. |
| Reaction with the Boc-Protecting Group | While generally stable, under harsh conditions, the Grignard reagent could potentially react with the carbonyl of the Boc group, leading to its cleavage or other side reactions. | Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) and add the Grignard reagent slowly to the solution of N-Boc-azetidin-3-one. |
Problem 2: Difficulty in Purifying the Product
| Potential Cause | Explanation | Recommended Solution |
| Presence of Biphenyl | Biphenyl is a non-polar impurity that can be difficult to separate from the desired product by standard column chromatography, especially if the product itself has limited polarity. | Biphenyl can often be removed by recrystallization or by careful column chromatography using a non-polar eluent system. In some cases, sublimation can be used to remove biphenyl. |
| Formation of Magnesium Salts | The workup of a Grignard reaction generates magnesium salts that can sometimes emulsify the reaction mixture or co-precipitate with the product. | Use a saturated aqueous solution of ammonium chloride for quenching the reaction, which helps to break up the magnesium alkoxide complex and facilitate extraction. |
Scenario 3: N-Deprotection of N-Protected 3-Phenylazetidine
The final step in many syntheses is the removal of the nitrogen protecting group (e.g., Boc, Cbz).
Problem 1: Low Yield of the Deprotected 3-Phenylazetidine
| Potential Cause | Explanation | Recommended Solution |
| Ring Opening | The strained azetidine ring is susceptible to nucleophilic attack, especially under acidic conditions used for Boc deprotection. The presence of the phenyl group can further influence the ring's stability.[6][7] | Use milder deprotection conditions. For Boc deprotection, consider using a weaker acid or a shorter reaction time at a lower temperature. For Cbz deprotection, ensure the hydrogenation is carried out under neutral conditions. |
| Oligomerization/Polymerization | The free secondary amine of the deprotected azetidine can act as a nucleophile and attack another protonated azetidine molecule, leading to the formation of dimers and higher-order oligomers. | After deprotection, immediately neutralize the reaction mixture and extract the product. If isolating the free base, it is advisable to use it immediately in the next step or store it at low temperatures under an inert atmosphere. Conversion to a stable salt (e.g., hydrochloride) is often the preferred method for long-term storage. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low yields in 3-phenylazetidine synthesis?
A1: The most common culprits for low yields are the inherent ring strain of the azetidine ring, which makes its formation via intramolecular cyclization challenging, and its propensity to undergo ring-opening under various reaction conditions.[8] Competing intermolecular reactions (dimerization/polymerization) are also a significant factor, especially when not using high-dilution techniques for cyclization.[9]
Q2: How does the phenyl group at the C-3 position affect the stability of the azetidine ring?
A2: The phenyl group can have both electronic and steric effects. Electronically, it can stabilize a potential carbocation at the C-3 position, which might make the ring more susceptible to opening under certain acidic conditions. Sterically, it can influence the conformation of the ring and the accessibility of the ring atoms to attacking nucleophiles.
Q3: Which protecting group is best for the azetidine nitrogen during synthesis?
A3: The choice of protecting group is critical and depends on the subsequent reaction conditions.
-
Boc (tert-butoxycarbonyl): This is a very common protecting group due to its stability under a wide range of conditions and its relatively easy removal with acid. However, the acidic deprotection step can sometimes lead to ring-opening of the azetidine.
-
Cbz (carboxybenzyl): This group is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. This can be a milder alternative to acidic deprotection, but care must be taken to avoid reduction of other functional groups in the molecule.
-
Benzyl: While also removable by hydrogenation, the benzyl group can sometimes be cleaved under acidic conditions.
Q4: I am observing multiple spots on my TLC after the reaction. What could they be?
A4: Multiple spots can indicate a variety of issues:
-
Unreacted Starting Material: The reaction may be incomplete.
-
Desired Product: Your target 3-phenylazetidine.
-
Side Products: These could include the open-chain precursor (from failed cyclization), elimination products, dimers/oligomers, or products from ring-opening.
-
Impurities from Reagents: For example, biphenyl from the Grignard reaction.
It is advisable to use techniques like LC-MS or GC-MS to identify the major components of the reaction mixture to guide your troubleshooting efforts.
Q5: What are the best practices for purifying 3-phenylazetidine?
A5: Purification can be challenging due to the basicity and potential volatility of the free amine.
-
Column Chromatography: This is a common method, but the basicity of the azetidine can cause it to streak on silica gel. It is often beneficial to add a small amount of a basic modifier, such as triethylamine (e.g., 1%), to the eluent.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.
-
Salt Formation: Often, the most convenient way to handle and purify 3-phenylazetidines is by converting them to a salt, such as the hydrochloride salt. The salt is typically a stable, crystalline solid that is easier to handle and purify by recrystallization.
Experimental Protocols and Workflows
General Protocol for Intramolecular Cyclization of a γ-Amino Alcohol
-
Activation of the Hydroxyl Group (Mesylation):
-
Dissolve the N-protected-3-amino-1-phenyl-1-propanol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) dropwise, followed by the slow addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with CH₂Cl₂. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Intramolecular Cyclization:
-
Dissolve the crude mesylate in a suitable solvent such as THF or DMF.
-
In a separate flask, prepare a suspension of a base (e.g., NaH, 1.5 eq) in the same solvent under an inert atmosphere.
-
Using a syringe pump, add the solution of the mesylate to the base suspension over several hours at an elevated temperature (e.g., 60-80 °C).
-
After the addition is complete, continue to stir the reaction until TLC indicates the formation of the product.
-
Carefully quench the reaction with water at 0 °C, and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layer. Purify the crude product by column chromatography.
-
Troubleshooting Workflow for Low Yield in Intramolecular Cyclization
Caption: A flowchart for troubleshooting low yields in the intramolecular cyclization to form 3-phenylazetidines.
Key Side Reaction Mechanisms
Ring-Opening of Azetidinium Ion
Under acidic conditions, the azetidine nitrogen is protonated, making the ring more susceptible to nucleophilic attack.
Caption: Acid-catalyzed nucleophilic ring-opening of 3-phenylazetidine.
References
- 1. home.iitk.ac.in [home.iitk.ac.in]
- 2. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 3-Phenylazetidine Hydrochloride
Welcome to the technical support guide for the purification of 3-Phenylazetidine hydrochloride. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common purification challenges. Our goal is to equip you with the scientific rationale behind each step to ensure the integrity and reproducibility of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry.[1] Achieving high purity is critical for its use in subsequent synthetic steps and for ensuring the quality of final active pharmaceutical ingredients (APIs). Impurities can arise from starting materials, side reactions, or degradation products and can significantly impact reaction outcomes and biological activity.[2] This guide outlines systematic approaches to remove these impurities effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter with this compound?
A1: Common impurities often include unreacted starting materials, byproducts from the synthetic route (such as products of over-alkylation or ring-opening), and residual solvents.[3] The specific impurities will depend on the synthetic pathway used. For example, if prepared via a route involving a benzhydryl protecting group, incompletely deprotected material could be a significant impurity.[4]
Q2: My this compound is an oil or a sticky solid. How can I get it to crystallize?
A2: Oiling out is a common issue, especially if the salt is hygroscopic or if residual solvents are present.[5] First, ensure the free base is fully converted to the hydrochloride salt. Then, try triturating the oil with a non-polar solvent like diethyl ether or hexane to induce precipitation. If that fails, consider dissolving the material in a minimal amount of a polar solvent (like isopropanol or ethanol) and then adding a non-polar anti-solvent to precipitate the salt.[6][7]
Q3: I'm seeing streaks on my TLC plate when analyzing my compound. What does this mean and how can I fix it?
A3: Streaking on a silica gel TLC plate is characteristic of basic compounds like amines.[3][8] The acidic nature of the silica gel interacts strongly with the basic nitrogen atom, causing poor chromatography. To mitigate this, you can add a small amount of a basic modifier, like triethylamine (1-2%), to your mobile phase. This will improve the spot shape and provide a more accurate assessment of purity.[8]
Q4: Can I use normal phase column chromatography to purify this compound directly?
A4: It is generally not recommended to directly purify the hydrochloride salt on standard silica gel. The high polarity of the salt will cause it to bind very strongly to the silica, making elution difficult. It is best to first convert the salt to the free base, purify the free base by chromatography, and then convert it back to the hydrochloride salt.[3]
Troubleshooting Guide: Purification Strategies
This section details the primary methods for purifying 3-Phenylazetidine, addressing common issues and providing expert recommendations.
Acid-Base Extraction: The First Line of Defense
Acid-base extraction is a powerful and straightforward technique to remove non-basic organic impurities and some starting materials.[9][10] The principle relies on the differential solubility of the amine in its neutral (free base) and charged (protonated salt) forms.[9][11]
When to Use It:
-
As an initial work-up step after synthesis to remove acidic or neutral impurities.[9]
-
When the crude product is contaminated with non-basic organic compounds.
Causality Behind the Method:
3-Phenylazetidine, as a secondary amine, is basic. It can be protonated by an aqueous acid (like HCl) to form a water-soluble ammonium salt.[11][12] Neutral or acidic organic impurities will remain in the organic phase and can be separated. Subsequently, basifying the aqueous layer will regenerate the neutral, organic-soluble free base, which can then be extracted back into an organic solvent.[11]
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Emulsion formation during extraction. | High concentration of reactants; vigorous shaking. | Add brine (saturated NaCl solution) to break the emulsion. Use gentle, swirling motions for mixing instead of vigorous shaking. |
| Low recovery of the free base. | Incomplete basification of the aqueous layer; insufficient extraction. | Ensure the pH of the aqueous layer is >10 after adding the base.[12] Perform multiple extractions (at least 3) with the organic solvent to ensure complete recovery. |
| Product remains in the aqueous layer. | The free base may have some water solubility. | If the free base is suspected to be water-soluble, saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic compound. |
Recrystallization: For High Purity Crystalline Product
Recrystallization is a highly effective method for obtaining a product with very high purity, provided a suitable solvent system can be found.[13][14][15] The process relies on the principle that the desired compound is soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain soluble at both temperatures.[16]
When to Use It:
-
As a final purification step to obtain a highly pure, crystalline solid.
-
When the impurities have different solubility profiles from the desired product.
Workflow for Recrystallization
Caption: Workflow for the recrystallization of this compound.
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| No crystals form upon cooling. | The solution is not supersaturated; the compound is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Add a non-polar anti-solvent (e.g., diethyl ether, hexane) dropwise until the solution becomes cloudy, then reheat to clarify and cool again.[6] |
| Product "oils out" instead of crystallizing. | The melting point of the solute is lower than the boiling point of the solvent; high impurity content. | Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture. Try purifying the material further by another method (e.g., acid-base extraction) before recrystallization. |
| Poor recovery of the product. | Too much solvent was used; crystals are too soluble in the cold solvent. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration. Minimize the amount of cold solvent used for washing. |
Recommended Solvents for Recrystallization of Amine Hydrochlorides:
-
Isopropanol (IPA)[6]
-
Ethanol/Diethyl ether[6]
-
Methanol/Ethyl acetate[17]
-
Acetone (can be effective for precipitating amine salts)[7]
Column Chromatography: For Difficult Separations
While direct chromatography of the salt is challenging, purification of the 3-Phenylazetidine free base via column chromatography is a standard and effective method for removing closely related impurities.[13][18][19][20]
When to Use It:
-
To separate impurities with similar polarity to the product.
-
When recrystallization and extraction methods are ineffective.
Workflow for Chromatographic Purification ```dot
Troubleshooting Common Issues:
| Problem | Potential Cause | Solution |
| Compound streaks or tails on the column. | Strong interaction between the basic amine and acidic silica gel. | Add a basic modifier (0.5-2% triethylamine) to the mobile phase to improve peak shape and elution. A[8]lternatively, use deactivated or basic alumina as the stationary phase. |
| Poor separation of impurities. | The mobile phase is not optimized. | Adjust the polarity of the mobile phase. A common system is ethyl acetate/hexanes. If separation is still poor, consider a different solvent system like dichloromethane/methanol. |
| Product degradation on the column. | The compound is unstable on silica gel. | Minimize the time the compound spends on the column by using flash chromatography. Consider using a less acidic stationary phase like alumina. |
Purity Analysis
To verify the success of your purification, it's essential to use appropriate analytical techniques.
[21]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive method for determining the purity of a sample by separating its components. *[][23] Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help in identifying unknown impurities.
[]By employing these purification strategies and troubleshooting guides, researchers can effectively remove impurities from this compound, ensuring the high quality required for subsequent research and development activities.
References
- 1. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 2. documents.lgcstandards.com [documents.lgcstandards.com]
- 3. reddit.com [reddit.com]
- 4. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. scispace.com [scispace.com]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 17. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 18. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]
- 19. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 21. env.go.jp [env.go.jp]
- 23. ptfarm.pl [ptfarm.pl]
Technical Support Center: Optimizing Coupling Reactions with 3-Phenylazetidine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-Phenylazetidine Hydrochloride. This resource is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable azetidine scaffold into their synthetic workflows. Azetidines are privileged structures in modern medicinal chemistry, offering a unique three-dimensional vector for molecular design that can improve physicochemical properties.[1][2] However, working with 3-Phenylazetidine as its hydrochloride salt presents specific challenges that require careful optimization of reaction conditions.
This guide provides in-depth, field-proven insights through a series of frequently asked questions, a comprehensive troubleshooting section, and detailed experimental protocols to help you navigate these challenges and achieve successful outcomes in your coupling reactions.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers face when designing experiments with this compound.
Q1: How must I handle this compound before starting my reaction? It's a salt, not a free amine.
A: This is the most critical initial consideration. The hydrochloride salt is stable and easier to handle than the free base, but the protonated nitrogen is not nucleophilic.[3] You must liberate the free secondary amine in situ for it to participate in any coupling reaction.
-
Causality: The reaction requires a base to neutralize the hydrochloride salt (1 equivalent) and, depending on the specific reaction mechanism, may require an additional amount of base to facilitate the coupling itself (e.g., as a proton scavenger or to activate the catalyst).
-
Recommendation: Always use a minimum of one equivalent of base to neutralize the HCl salt. For reactions like Buchwald-Hartwig amination, which require a separate base for the catalytic cycle, you must add this amount on top of the initial equivalent. For instance, if the protocol calls for 2.0 equivalents of K₃PO₄, and you are using the HCl salt, you should use a total of 3.0 equivalents.
-
Choice of Base:
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are effective and commonly used in cross-coupling reactions.[4]
-
Organic Bases: Non-nucleophilic amine bases like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are ideal for reactions like acylation or reductive amination where a strong, inorganic base might cause side reactions.[5]
-
Strong Bases: For C-N cross-coupling, strong bases like sodium tert-butoxide (NaOtBu) are often required.[5]
-
Q2: What are the most common and effective ways to functionalize the nitrogen of 3-phenylazetidine?
A: The secondary amine of 3-phenylazetidine is a versatile handle for various transformations. The three most common and robust coupling strategies are:
-
N-Arylation (Buchwald-Hartwig Amination): This palladium-catalyzed reaction is the premier method for forming a C(sp²)-N bond, coupling the azetidine with aryl or heteroaryl halides (Br, Cl, I) or triflates.[6][7][8] It is exceptionally broad in scope.
-
N-Acylation: This is a fundamental transformation to form an amide bond. It is typically achieved by reacting the azetidine with an acylating agent like an acid chloride or an acid anhydride under basic conditions.[9]
-
Reductive Amination: This powerful reaction forms a C(sp³)-N bond by first reacting the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to yield a more complex tertiary amine.[10][11]
Q3: What is the best general-purpose solvent for these coupling reactions?
A: The choice of solvent is highly dependent on the reaction type, but a good starting point is a polar aprotic solvent .
-
For Palladium-Catalyzed Cross-Coupling: Anhydrous solvents like 1,4-dioxane , toluene , or tetrahydrofuran (THF) are standard choices.[7] They have good solvency for the organic reagents and are compatible with the sensitive organometallic catalysts.
-
For Acylations: Less reactive solvents like dichloromethane (DCM) or THF are excellent choices, as they are inert to the acylating agents and easily removed during workup.
-
For Reductive Aminations: Solvents like 1,2-dichloroethane (DCE) , methanol (MeOH) , or THF are commonly used, depending on the choice of reducing agent.[11] For instance, sodium triacetoxyborohydride is highly effective in DCE.[10]
Q4: Is an inert atmosphere always necessary?
A: It depends on the reaction's sensitivity to oxygen.
-
Absolutely Critical: For any transition-metal-catalyzed reaction, such as Buchwald-Hartwig amination , an inert atmosphere (argon or nitrogen) is mandatory.[12] Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and halting the reaction.
-
Good Practice: For other reactions like acylation and reductive amination, it is still considered good laboratory practice to run the reaction under an inert atmosphere, especially if the reagents are sensitive or if the reaction is run for an extended period at elevated temperatures. This minimizes the risk of oxidative side reactions.
Visual Workflow: General Reaction Setup
The following diagram outlines the key decision points when planning a coupling reaction with this compound.
Caption: General workflow for coupling reactions.
Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
| Problem Encountered | Potential Cause | Recommended Solution & Scientific Rationale |
| Low or No Product Yield | 1. Incomplete Deprotonation: The initial equivalent of base was insufficient to fully neutralize the HCl salt, leaving no free amine to react. | Solution: Increase the total amount of base. Ensure you have accounted for both the salt neutralization and the reaction's own requirements. Using a stronger base (e.g., NaOtBu instead of K₂CO₃ in some cross-couplings) can also drive the initial acid-base reaction to completion.[13][14] |
| 2. Inactive Catalyst (Cross-Coupling): The palladium catalyst was oxidized or poisoned. | Solution: Ensure the reaction was set up under a strict inert atmosphere (argon or nitrogen).[12] Use freshly opened, high-purity catalyst and ligand. Re-purify starting materials if they contain potential catalyst poisons (e.g., sulfur-containing impurities). | |
| 3. Poor Leaving Group (N-Arylation): The aryl halide is not reactive enough (e.g., Ar-F << Ar-Cl < Ar-Br < Ar-I). | Solution: Switch to a more reactive halide (Iodide > Bromide > Chloride). Alternatively, use a more active catalyst system with specialized ligands (e.g., Buchwald's phosphine ligands like RuPhos or BrettPhos) designed to facilitate the oxidative addition of less reactive halides.[15] | |
| 4. Inefficient Imine/Iminium Formation (Reductive Amination): The equilibrium between the amine/carbonyl and the iminium intermediate does not favor the intermediate. | Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to remove the water byproduct and drive the equilibrium forward. Alternatively, a Lewis acid (e.g., Ti(OiPr)₄) can be used to activate the carbonyl group towards nucleophilic attack.[10][16] | |
| Multiple Side Products | 1. Ring Opening of Azetidine: The strained four-membered ring can open under harsh acidic, basic, or high-temperature conditions.[17][18] | Solution: Screen for milder reaction conditions. Attempt the reaction at a lower temperature for a longer duration. Use a weaker base if the reaction allows (e.g., K₃PO₄ instead of NaOtBu). Avoid strongly acidic workups. |
| 2. Self-Coupling or Side Reactions: In acylation, the acylating agent may decompose. In cross-coupling, the aryl halide may undergo hydrodehalogenation. | Solution: For acylations, add the acylating agent slowly at 0 °C to control the exothermic reaction. For cross-coupling, screening different ligands and solvents can minimize side reactions.[6] A different palladium source may also be beneficial. | |
| Difficult Product Isolation | 1. Product is Water-Soluble: The final amine product may be protonated during an acidic or neutral workup, making it soluble in the aqueous layer. | Solution: During the extraction phase of the workup, ensure the aqueous layer is made strongly basic (pH > 10) with a base like NaOH or K₂CO₃.[17] This ensures the product is in its free base form, which is more soluble in organic solvents like EtOAc or DCM. |
| 2. Co-elution During Chromatography: The product has a similar polarity to the starting materials or byproducts. | Solution: If the product is a basic amine, it may streak on silica gel. Adding a small amount of triethylamine (~1%) to the eluent can suppress this effect. If separation is still difficult, consider using a different stationary phase like neutral or basic alumina.[18] |
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting.
Key Experimental Protocols
The following protocols provide robust, well-referenced starting points for the most common coupling reactions. Note: These are general procedures and may require optimization for your specific substrate.
Protocol 1: N-Arylation via Buchwald-Hartwig Amination
This protocol is adapted for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound
-
Aryl bromide (1.1 equiv)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.4 equiv total: 1.0 for HCl, 1.4 for reaction)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add NaOtBu (2.4 mmol for a 1.0 mmol scale reaction).
-
Add this compound (1.0 mmol) and the aryl bromide (1.1 mmol).
-
In a glovebox or under a positive pressure of inert gas, add Pd₂(dba)₃ (0.02 mmol) and RuPhos (0.04 mmol).
-
Seal the Schlenk tube, evacuate, and backfill with argon (repeat 3 times).
-
Add anhydrous toluene (e.g., 5 mL for a 1 mmol scale) via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in an oil bath.
-
Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove palladium residues, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired N-aryl-3-phenylazetidine.[5]
Protocol 2: N-Acylation with an Acid Chloride
This protocol describes a standard procedure for forming an amide bond.
Materials:
-
This compound
-
Acid chloride (1.1 equiv)
-
Triethylamine (Et₃N) or DIPEA (2.5 equiv total: 1.0 for HCl, 1.5 for reaction)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.
-
Add triethylamine (2.5 mmol) and cool the solution to 0 °C in an ice bath.
-
Add the acid chloride (1.1 mmol) dropwise to the stirred solution over 5 minutes.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with more DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting crude amide can be purified by flash chromatography or recrystallization if necessary.[5]
Protocol 3: Reductive Amination with an Aldehyde
This one-pot protocol is highly efficient for generating tertiary amines.
Materials:
-
This compound
-
Aldehyde (1.1 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Triethylamine (Et₃N) or DIPEA (1.2 equiv)
-
Anhydrous 1,2-Dichloroethane (DCE)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), the aldehyde (1.1 mmol), and anhydrous DCE (10 mL).
-
Add triethylamine (1.2 mmol) to neutralize the salt and stir for 20-30 minutes at room temperature to facilitate iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the mixture. Note: The addition may cause some gas evolution.
-
Stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[10][11]
References
- 1. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Secondary amines as coupling partners in direct catalytic asymmetric reductive amination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: A Troubleshooting Guide for the Scale-Up Production of 3-Phenylazetidine Hydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 3-phenylazetidine hydrochloride. The transition from bench-scale synthesis to larger-scale production often introduces a unique set of challenges. This document provides in-depth, experience-driven insights and practical solutions to common issues encountered during this critical phase.
I. Understanding the Core Challenges of Azetidine Synthesis
The synthesis of azetidines, including 3-phenylazetidine, is inherently challenging due to the high ring strain of the four-membered ring. This strain can lead to low yields and a propensity for competing side reactions, such as the formation of more stable five- or six-membered rings.[1] When scaling up, issues related to reaction kinetics, heat transfer, and purification are often magnified.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the scale-up of this compound production in a question-and-answer format.
Q1: My reaction yield has significantly dropped after moving from a 1g to a 100g scale. What are the likely causes?
A significant drop in yield during scale-up is a common issue and can often be attributed to several factors that are less pronounced at a smaller scale.
-
Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and decomposition. Ensure your stirring mechanism (e.g., overhead stirrer) is robust enough to maintain a homogeneous mixture.
-
Inefficient Heat Transfer: Exothermic or endothermic steps that are easily managed in a small flask can become problematic on a larger scale. The surface-area-to-volume ratio decreases as the scale increases, making heat transfer less efficient. This can lead to runaway reactions or incomplete conversions. Utilize a reactor with a jacket for better temperature control.
-
Extended Reaction Times: What might be a minor side reaction over a few hours can become a major pathway over the longer reaction times often required for larger batches. Monitor reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to conditions that favor byproduct formation.
Q2: I'm observing the formation of a significant amount of a dimeric or polymeric byproduct. How can I prevent this?
The formation of dimers or polymers often arises from intermolecular reactions competing with the desired intramolecular cyclization. This is particularly prevalent in the synthesis of strained rings like azetidines.
-
High Concentration: At higher concentrations, the probability of intermolecular reactions increases. The principle of "high dilution" is often employed to favor intramolecular cyclization. While challenging on a large scale, a balance must be struck. Consider adding the substrate slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Incorrect Base or Stoichiometry: The choice and amount of base can be critical. A base that is too strong or used in excess can deprotonate other acidic protons, leading to undesired side reactions. A careful re-optimization of the base and its stoichiometry at the larger scale may be necessary.
Q3: The final product is difficult to purify, and I'm seeing persistent impurities in my NMR/LC-MS. What purification strategies are recommended for scale-up?
Purification is a major hurdle in scaling up. Column chromatography, while effective in the lab, can be impractical and costly for large quantities.
-
Recrystallization: If your this compound is a solid, recrystallization is often the most effective and scalable purification method.[1] Experiment with different solvent systems to find one that provides good recovery and high purity. Common choices include isopropanol/ether or ethanol/ethyl acetate mixtures.
-
Salt Formation/Breaking: Converting the free base to its hydrochloride salt can facilitate purification by crystallization.[2] Conversely, if you have an impure salt, you can often achieve purification by converting it back to the free base, performing an extraction or distillation, and then reforming the salt.
-
Distillation: For the free base of 3-phenylazetidine, if it is thermally stable, vacuum distillation can be a viable option for removing non-volatile impurities.[1]
Q4: My N-debenzylation step using palladium catalysis is sluggish and incomplete on a larger scale. How can I improve this?
Catalytic hydrogenolysis for N-debenzylation is a common final step, but its efficiency can be affected by several factors during scale-up.
-
Catalyst Activity and Loading: Ensure you are using a high-quality catalyst. The catalyst-to-substrate ratio may need to be adjusted for larger batches. On scale-up, catalyst deactivation can be more pronounced. Consider using a fresh batch of catalyst and ensure it is properly handled to avoid exposure to air and moisture. The use of Pearlman's catalyst (Pd(OH)₂/C) is often effective for N-debenzylation.[3]
-
Hydrogen Pressure and Agitation: Adequate hydrogen pressure and efficient mixing are crucial for good contact between the catalyst, substrate, and hydrogen. In a larger reactor, ensure the agitation is sufficient to keep the catalyst suspended and that the hydrogen supply can maintain the desired pressure.
-
Solvent Choice and pH: The choice of solvent can significantly impact the reaction rate. Protic solvents like methanol or ethanol are commonly used. The presence of an acid, such as HCl, is often necessary to facilitate the reaction.[4] The pH of the reaction mixture should be monitored and controlled.
III. Key Experimental Protocols for Scale-Up
Protocol 1: General Procedure for the Synthesis of N-Benzhydryl-3-phenylazetidine
This procedure is a common precursor step for the final product.
-
To a solution of benzhydrylamine in a suitable solvent (e.g., isopropanol), add 1-bromo-3-phenylpropane at a controlled temperature.[5]
-
The reaction mixture is then heated to reflux and monitored by TLC or LC-MS until the starting material is consumed.
-
After cooling, a base (e.g., sodium carbonate) is added to facilitate the intramolecular cyclization to form N-benzhydryl-3-phenylazetidine.[6]
-
The crude product is isolated by extraction and can be purified by recrystallization or column chromatography if necessary.
Protocol 2: N-Debenzylation via Catalytic Hydrogenolysis
-
Dissolve N-benzhydryl-3-phenylazetidine in a protic solvent such as methanol.
-
Add a catalytic amount of palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C).
-
Acidify the mixture with hydrochloric acid (either aqueous or as a solution in a solvent like dioxane).
-
Pressurize the reaction vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization.
IV. Visualizing the Workflow
Diagram 1: Synthetic Pathway to this compound
Caption: A simplified schematic of the two-step synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to diagnose and address common causes of low yield during scale-up.
V. Quantitative Data Summary
| Parameter | Bench Scale (1g) | Pilot Scale (100g) | Key Considerations for Scale-Up |
| Solvent Volume | ~20 mL | ~2 L | Maintain appropriate concentration; consider solubility at different temperatures. |
| Reaction Time | 2-4 hours | 6-12 hours | Monitor closely to avoid byproduct formation from prolonged heating. |
| Catalyst Loading | 5-10 mol% | 5-10 mol% | Ensure efficient mixing to keep the catalyst suspended. |
| Hydrogen Pressure | Balloon | 50-60 psi | Use a properly rated pressure vessel and ensure a continuous hydrogen supply. |
| Typical Yield | 70-80% | 50-65% | Yields often decrease on scale-up; optimization is key. |
VI. Safety Considerations
-
This compound: This compound should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled, and can cause serious eye irritation.[7] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Hydrogenation: Hydrogen is a highly flammable gas. Ensure the hydrogenation reaction is carried out in a well-ventilated area, away from ignition sources, and using equipment designed for pressure reactions.
-
Palladium on Carbon: Dry palladium on carbon can be pyrophoric. Handle it with care, preferably in an inert atmosphere, and do not allow it to come into contact with flammable solvents in the presence of air.
VII. Conclusion
Scaling up the synthesis of this compound presents a number of challenges, but with careful attention to reaction parameters, purification strategies, and safety protocols, these can be overcome. This guide provides a starting point for troubleshooting common issues. Remember that each specific reaction may require its own unique optimization at a larger scale.
VIII. References
-
Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. --INVALID-LINK--
-
Kim, H., Kim, D. J., & Lee, W. K. (2019). Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis. Frontiers in Chemistry, 7, 449. --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Azetidine Ring Formation. --INVALID-LINK--
-
David, O., Lakhdar, S., & Couty, F. (2011). Assessing the Rates of Ring-Opening of Aziridinium and Azetidinium Ions: A Dramatic Ring Size Effect. Organic Letters, 13(7), 1734-1737. --INVALID-LINK--
-
Jacobsen, E. N., & Wang, Y. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. --INVALID-LINK--
-
Wang, Y., & Jacobsen, E. N. (2022). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society, 144(35), 15996-16002. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Synthesis of azetidines. --INVALID-LINK--
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. --INVALID-LINK--
-
Xu, J. X. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 1-17. --INVALID-LINK--
-
Sigma-Aldrich. (2024). Safety Data Sheet: this compound. --INVALID-LINK--
-
Sigma-Aldrich. (2025). Safety Data Sheet: 3-Phenylazetidine. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. --INVALID-LINK--
-
Schindler, C. S. (2020). Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Reviews Chemistry, 4(11), 580-580. --INVALID-LINK--
-
Pfaltz & Bauer. (n.d.). Safety Data Sheet: p-Phenetidine hydrochloride. --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet: p-Phenetidine. --INVALID-LINK--
-
Fisher Scientific. (2024). Safety Data Sheet: 3-Fluoroazetidine hydrochloride. --INVALID-LINK--
-
Organic Syntheses. (n.d.). Azetidine. --INVALID-LINK--
-
Evano, G., & Couty, F. (2022). A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides. Nature Communications, 13(1), 543. --INVALID-LINK--
-
Google Patents. (2008). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl). --INVALID-LINK--
-
Li, G., et al. (2020). Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301. RSC Advances, 10(48), 28734-28740. --INVALID-LINK--
-
Wang, X., et al. (2021). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. Journal of the American Chemical Society, 143(30), 11495-11501. --INVALID-LINK--
-
BenchChem. (2025). Scale-Up Synthesis Considerations for 3-Methylideneazetidine: Application Notes and Protocols. --INVALID-LINK--
-
Google Patents. (2015). CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride. --INVALID-LINK--
-
Google Patents. (2012). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride. --INVALID-LINK--
-
ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. --INVALID-LINK--
-
CymitQuimica. (n.d.). CAS 7606-30-6: this compound (1:1). --INVALID-LINK--
-
Google Patents. (1990). US4966979A - Process for synthesis of azetidine and novel intermediates therefor. --INVALID-LINK--
-
Witulski, B., Senft, S., & Jost, O. (2004). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis, 2004(12), 1949-1954. --INVALID-LINK--
-
Engelhard Corporation. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. --INVALID-LINK--
-
Li, W., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(7), 8352-8361. --INVALID-LINK--
-
CUNY Academic Works. (2023). Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their Biological Evaluation. --INVALID-LINK--
-
ResearchGate. (n.d.). A. General synthetic route for accessing azetidines via intermolecular.... --INVALID-LINK--
-
Webb, D., & Jamison, T. F. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 134-143. --INVALID-LINK--
-
Sowa, F. J., & Nieuwland, J. A. (1936). Catalytic Debenzylation. The Effect of Substitution on the Strength of the O-Benzyl and N-Benzyl Linkages1. Journal of the American Chemical Society, 58(1), 271-274. --INVALID-LINK--
-
Singh, R., & Kumar, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2636-2656. --INVALID-LINK--
-
PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-1-yl)acrylate. --INVALID-LINK--
-
Google Patents. (2013). CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 28901586, 3-Phenylazetidine. --INVALID-LINK--
-
Trost, B. M., & Xu, J. (2013). Palladium-catalyzed asymmetric benzylation of azlactones. Organic Letters, 15(22), 5774-5777. --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 3. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4966979A - Process for synthesis of azetidine and novel intermediates therefor - Google Patents [patents.google.com]
- 5. CN104356040A - Preparation method of 1-benzhydryl-3-hydroxylazetidine hydrochloride - Google Patents [patents.google.com]
- 6. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pfaltzandbauer.com [pfaltzandbauer.com]
Technical Support Center: Troubleshooting Unexpected Byproducts in the N-Arylation of 3-Phenylazetidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting for common and unexpected byproducts encountered during the N-arylation of 3-phenylazetidine. As researchers, we understand that the synthesis of N-aryl azetidines, while crucial for drug discovery, can be fraught with challenges stemming from the inherent strain of the four-membered ring. This document provides expert analysis, actionable protocols, and mechanistic insights to help you navigate these complexities and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing an unexpected peak in my LC-MS/NMR that corresponds to a mass increase of (Aryl-H) + 15. What is this byproduct and why is it forming?
Answer: This observation strongly suggests the formation of a ring-opened byproduct, specifically N-aryl-1-phenyl-1,3-diaminopropane or a related isomer. The azetidine ring, with a strain energy of approximately 25.4 kcal/mol, is susceptible to nucleophilic attack, which can lead to C-N bond cleavage.[1]
Causality and Mechanism: The ring-opening is often facilitated by the reaction conditions themselves. The base used for the N-arylation (e.g., sodium tert-butoxide) or the amine itself can act as a nucleophile, attacking one of the ring carbons. This process can be exacerbated by:
-
High Temperatures: Increased thermal energy can overcome the activation barrier for ring cleavage.
-
Strong, Nucleophilic Bases: While necessary for the catalytic cycle, bases like alkoxides can also act as competing nucleophiles.
-
Acidic Conditions: Trace acids can protonate the azetidine nitrogen, making the ring even more susceptible to nucleophilic attack.[2] This can sometimes occur during workup or chromatography.
To mitigate this, a careful selection of a non-nucleophilic, yet sufficiently strong, base is critical. Bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred as they are less likely to induce ring-opening compared to alkoxides.
Question 2: My main side products are biaryl (from homocoupling of my aryl halide) and a hydrodehalogenated arene. How can I suppress these?
Answer: These are classic competing side reactions in palladium-catalyzed cross-coupling chemistry, including the Buchwald-Hartwig amination.[3]
-
Biaryl Homocoupling: This arises from the reaction of two molecules of the aryl halide, often promoted by high catalyst concentrations or issues with the catalyst's oxidative addition step.
-
Hydrodehalogenation: This occurs when the palladium-aryl intermediate reacts with a hydrogen source (e.g., trace water, solvent, or the amine itself) instead of undergoing reductive elimination with the azetidine. A common competing pathway is β-hydride elimination from the palladium-amido complex, which also leads to the reduced arene.[3][4]
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote the desired C-N reductive elimination over competing pathways.[5][6] These ligands create a sterically hindered palladium center that favors the productive coupling step.
-
Base Strength and Stoichiometry: Using the correct stoichiometry of a strong, non-nucleophilic base is crucial. The base's role is to deprotonate the azetidine, forming the active nucleophile in the catalytic cycle.[7] Insufficient base can stall the reaction, while an inappropriate base can promote side reactions.
-
Reaction Conditions: Ensure your reaction is run under strictly anhydrous and inert (Nitrogen or Argon) conditions. Oxygen can degrade the catalyst, and water can be a proton source for hydrodehalogenation. Lowering the reaction temperature slightly may also disfavor these side reactions relative to the desired N-arylation.
Question 3: Could my choice of catalyst system be the root cause of my low yield and byproduct formation?
Answer: Absolutely. The palladium precursor and, most importantly, the supporting ligand dictate the catalyst's activity, stability, and selectivity. An improperly chosen catalyst system is a frequent cause of failed or messy reactions.
Expert Insights: The generally accepted mechanism for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][8][9]
-
Ligand's Role: The ligand stabilizes the palladium center and modulates its electronic and steric properties. For N-arylation of a strained ring like 3-phenylazetidine, a ligand that accelerates the rate-limiting reductive elimination step is key.[10][11] Biarylphosphine ligands have proven highly effective in this regard.[9]
-
Palladium Precursor: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective, the choice can matter. Pd(OAc)₂ is a Pd(II) source that must be reduced in situ to the active Pd(0) species. If this reduction is inefficient, it can lead to side reactions. Using a pre-formed Pd(0) source like Pd₂(dba)₃ can sometimes be advantageous.
A recommended starting point is a combination of Pd₂(dba)₃ with a bulky biarylphosphine ligand like XPhos or RuPhos in a 1:2 or 1:2.2 molar ratio.
Visualizing the Chemistry: Reaction Mechanisms
To better understand the processes at play, the following diagrams illustrate the desired catalytic cycle and a potential pathway for byproduct formation.
Caption: The catalytic cycle for Buchwald-Hartwig N-arylation.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.rug.nl [research.rug.nl]
- 10. Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. scispace.com [scispace.com]
Technical Support Center: Navigating the Purification of Polar Azetidine Derivatives
Welcome to the technical support center for the purification of polar azetidine derivatives. The unique combination of high polarity, a basic nitrogen atom, and the inherent strain of the four-membered ring makes these molecules notoriously challenging to purify.[1][2] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered in the lab. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my polar azetidine derivative so difficult to purify compared to other heterocycles?
A: The difficulty arises from a convergence of three key molecular properties:
-
High Polarity: The presence of polar functional groups (e.g., hydroxyls, amines, carboxylic acids) makes your compound highly soluble in polar solvents like water and poorly soluble in typical non-polar organic solvents used in normal-phase chromatography.[3] This often leads to poor retention on standard reversed-phase columns as well.[4][5]
-
Basicity: The nitrogen atom in the azetidine ring is basic. This lone pair of electrons can interact strongly with acidic surfaces, most notably the silanol groups (Si-OH) on standard silica gel. This can lead to severe peak tailing, irreversible adsorption, or decomposition.[6][7]
-
Ring Strain: The four-membered ring is sterically strained and susceptible to ring-opening, particularly under acidic conditions.[8] Protonation of the azetidine nitrogen by an acidic environment (like silica gel or an improper workup) can activate the ring for nucleophilic attack, leading to degradation and loss of your desired product.[8]
Q2: I'm losing my compound during my aqueous workup or seeing new, very polar spots on my TLC. What is happening?
A: This is a classic sign of acid-mediated ring-opening.[8] If your workup involves an acidic wash (e.g., 1N HCl) to remove basic impurities, you may be protonating your azetidine. This makes it both highly water-soluble (drawing it into the aqueous layer) and activates the strained ring for cleavage by water, leading to a ring-opened amino alcohol byproduct.[8]
Mechanism: Acid-Catalyzed Azetidine Ring-Opening
The diagram below illustrates how an acid source (H⁺) protonates the azetidine nitrogen, making the ring carbons more electrophilic and susceptible to attack by a nucleophile like water.
Caption: Acid-catalyzed degradation pathway of azetidines.
Q3: My polar azetidine derivative runs at the solvent front on my reversed-phase (C18) column. How can I get it to retain?
A: This is a common problem known as "breakthrough," where the analyte is too polar to interact with the non-polar (hydrophobic) C18 stationary phase.[4][9] Your compound prefers the polar mobile phase and is eluted in the void volume. You need a chromatography technique that is better suited for polar molecules. Your primary options are Hydrophilic Interaction Liquid Chromatography (HILIC) or, in some cases, Supercritical Fluid Chromatography (SFC).[3][10][11]
Q4: When I try to use standard silica gel chromatography, my compound either streaks badly or gets stuck on the column permanently. What should I do?
A: This is due to the strong interaction between the basic azetidine nitrogen and acidic silanol groups on the silica surface.[6] To mitigate this, you must passivate the acidic sites. The most common method is to add a small amount of a basic modifier, like triethylamine (NEt₃) or ammonia, to your eluent (typically 0.1-1%).[7] Alternatively, using a different stationary phase like neutral or basic alumina can be a good choice to avoid degradation of acid-sensitive compounds.[6]
Troubleshooting Guides
Guide 1: Overcoming Column Chromatography Challenges
| Symptom / Problem | Root Cause Analysis | Solutions & Scientific Rationale |
| Product Decomposition on Silica Gel | The acidic surface of silica gel is protonating the azetidine nitrogen, catalyzing ring-opening.[6][8] | 1. Deactivate the Silica: Add 0.5-1% triethylamine or ammonium hydroxide to your mobile phase. This neutralizes the acidic silanol sites, preventing them from interacting with your compound.[7] 2. Switch Stationary Phase: Use neutral or basic alumina, which lacks the strong acidic sites of silica.[6] 3. Use a Protected Azetidine: If possible, purify the azetidine with an electron-withdrawing protecting group (e.g., Boc, Cbz) on the nitrogen. This reduces the nitrogen's basicity, minimizing interaction with silica.[8] |
| Poor or No Retention on Reversed-Phase (C18, C8) | The analyte is too hydrophilic to partition into the hydrophobic stationary phase. It has a much higher affinity for the polar mobile phase (e.g., water/acetonitrile).[4][5] | 1. Switch to HILIC: This is the preferred technique. HILIC uses a polar stationary phase (e.g., bare silica, diol, amine) and a high organic mobile phase. A water layer forms on the stationary phase, and your polar analyte partitions into it, providing retention.[3][11] 2. Use a Polar-Embedded RP Column: Columns with embedded polar groups (e.g., amide, carbamate) offer alternative interactions and can sometimes retain polar compounds better than standard C18 phases. 3. Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., TFA, heptafluorobutyric acid) to the mobile phase. This forms a more hydrophobic ion pair with your protonated azetidine, increasing retention on the C18 column. Note: This can complicate sample recovery.[12] |
| Chiral Separation is Failing | Enantiomers or diastereomers have identical or very similar polarities, making them difficult to resolve with standard achiral chromatography.[13] | 1. Chiral Stationary Phases (CSPs): This is the most direct approach. For polar compounds, polysaccharide-based CSPs are often a good starting point. 2. Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for chiral separations and is increasingly used for polar molecules.[10][14] The low viscosity of supercritical CO₂ allows for faster, more efficient separations.[10] 3. Diastereomer Formation: Derivatize your azetidine with a chiral acid to form diastereomeric salts, which can often be separated by standard chromatography or recrystallization. The chiral auxiliary is then removed. |
Guide 2: A Comparative Overview of Purification Techniques
The table below summarizes the most relevant chromatographic techniques for purifying polar azetidine derivatives.
| Technique | Stationary Phase | Mobile Phase | Separation Principle | Best For... | Key Limitation(s) |
| Normal Phase (NP) | Polar (e.g., Silica, Alumina)[15] | Non-polar (e.g., Hexane/EtOAc)[15] | Adsorption | Less polar azetidines; separating diastereomers.[13][16] | Risk of decomposition on silica; poor solubility of highly polar analytes.[3][6] |
| Reversed Phase (RP) | Non-polar (e.g., C18, C8)[9][12] | Polar (e.g., Water/ACN/MeOH)[9][12] | Hydrophobic Partitioning | Azetidines with significant hydrophobic character. | Poor retention of highly polar, water-soluble derivatives.[4][5] |
| HILIC | Polar (e.g., Silica, Amine, Diol)[11] | High Organic (>60%) with Aqueous Buffer[11] | Partitioning into an adsorbed water layer | Primary choice for highly polar, neutral, or basic azetidines. [3][17] | Requires careful equilibration; can be sensitive to water content. |
| Ion-Exchange (IEX) | Charged (Anionic or Cationic Resin)[18] | Aqueous Buffers (Gradient of salt or pH)[18] | Electrostatic Interaction | Azetidines with a permanent charge or ionizable groups (e.g., carboxylic acids). | Requires aqueous mobile phases; desalting is an extra step. |
| SFC | Wide Variety (Chiral and Achiral)[19] | Supercritical CO₂ with a Polar Modifier (e.g., MeOH)[10][19] | Polarity & H-Bonding | Excellent for both chiral and achiral separations of moderately to highly polar compounds. [10][14][20][21] | Requires specialized equipment; not ideal for extremely water-soluble compounds.[10] |
Guide 3: Post-Purification & Final Isolation
| Symptom / Problem | Root Cause Analysis | Solutions & Scientific Rationale |
| Low Recovery After Extraction | The azetidine free base is highly water-soluble and is being lost in the aqueous layers during workup.[7] | 1. Back-Extraction: After basifying the aqueous layer to deprotonate your azetidine salt, extract with a more polar organic solvent like dichloromethane (DCM) or a 9:1 DCM/Isopropanol mixture multiple times. 2. Salt Precipitation: If the product is a salt (e.g., HCl or TFA salt from HPLC), evaporate the aqueous/organic mobile phase and use the salt directly if suitable. 3. Lyophilization (Freeze-Drying): For extremely water-soluble compounds, after removing organic solvents, freeze the aqueous solution containing your product and lyophilize. This removes water via sublimation, leaving your compound as a fluffy solid, and is ideal for thermally sensitive APIs.[22][23][24] |
| Product is a Persistent Oil, Not a Solid | The free base may have a low melting point or be hygroscopic. Amorphous solids can also present as oils or gums. | 1. Convert to a Salt: Dissolve the oil in a suitable solvent (e.g., Ether, EtOAc) and add a solution of an acid (e.g., HCl in ether, oxalic acid in ethanol). The resulting salt is often a well-defined, crystalline solid that can be easily filtered.[25] 2. Trituration: Add a non-solvent (a solvent in which your product is insoluble but impurities are soluble, like hexane or ether) to the oil and stir or sonicate. This can sometimes induce crystallization or wash away oily impurities, leaving a solid. |
| Difficulty Removing High-Boiling Solvents (DMSO, DMF) | These solvents are often required to dissolve polar compounds but are difficult to remove under standard rotary evaporation. | 1. Lyophilization: If your compound is in an aqueous solution containing residual DMSO/DMF, lyophilization is highly effective at removing all three.[26] 2. Aqueous Extraction: Dilute the sample with a large volume of water and extract with an appropriate organic solvent (e.g., EtOAc, DCM). The DMSO/DMF will preferentially stay in the aqueous phase. Repeat multiple times. This may not be suitable for very water-soluble compounds. |
Experimental Protocols
Protocol 1: General Troubleshooting Workflow for Purification
This workflow provides a logical decision tree for approaching the purification of a new polar azetidine derivative.
Caption: A decision workflow for purifying polar azetidines.
Protocol 2: Deactivating Silica Gel for Flash Chromatography
This protocol is essential for preventing the degradation of acid-sensitive azetidines on silica gel.[6]
-
Prepare the Eluent: Prepare your desired mobile phase (e.g., 95:5 Dichloromethane/Methanol). To this solution, add 0.5% to 1% by volume of triethylamine (NEt₃) or ammonium hydroxide (NH₄OH).
-
Prepare the Slurry: In a separate beaker, create a slurry of your silica gel using the base-modified eluent.
-
Pack the Column: Pour the slurry into your chromatography column and pack as usual, ensuring no air bubbles are trapped.
-
Equilibrate: Before loading your sample, flush the packed column with at least 3-5 column volumes of the base-modified eluent. This ensures all acidic sites within the packed bed are neutralized.
-
Load and Elute: Load your sample (preferably dry-loaded onto a small amount of deactivated silica) and run the chromatography as planned. Continue to use the base-modified eluent throughout the entire run.
Protocol 3: Purification via Recrystallization of a Salt
This technique is highly effective for purifying polar, basic compounds that are oils or difficult to crystallize as the free base.[25][27]
-
Dissolve the Crude Product: Dissolve your crude azetidine free base (as an oil or impure solid) in a minimal amount of a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Prepare the Acid Solution: In a separate vial, prepare a solution of the desired acid. Common choices include 2M HCl in diethyl ether, or a saturated solution of oxalic acid in ethanol.
-
Precipitate the Salt: While stirring the azetidine solution, add the acid solution dropwise. The azetidine salt should begin to precipitate as a solid. Continue adding the acid until no further precipitation is observed.
-
Isolate the Salt: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold diethyl ether or the primary solvent used to remove any soluble impurities.[27]
-
Recrystallize: Dissolve the collected salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a water/ethanol mixture). Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect Pure Product: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
- 1. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. teledynelabs.com [teledynelabs.com]
- 4. Polar Compounds | SIELC Technologies [sielc.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromtech.com [chromtech.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 13. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veranova.com [veranova.com]
- 15. hawach.com [hawach.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. reddit.com [reddit.com]
- 19. waters.com [waters.com]
- 20. agilent.com [agilent.com]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. ofdlifesciences.com [ofdlifesciences.com]
- 23. Lyophilized APIs - nanoCaps Laboratories | Advanced Nano Formulations & Encapsulation Solutions [nanocaps.nl]
- 24. millrocktech.com [millrocktech.com]
- 25. Reagents & Solvents [chem.rochester.edu]
- 26. lyophilizationworld.com [lyophilizationworld.com]
- 27. rubingroup.org [rubingroup.org]
Technical Support Center: Navigating the Stability of the Azetidine Ring
Welcome to the technical support center dedicated to the chemistry of azetidines. As a privileged scaffold in medicinal chemistry, the four-membered azetidine ring offers a unique combination of structural rigidity and metabolic stability. However, its inherent ring strain presents a significant synthetic challenge: the propensity for ring-opening under various reaction conditions. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you anticipate and prevent the undesired cleavage of the azetidine core during your synthetic campaigns.
Frequently Asked Questions (FAQs): Understanding Azetidine Stability
Here we address some of the most common questions regarding the stability of the azetidine ring.
Q1: Why is the azetidine ring prone to opening?
The reactivity of the azetidine ring is a direct consequence of its significant ring strain, which is approximately 25.4 kcal/mol.[1] This strain, arising from bond angle distortion, makes the ring thermodynamically less stable than its five- and six-membered counterparts (pyrrolidine and piperidine) and thus more susceptible to reactions that relieve this strain, such as ring-opening.[1] While more stable than the highly strained three-membered aziridine ring, the azetidine core can be readily opened by nucleophiles, particularly when the nitrogen atom is activated.[1][2]
Q2: What are the most common conditions that lead to azetidine ring-opening?
Azetidine ring cleavage is most frequently observed under acidic conditions (both Brønsted and Lewis acids) or in the presence of strong nucleophiles.[3][4] Acidic conditions protonate the azetidine nitrogen, significantly increasing the electrophilicity of the ring carbons and making them more susceptible to nucleophilic attack.[3][4] Lewis acids can coordinate to the nitrogen, similarly activating the ring.[3]
Q3: How does the substituent on the azetidine nitrogen (N-substituent) affect ring stability?
The N-substituent plays a critical role in modulating the stability of the azetidine ring. Electron-withdrawing groups, such as acyl or sulfonyl groups, can decrease the nucleophilicity of the nitrogen but can also activate the ring towards nucleophilic attack by increasing the partial positive charge on the adjacent carbons.[2] Conversely, the electronic properties of N-aryl substituents can have a profound impact on stability, with electron-donating groups on the aryl ring sometimes stabilizing the system, while electron-withdrawing groups can destabilize it, particularly under acidic conditions.[3]
Q4: Can I predict if my reaction conditions are too harsh for the azetidine ring?
While every substrate is unique, a general guideline is to avoid strongly acidic conditions (pH < 4), especially at elevated temperatures. A study on N-substituted aryl azetidines showed that while they were stable at pH 7.0, decomposition was rapid at a pH of 1.8.[3][4] The use of strong Lewis acids should also be approached with caution. Whenever possible, opt for milder reagents and reaction conditions.
Troubleshooting Guides: Preventing Ring-Opening in Common Reactions
This section provides specific troubleshooting advice for common synthetic transformations where azetidine ring-opening is a prevalent side reaction.
Issue 1: Ring-Opening During N-Acylation
Symptom: You are attempting to acylate the nitrogen of an azetidine derivative using an acyl chloride or anhydride, but you observe the formation of a ring-opened product (e.g., a γ-amino alcohol or its acylated derivative) alongside, or instead of, your desired N-acyl azetidine.
Root Cause Analysis: The reaction of an acyl chloride with an amine generates HCl as a byproduct.[5] This in-situ generated acid can protonate the azetidine nitrogen of the starting material or the product, catalyzing nucleophilic attack by the chloride ion or other nucleophiles present in the reaction mixture, leading to ring cleavage. Even in the absence of a strong acid, the N-acylated azetidine product can be more susceptible to nucleophilic attack than the starting amine.
Solutions & Optimization Workflow:
Caption: Troubleshooting workflow for N-acylation of azetidines.
-
Incorporate a Non-Nucleophilic Base: The most straightforward solution is to add a stoichiometric amount of a non-nucleophilic base to scavenge the HCl generated.
-
Recommended Bases: Triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or proton sponge.
-
Action: Add 1.1-1.5 equivalents of the base to the reaction mixture before adding the acyl chloride.
-
-
Switch to a Milder Acylating Agent: If using an acyl chloride with a base is still problematic, consider using a less aggressive acylating agent.
-
Alternative Reagents:
-
Acid Anhydrides: Often less reactive than acyl chlorides and can be used with a catalytic amount of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).[6]
-
Activated Esters: Reagents like N-hydroxysuccinimide (NHS) esters can be used under neutral conditions.
-
Peptide Coupling Reagents: For particularly sensitive substrates, standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be employed to form the amide bond under very mild conditions.
-
-
-
Modify Reaction Conditions:
-
Lower the Temperature: Perform the reaction at 0 °C or even -78 °C to minimize side reactions.
-
Solvent Choice: Use an aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Issue 2: Ring-Opening During Protecting Group Removal
Symptom: You are attempting to deprotect an N-Boc or N-Cbz azetidine, and you are observing significant formation of ring-opened byproducts.
Root Cause Analysis: Standard deprotection conditions can be too harsh for the strained azetidine ring. The strong acids used for Boc removal (e.g., neat TFA or HCl in dioxane) can readily protonate the azetidine nitrogen and induce cleavage.[4] Similarly, while catalytic hydrogenolysis for Cbz deprotection is generally mild, residual acidity on the catalyst surface or acidic byproducts can sometimes lead to ring-opening.
Solutions & Recommended Protocols:
| Method | Reagents & Conditions | Advantages | Potential Issues |
| Method 1: Acidic (Mild) | 20% TFA in DCM, 0 °C to RT, 0.5-2h | Fast and effective for many substrates. | Can still be too harsh for very sensitive azetidines. |
| Method 2: Lewis Acid | Trimethylsilyl iodide (TMSI) in CHCl₃ or MeCN, RT, 12-24h | Very mild and can be used in the presence of other acid-sensitive groups.[7][8] | TMSI is moisture-sensitive and should be handled under inert atmosphere.[8] |
| Method 3: Oxalyl Chloride | Oxalyl chloride (3 equiv.) in Methanol, RT, 1-4h | A very mild method for deprotection at room temperature.[9] | The reaction can be exothermic upon addition of oxalyl chloride.[9] |
| Method | Reagents & Conditions | Advantages | Potential Issues |
| Method 1: Catalytic Hydrogenolysis | H₂ (balloon), 10% Pd/C, MeOH or EtOH, RT | Generally very mild and clean.[10] | Incompatible with other reducible functional groups (e.g., alkenes, alkynes, nitro groups).[10] |
| Method 2: Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, RT to gentle heating | Safer alternative to using hydrogen gas.[10] | May require slightly elevated temperatures. |
| Method 3: Lewis Acid | AlCl₃ in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), RT | Good functional group tolerance (preserves O- and N-Bn groups).[11] | Requires a specialized fluorinated solvent.[11] |
Validated Experimental Protocols
The following protocols have been designed to minimize the risk of azetidine ring-opening.
Protocol 1: Mild N-Acylation of an Azetidine Derivative
This protocol describes the N-acylation of a generic azetidine using an acyl chloride and a non-nucleophilic base.
Materials:
-
Azetidine derivative (1.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Acyl chloride (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the azetidine derivative (1.0 equiv) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (1.5 equiv) dropwise to the stirred solution.
-
Slowly add the acyl chloride (1.1 equiv) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol[9]
This protocol provides a mild alternative to strong acids for the removal of a Boc protecting group.
Materials:
-
N-Boc protected azetidine (1.0 equiv)
-
Methanol (MeOH)
-
Oxalyl chloride (3.0 equiv)
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected azetidine in methanol.
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution. An exotherm and gas evolution may be observed.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagents.
-
The resulting amine hydrochloride salt can often be used directly or after a basic workup to obtain the free amine.
Protocol 3: N-Cbz Deprotection via Catalytic Transfer Hydrogenation[10]
This protocol offers a safer alternative to using hydrogen gas for the removal of a Cbz group.
Materials:
-
N-Cbz protected azetidine (1.0 equiv)
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Ammonium formate (3-5 equiv)
-
Celite
Procedure:
-
Dissolve the N-Cbz protected azetidine in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Add ammonium formate in one portion.
-
Stir the mixture at room temperature. Gentle heating (e.g., to 40 °C) may be required for less reactive substrates.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected amine.
Visualizing the Problem: Ring-Opening Mechanisms
Understanding the underlying mechanisms of ring-opening is key to preventing it. The following diagrams illustrate the acid-catalyzed and nucleophile-induced ring-opening pathways.
Caption: Mechanism of acid-catalyzed azetidine ring-opening.
Caption: Mechanism of direct nucleophilic attack on an activated azetidine.
By understanding the principles outlined in this guide and implementing the recommended troubleshooting strategies and protocols, researchers can significantly improve the success rate of their synthetic endeavors involving the valuable yet sensitive azetidine scaffold.
References
- 1. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. TMS Iodide - Wordpress [reagents.acsgcipr.org]
- 9. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Cbz-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Managing Diastereoselectivity in 3-Substituted Azetidine Synthesis
Welcome to the technical support center for azetidine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in the formation of 3-substituted azetidine rings. The strained four-membered ring of azetidine is a valuable scaffold in modern drug discovery, but achieving the desired diastereoselectivity can be a significant synthetic challenge.[1][2][3]
This resource provides practical, in-depth answers to common questions and troubleshooting scenarios encountered in the lab. Our goal is to explain the causality behind experimental choices, empowering you to rationalize your reaction outcomes and strategically optimize your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the strategic planning and execution of diastereoselective azetidine syntheses.
Q1: What are the primary synthetic strategies for accessing 3-substituted azetidines, and how do they influence diastereoselectivity?
A1: The most prevalent methods involve the cyclization of acyclic precursors or cycloaddition reactions.[3][4][5]
-
Intramolecular Cyclization (4-exo-tet): This is a classical and widely used approach involving the cyclization of a γ-amino alcohol or a γ-haloamine.[4][6] The stereochemistry of the starting material directly dictates the stereochemistry of the product. Diastereoselectivity is managed by controlling the formation of the stereocenters in the acyclic precursor before the ring-closing step.
-
[2+2] Cycloadditions: These reactions, such as the Staudinger reaction (imine + ketene) or photochemical aza Paternò-Büchi reactions (imine + alkene), form two new bonds and up to two new stereocenters simultaneously.[7][8][9] Diastereoselectivity in these cases is determined during the ring-forming transition state and is highly sensitive to reaction parameters.[4][8]
-
Ring Expansion/Contraction Reactions: Methods like the [3+1] ring expansion of methylene aziridines with rhodium carbenes can provide highly substituted azetidines with excellent stereocontrol, often transferring chirality from the starting material to the product.[1]
Q2: How does the choice of the nitrogen protecting group (N-PG) affect the diastereoselectivity of a cyclization reaction?
A2: The N-protecting group is not merely a passive spectator; it plays a critical role in controlling the stereochemical outcome through both steric and electronic effects.[10][11]
-
Steric Directing Effect: A bulky protecting group (e.g., tert-butanesulfonyl (Bus) or a substituted benzyl group) can shield one face of the molecule.[12] During cyclization or reaction with an incoming reagent, this steric hindrance forces the reaction to occur from the less hindered face, thereby directing the formation of a specific diastereomer.
-
Conformational Locking: Certain protecting groups can lock the acyclic precursor into a specific conformation via intramolecular interactions (e.g., hydrogen bonding or chelation). This pre-organization of the transition state can significantly enhance the diastereomeric ratio (d.r.).
-
Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl groups) can influence the nucleophilicity of the nitrogen atom and the overall geometry of the transition state, which can subtly alter the energy difference between diastereomeric pathways.
Q3: Can a chiral auxiliary be used to control the synthesis of a specific diastereomer?
A3: Absolutely. A chiral auxiliary is a powerful tool for inducing asymmetry.[13][14][15] The auxiliary is temporarily attached to the molecule, directs the stereochemical course of the key bond-forming reaction, and is then cleaved. For example, (S)-1-phenylethylamine can be used as both a nitrogen source and a chiral auxiliary in the synthesis of azetidine-2,4-dicarboxylic acids, guiding the formation of specific diastereomers that can be separated chromatographically.[13][14] Evans oxazolidinones and Oppolzer's camphorsultam are other classic examples of auxiliaries that can be adapted for azetidine synthesis.[15]
Part 2: Troubleshooting Guide: Low Diastereoselectivity
This section provides a structured approach to diagnosing and solving common issues related to poor stereocontrol.
Problem 2.1: My intramolecular cyclization yields a nearly 1:1 mixture of diastereomers. How can I improve the d.r.?
This is a classic problem of kinetic versus thermodynamic control. A low d.r. suggests that the energy difference between the two diastereomeric transition states is minimal under your current conditions.
Troubleshooting Workflow
Caption: Troubleshooting flow for low diastereoselectivity.
Detailed Solutions:
-
1. Manipulate Reaction Temperature: This is the most fundamental parameter for controlling selectivity.[16][17]
-
To favor the kinetic product (the one that forms fastest): Lower the reaction temperature significantly (e.g., from room temperature to 0 °C, -20 °C, or even -78 °C). This often increases selectivity by making it harder for the reaction to overcome the slightly higher energy barrier of the competing pathway.[17][18]
-
To favor the thermodynamic product (the most stable one): Increase the reaction temperature and prolong the reaction time. This allows an equilibrium to be established between the two diastereomers, eventually favoring the more stable one.[17]
-
-
2. Screen Different Solvents: The solvent can dramatically influence the transition state geometry and energy.[8][16]
-
Polar solvents (e.g., acetonitrile, DMF) can stabilize polar or charged transition states differently, potentially favoring one diastereomeric pathway over another.
-
Nonpolar solvents (e.g., toluene, THF) minimize solvent effects and can sometimes lead to higher selectivity based purely on the intrinsic steric and electronic properties of the substrate.
-
-
3. Modify the Substrate's Steric Profile:
-
As discussed in the FAQs, increasing the steric bulk of the N-protecting group is a highly effective strategy. If you are using an N-Boc or N-Cbz group, consider switching to a bulkier N-trityl or N-tert-butanesulfonyl (Bus) group to create a more pronounced facial bias.[12]
-
Problem 2.2: My [2+2] cycloaddition (Staudinger-type) is giving the wrong diastereomer (e.g., trans instead of the desired cis).
In a Staudinger reaction, the stereochemical outcome is often dictated by the geometry of the enolate intermediate and the pathway of cyclization. The cis/trans selectivity can be highly dependent on the reaction conditions.
Experimental Protocol: Optimizing a Staudinger Cycloaddition for cis-Selectivity
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the imine (1.0 equiv) in anhydrous toluene (to make a 0.1 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: In a separate flask, prepare a solution of the acid chloride (1.1 equiv) and triethylamine (1.2 equiv) in anhydrous toluene. Add this solution dropwise to the cold imine solution over 30 minutes. The slow addition helps to control the concentration of the ketene intermediate.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Determine the crude diastereomeric ratio by ¹H NMR spectroscopy before purification.
Rationale for Protocol Choices:
-
Solvent: Nonpolar solvents like toluene generally favor the formation of the cis isomer in Staudinger reactions.[8] Polar solvents tend to favor the trans product.[8]
-
Temperature: Low temperature (-78 °C) is crucial for kinetic control, which often enhances selectivity.[4]
Table 1: Effect of Solvent on Diastereoselectivity in a Model Staudinger Reaction
| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Ratio (cis:trans) |
| Toluene | 2.4 | Often favors cis |
| Dichloromethane | 9.1 | Varies, can favor trans[8] |
| Tetrahydrofuran (THF) | 7.5 | Intermediate, outcome is substrate-dependent |
| Acetonitrile | 37.5 | Tends to strongly favor trans[8] |
Note: The exact ratios are highly dependent on the specific substrates used.
Problem 2.3: I am using a photocatalytic [2+2] cycloaddition, but the diastereoselectivity is poor.
Visible-light-mediated cycloadditions, such as the aza Paternò-Büchi reaction, proceed through an excited state, and selectivity can be influenced by the properties of both the photocatalyst and the substrates.[9][19]
Mechanism & Control Points in Photocatalytic [2+2] Cycloaddition
References
- 1. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Azetidine synthesis [organic-chemistry.org]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. catalogimages.wiley.com [catalogimages.wiley.com]
- 11. jocpr.com [jocpr.com]
- 12. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. communities.springernature.com [communities.springernature.com]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 3-Phenylazetidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data for 3-Phenylazetidine hydrochloride, a valuable building block in medicinal chemistry. Due to the limited availability of publicly accessible, complete experimental spectra for the hydrochloride salt, this guide presents a comparative analysis based on the spectroscopic data of the free base, N-protected analogs, and structurally related compounds. This approach, grounded in established spectroscopic principles, offers a robust framework for the characterization and quality control of this compound and its derivatives.
The core of this guide is built on the foundational spectroscopic techniques of Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS). We will delve into the expected spectral features of this compound, drawing direct comparisons with readily available data from similar molecules. Furthermore, this guide provides detailed, field-proven experimental protocols for acquiring high-quality spectroscopic data for this class of compounds, empowering researchers to independently verify their samples.
The Structural Significance of 3-Phenylazetidine
The azetidine ring is a four-membered nitrogen-containing heterocycle that is a prominent scaffold in numerous biologically active compounds. The incorporation of a phenyl group at the 3-position introduces aromaticity and steric bulk, significantly influencing the molecule's conformational properties and potential interactions with biological targets. The hydrochloride salt form enhances the compound's solubility in aqueous media, a critical factor for many pharmaceutical and research applications.
Spectroscopic Data Analysis and Comparison
¹H NMR Spectroscopy
The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in a molecule. For this compound, we anticipate distinct signals for the aromatic protons of the phenyl group and the aliphatic protons of the azetidine ring.
Table 1: Predicted ¹H NMR Data for this compound and Comparative Data for Analogs
| Compound | Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| This compound (Predicted) | Aromatic-H | 7.2 - 7.5 | Multiplet | The five protons on the phenyl ring will likely appear as a complex multiplet. |
| Azetidine-CH (methine) | ~4.0 - 4.5 | Multiplet | The proton at the 3-position, deshielded by the phenyl group and the nitrogen. | |
| Azetidine-CH₂ | ~3.8 - 4.2 | Multiplet | The four protons on the azetidine ring will likely show complex splitting patterns due to coupling with each other and the methine proton. Protonation of the nitrogen will cause a downfield shift compared to the free base. | |
| N-H | > 9.0 | Broad Singlet | The proton on the positively charged nitrogen will be significantly deshielded and may exchange with trace water in the solvent, leading to a broad signal. | |
| tert-Butyl 3-phenylazetidine-1-carboxylate [1] | Aromatic-H | 7.23 - 7.39 | Multiplet | |
| Azetidine-CH₂ (at C2 & C4) | 3.98 (t), 4.33 (t) | Triplet | The Boc-protecting group influences the chemical shifts of the ring protons. | |
| Azetidine-CH (at C3) | 3.73 | Multiplet | ||
| tert-Butyl-H | 1.47 | Singlet | ||
| 3-Phenylpyrrolidine | Aromatic-H | 7.2 - 7.4 | Multiplet | |
| Pyrrolidine-CH | 3.4 - 3.6 | Multiplet | ||
| Pyrrolidine-CH₂ | 2.8 - 3.3 | Multiplet | ||
| N-H | 1.5 - 2.5 | Broad Singlet |
Causality in Experimental Choices: The choice of a deuterated solvent is critical for NMR. For the hydrochloride salt, Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) are suitable choices to ensure solubility. The acidic N-H proton will likely exchange with deuterium in these solvents, causing its signal to disappear.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number and types of carbon atoms in a molecule.
Table 2: Predicted ¹³C NMR Data for this compound and Comparative Data for Analogs
| Compound | Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| This compound (Predicted) | Aromatic-C (quaternary) | ~140 | The carbon attached to the azetidine ring. |
| Aromatic-CH | 125 - 130 | Multiple signals for the carbons of the phenyl ring. | |
| Azetidine-CH (methine) | ~35 - 40 | ||
| Azetidine-CH₂ | ~50 - 55 | Protonation of the nitrogen will cause a downfield shift. | |
| tert-Butyl 3-phenylazetidine-1-carboxylate [1] | Aromatic-C (quaternary) | 142.3 | |
| Aromatic-CH | 126.8, 127.0, 128.8 | ||
| Azetidine-CH (methine) | 33.6 | ||
| Azetidine-CH₂ | Not explicitly assigned | ||
| C=O (Boc) | 156.5 | ||
| C(CH₃)₃ (Boc) | 79.6 | ||
| C(CH₃)₃ (Boc) | 28.5 | ||
| 3-Phenylpyrrolidine [2] | Aromatic-C (quaternary) | ~145 | |
| Aromatic-CH | 126 - 129 | ||
| Pyrrolidine-CH | ~40 | ||
| Pyrrolidine-CH₂ | ~35, ~50 |
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, we would expect to see the molecular ion of the free base.
Table 3: Predicted Mass Spectrometry Data for 3-Phenylazetidine and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| 3-Phenylazetidine [3] | C₉H₁₁N | 133.19 | 134.0964 | Loss of ethylene (C₂H₄) from the azetidine ring; fragmentation of the phenyl group. |
| 1-Phenylpiperidine [4] | C₁₁H₁₅N | 161.24 | 162.1277 | Fragmentation of the piperidine ring. |
| 3-Phenylpyrrolidine | C₁₀H₁₃N | 147.22 | 148.1121 | Fragmentation of the pyrrolidine ring. |
Experimental Protocols
To ensure the generation of reliable and reproducible spectroscopic data, the following detailed protocols are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD) in a clean vial.
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution. This is a critical step to obtain sharp peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (Free Induction Decay).
-
Perform phase correction to ensure all peaks are in the positive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra to determine their precise chemical shifts.
-
Mass Spectrometry (MS)
Caption: Workflow for Mass Spectrometry data acquisition.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or through a liquid chromatography system.
-
Ionize the sample using an appropriate technique. Electrospray ionization (ESI) is a common choice for this type of molecule, as it is a soft ionization method that typically keeps the molecule intact.
-
The ions are then separated based on their mass-to-charge ratio in the mass analyzer.
-
The detector records the abundance of each ion.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of ion intensity versus m/z.
-
Identify the molecular ion peak ([M+H]⁺ for the free base) to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain further structural information.
-
Conclusion and Best Practices
Key Takeaways for Researchers:
-
Comparative Analysis is Key: In the absence of a reference standard spectrum, comparison with closely related and well-characterized compounds is a valid and powerful approach.
-
Protonation Effects: Be mindful of the significant downfield shifts in both ¹H and ¹¹³C NMR spectra upon protonation of the azetidine nitrogen.
-
Solvent Choice Matters: The choice of solvent can significantly impact the observed chemical shifts and the visibility of exchangeable protons like N-H.
-
Methodical Protocol Adherence: Following standardized and well-documented experimental protocols is paramount for obtaining high-quality, reproducible data.
This guide provides the foundational knowledge and practical protocols to confidently approach the spectroscopic characterization of this compound and related compounds, ensuring the integrity and quality of your research.
References
A Comparative Guide to the Reactivity of 3-Phenylazetidine and Other Small Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small, strained heterocycles are foundational building blocks in modern organic synthesis and medicinal chemistry. Their inherent ring strain provides a thermodynamic driving force for a variety of chemical transformations, enabling the rapid construction of molecular complexity. Among these, the four-membered azetidine ring system has emerged as a particularly valuable motif. It offers a unique balance of stability and reactivity, making it more robust and easier to handle than the highly reactive three-membered aziridines, yet significantly more reactive than its five-membered pyrrolidine counterpart.[1]
This guide provides an in-depth technical comparison of the reactivity of 3-phenylazetidine with other key small heterocycles: aziridines, epoxides (oxiranes), and cyclopropanes. By examining their behavior in fundamental chemical transformations—nucleophilic ring-opening, N-functionalization, and cycloaddition reactions—we aim to provide a clear framework for researchers to make informed decisions in the design and execution of synthetic strategies.
The Influence of Ring Strain and Substituents
The reactivity of small heterocycles is intrinsically linked to their ring strain. This strain arises from the deviation of bond angles from their ideal values, leading to a higher ground-state energy. The release of this strain energy is a powerful thermodynamic driving force for ring-opening reactions.
| Heterocycle | Ring Strain (kcal/mol) |
| Aziridine | ~27.7 |
| Epoxide | ~27 |
| Azetidine | ~25.4 |
| Cyclopropane | ~27.5 |
| Pyrrolidine | ~5.4 |
Data sourced from various studies on heterocyclic ring strain.[1]
As the table illustrates, aziridines, epoxides, and cyclopropanes possess comparable and significant ring strain, rendering them highly susceptible to ring-opening. Azetidines, with slightly lower ring strain, are thermodynamically more stable but still sufficiently activated for a wide range of transformations under appropriate conditions. The phenyl group at the 3-position of 3-phenylazetidine plays a crucial electronic and steric role, influencing the regioselectivity and rate of these reactions.
Nucleophilic Ring-Opening Reactions: A Head-to-Head Comparison
Nucleophilic ring-opening is a hallmark reaction of strained heterocycles, providing a powerful method for introducing diverse functional groups. The reactivity of the heterocycle is highly dependent on the nature of the heteroatom, the substituents, and the reaction conditions.
General Reactivity Trends
In the absence of activating groups, the general order of reactivity towards nucleophiles is:
Aziridine ≈ Epoxide > Azetidine > Cyclopropane
This trend is primarily governed by a combination of ring strain and the electronegativity of the heteroatom. While aziridines and epoxides have similar ring strain, the greater electronegativity of oxygen in epoxides makes the ring carbons more electrophilic. However, the nitrogen in aziridines can be protonated or functionalized with electron-withdrawing groups, dramatically increasing their reactivity. Azetidines are inherently less reactive than their three-membered counterparts due to lower ring strain. Cyclopropanes, lacking a heteroatom, are generally unreactive towards nucleophiles unless activated by electron-withdrawing groups.
The Role of the Phenyl Group
In 3-phenyl substituted heterocycles, the phenyl group can stabilize a developing positive charge at the benzylic position, favoring SN1-type mechanisms or SN2 reactions with significant carbocationic character at the benzylic carbon. This often leads to regioselective attack at the C3 position.
Comparative Experimental Data
The following table summarizes representative data for the ring-opening of phenyl-substituted small heterocycles with common nucleophiles.
| Heterocycle | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 3-Phenylazetidine | NaN₃ | PEG-400, rt, 45 min | 3-Azido-1-amino-3-phenylpropane derivative | 95 | [2] |
| 2-Phenylaziridine (N-Ts) | NaN₃ | Oxone®, CH₃CN/H₂O, rt | 2-Azido-1-amino-1-phenylethane derivative | High | [3] |
| Styrene Oxide (2-Phenyloxirane) | NaN₃ | PEG-400, rt, 30 min | 2-Azido-1-phenylethanol | 98 | [2] |
| Phenylcyclopropane (activated) | Thiophenolate | DMSO, 20°C | Ring-opened adduct | Quantitative | [4][5] |
From this data, it is evident that 3-phenylazetidine undergoes efficient ring-opening with a soft nucleophile like azide, comparable to the reactivity of styrene oxide under similar conditions. N-activated aziridines are also highly reactive. Activated phenylcyclopropanes exhibit good reactivity with soft nucleophiles like thiolates.
Experimental Protocol: Nucleophilic Ring-Opening of 3-Phenylazetidine with Sodium Azide
This protocol describes a catalyst-free, highly regioselective ring-opening of an activated azetidine. The use of poly(ethylene glycol) as the reaction medium is crucial for activating the heterocycle through hydrogen bonding.
Materials:
-
N-Tosyl-3-phenylazetidine
-
Sodium Azide (NaN₃)
-
Poly(ethylene glycol) (PEG-400)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
To a solution of N-tosyl-3-phenylazetidine (1 mmol) in PEG-400 (5 mL) in a round-bottom flask, add sodium azide (1.5 mmol).
-
Stir the reaction mixture vigorously at room temperature for 45 minutes. Monitor the progress of the reaction by thin-layer chromatography.
-
Upon completion, add water (10 mL) to the reaction mixture and extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-azido-1-(tosylamino)-3-phenylpropane.
N-Functionalization of 3-Phenylazetidine
A key advantage of azetidines over epoxides and cyclopropanes is the presence of a nitrogen atom that can be readily functionalized. This allows for the facile introduction of various substituents to modulate the physicochemical and pharmacological properties of the molecule.
N-Acylation
N-acylation is a fundamental transformation for the protection of the azetidine nitrogen or for the introduction of amide-containing moieties.
Experimental Protocol: N-Benzoylation of 3-Phenylazetidine
This protocol details a standard Schotten-Baumann procedure for the N-acylation of 3-phenylazetidine.
Materials:
-
3-Phenylazetidine hydrochloride
-
Benzoyl chloride
-
10% Aqueous sodium hydroxide solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1 mmol) in 10% aqueous sodium hydroxide solution (10 mL) in a round-bottom flask and cool the mixture in an ice bath.
-
Add benzoyl chloride (1.2 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Extract the reaction mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield N-benzoyl-3-phenylazetidine.
Cycloaddition Reactions
Cycloaddition reactions provide a powerful means to construct more complex cyclic systems from small heterocycles.
[2+2] Cycloadditions
Azetidines can be synthesized via [2+2] cycloaddition reactions, such as the aza Paternò-Büchi reaction between an imine and an alkene.[6][7][8]
[3+2] Cycloadditions
Azetidines can also participate in [3+2] cycloaddition reactions. Upon ring-opening, they can form azomethine ylides, which are 1,3-dipoles that readily react with dipolarophiles such as alkenes and alkynes to form five-membered rings.
Experimental Protocol: [3+2] Cycloaddition of an Azetidine-Derived Azomethine Ylide
This protocol describes the generation of an azomethine ylide from an N-activated azetidine and its subsequent trapping in a [3+2] cycloaddition with an activated alkyne.
Materials:
-
N-Benzyl-2,3-diphenylazetidine
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Anhydrous toluene
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve N-benzyl-2,3-diphenylazetidine (1 mmol) in anhydrous toluene (10 mL).
-
Add dimethyl acetylenedicarboxylate (1.2 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the corresponding pyrroline derivative.
Visualizing the Reactivity Landscape
The following diagrams, rendered in DOT language, illustrate the key mechanistic pathways discussed in this guide.
Caption: Comparative acid-catalyzed ring-opening of azetidine and epoxide.
Caption: Workflow for the N-acylation of 3-phenylazetidine.
Caption: [3+2] Cycloaddition via an azetidine-derived azomethine ylide.
Conclusion
3-Phenylazetidine occupies a strategic position in the landscape of small heterocycles. Its reactivity, driven by moderate ring strain, allows for a diverse range of transformations under controlled conditions. It is generally less reactive than its three-membered aziridine and epoxide counterparts, offering greater stability and ease of handling. However, its reactivity can be readily tuned through N-functionalization, a feature absent in epoxides and cyclopropanes.
The phenyl substituent at the 3-position significantly influences the regioselectivity of ring-opening reactions, typically directing nucleophilic attack to the benzylic carbon. Furthermore, the ability of azetidines to participate in cycloaddition reactions via the formation of azomethine ylides opens up avenues for the construction of more complex heterocyclic scaffolds.
This guide has provided a comparative overview of the reactivity of 3-phenylazetidine, supported by experimental data and detailed protocols. By understanding the subtle yet significant differences in reactivity between these valuable building blocks, researchers can better harness their synthetic potential in the pursuit of novel molecules with desired chemical and biological properties.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism [organic-chemistry.org]
A Comparative Guide to the Biological Activity of 3-Phenylazetidine Hydrochloride and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azetidine Scaffold in Pharmacology
Azetidines, four-membered nitrogen-containing saturated heterocycles, have emerged as a privileged scaffold in medicinal chemistry.[1][2] The inherent strain of the four-membered ring imparts unique conformational rigidity and physicochemical properties, making it a valuable component in the design of novel therapeutics.[3][4] This structural feature offers a compelling combination of metabolic stability and three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets.[5] Azetidine derivatives have been investigated for a wide range of pharmacological applications, including anticancer, antibacterial, and antischizophrenic activities.[2][6][7]
3-Phenylazetidine hydrochloride serves as a foundational structure within this class.[8] Its phenyl group provides a key interaction point with biological targets, and the azetidine ring acts as a rigid scaffold for presenting this and other functional groups in a defined spatial orientation.[4][8] This guide will explore how modifications to this core structure influence its biological activity, with a particular focus on its role as a modulator of monoamine transporters.
Comparative Biological Activity at Monoamine Transporters
A significant area of investigation for 3-phenylazetidine and its analogues is their activity as monoamine reuptake inhibitors.[9] These compounds target the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT), which are critical for regulating neurotransmission in the central nervous system.[9] Dysregulation of these transporters is implicated in numerous neurological and psychiatric disorders, making them key therapeutic targets.[5]
While specific data for the parent compound, this compound, is not extensively detailed in the literature, the biological activity of its structurally similar analogues provides crucial insights into its potential pharmacological profile.[7] The primary mechanism of action for this class of compounds is hypothesized to be the inhibition of neurotransmitter reuptake by binding to the substrate binding site of monoamine transporters.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of 3-phenylazetidine analogues is highly dependent on the nature and position of substituents on both the phenyl ring and the azetidine nitrogen.
-
Substitution on the Phenyl Ring : The addition of electron-withdrawing or lipophilic groups to the 3-phenyl ring significantly modulates the binding affinity and selectivity for monoamine transporters. For instance, analogues with chloro and fluoro substitutions on the phenyl ring have been synthesized and evaluated.[10]
-
Substitution on the Azetidine Ring : N-alkylation of the azetidine ring can also influence activity. The presence of a methyl group on the nitrogen, for example, can alter the compound's interaction with its biological target.[7]
-
Extension from the Azetidine Ring : The development of 3-phenethylazetidine derivatives has led to the identification of potent triple reuptake inhibitors, highlighting the importance of the linker length and the nature of the aromatic group attached to it.[10]
The following table summarizes the binding affinities (Ki values) of several 3-phenylazetidine analogues at human DAT, SERT, and NET, providing a quantitative comparison of their potency and selectivity.
| Compound ID | Structure | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Analog 1 | 3-Phenyl-3-methoxyazetidine | Data not available | Data not available | Data not available |
| Analog 2 | 3-(4-Chlorophenyl)-3-methoxyazetidine | 15 | 2.5 | 8.9 |
| Analog 3 | 3-(3,4-Dichlorophenyl)-3-methoxyazetidine | 2.1 | 0.8 | 1.2 |
| Analog 4 | N-Methyl-3-phenyl-3-methoxyazetidine | 180 | 1.2 | 15 |
| Analog 5 | N-Methyl-3-(4-chlorophenyl)-3-methoxyazetidine | 28 | 0.9 | 4.5 |
Data synthesized from publicly available literature for illustrative purposes. Actual values may vary based on experimental conditions.[7]
From this data, it is evident that the addition of a chlorine atom to the para-position of the phenyl ring (Analog 2 vs. Analog 1) and the further addition of a chlorine atom at the meta-position (Analog 3) significantly increases the binding affinity for all three transporters. N-methylation (Analog 4 and 5) appears to decrease affinity for DAT while maintaining or slightly improving affinity for SERT.[7]
Proposed Mechanism of Action: Monoamine Transporter Inhibition
The primary mechanism by which 3-phenylazetidine analogues are thought to exert their effects on the central nervous system is through the competitive inhibition of monoamine transporters. By binding to these transporters, the compounds block the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling.
Caption: Proposed mechanism of monoamine reuptake inhibition by 3-phenylazetidine analogues.
Beyond Monoamine Transporters: Anticancer Activity
Recent research has also explored the potential of azetidine-containing compounds as antitumor agents. Analogues of TZT-1027 incorporating an azetidine moiety have demonstrated moderate to excellent antiproliferative activities against cell lines such as A549 (lung carcinoma) and HCT116 (colon cancer). For example, one such analogue exhibited IC50 values of 2.2 nM against A549 and 2.1 nM against HCT116 cell lines. This suggests that the 3-phenylazetidine scaffold can be adapted to target different biological systems, expanding its therapeutic potential.
Experimental Protocols for Biological Evaluation
To validate the biological activity of this compound and its analogues, particularly as monoamine transporter inhibitors, a radioligand binding assay is a standard and robust method.
Protocol: Radioligand Binding Assay for DAT, SERT, and NET
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine, serotonin, and norepinephrine transporters.
Materials:
-
Cell membranes prepared from cells expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).
-
Test compounds (3-phenylazetidine analogues) at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[7]
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Plate Preparation: In a 96-well plate, add assay buffer, the appropriate radioligand, and either a vehicle, a non-specific binding inhibitor, or the test compound at varying concentrations.
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis of the concentration-response curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
Caption: Experimental workflow for a radioligand binding assay.
Conclusion and Future Directions
The 3-phenylazetidine scaffold is a highly versatile and promising framework in drug discovery. While this compound itself serves as a foundational structure, its analogues have demonstrated significant potential as potent and selective modulators of monoamine transporters. The structure-activity relationship studies highlight that subtle modifications to the phenyl ring and the azetidine core can drastically alter the biological activity, allowing for the fine-tuning of compounds for specific targets.
Furthermore, the emerging evidence of anticancer activity for some azetidine derivatives opens up new avenues for research. Future investigations should focus on expanding the library of 3-phenylazetidine analogues and exploring their activity against a wider range of biological targets. Detailed in vivo studies are also necessary to translate the promising in vitro data into potential therapeutic applications for neurological disorders and cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidine Derivatives in Drug Design | Ambeed [ambeed.com]
- 4. Azetidines - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and biological evaluation of 3-phenethylazetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Synthetic Routes for 3-Arylazetidines
The azetidine scaffold, a four-membered saturated nitrogen heterocycle, has emerged as a privileged structural motif in medicinal chemistry. Its unique conformational constraints can impart improved metabolic stability, solubility, and target-binding affinity to drug candidates. Specifically, the 3-arylazetidine core is a recurring feature in a range of biologically active molecules. However, the synthesis of this strained ring system presents significant challenges, demanding carefully designed strategies to overcome the inherent ring strain.
This guide provides a comparative overview of prominent and emerging synthetic routes to 3-arylazetidines. We will delve into the mechanistic underpinnings of each method, present representative experimental protocols, and offer a critical comparison of their performance based on experimental data to assist researchers in selecting the optimal strategy for their synthetic targets.
Intramolecular Cyclization: The Foundational Approach
The most traditional and direct route to the azetidine ring is through the intramolecular cyclization of a linear precursor, typically a γ-amino alcohol or a related derivative. This method relies on a 4-exo-tet nucleophilic substitution, where the nitrogen atom displaces a leaving group at the γ-position.
Mechanistic Rationale
The success of this strategy hinges on activating the γ-hydroxyl group to create a good leaving group (e.g., tosylate, mesylate, or triflate) and ensuring that the intramolecular S_N2 reaction is favored over competing intermolecular reactions or elimination pathways. The choice of the nitrogen protecting group is also critical, as it must be stable to the activation conditions yet allow for subsequent deprotection if required. For instance, methods have been developed to activate hydroxyl groups in amino alcohols that tolerate various functional groups, using reagents that avoid toxicity and facilitate the synthesis of protected azetidines.[1]
Workflow: Intramolecular Cyclization
Caption: General workflow for the synthesis of 3-arylazetidines via intramolecular cyclization.
Representative Experimental Protocol: Cyclization via Bis-Triflates
A robust one-pot method involves the in situ generation of a bis-triflate from a 2-aryl-1,3-propanediol, which then reacts with a primary amine to form the 1,3-disubstituted azetidine.[1]
-
Preparation of the Triflate Donor: To a solution of 2-phenyl-1,3-propanediol (1.0 equiv) and 2,6-lutidine (2.5 equiv) in CH₂Cl₂ at -78 °C, triflic anhydride (2.2 equiv) is added dropwise. The mixture is stirred for 30 minutes.
-
Cyclization: Benzylamine (1.2 equiv) is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 16 hours.
-
Workup and Purification: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired 1-benzyl-3-phenylazetidine.
Performance Analysis
This classical approach is valued for its conceptual simplicity and the use of readily available starting materials. However, it can be limited by the need for harsh conditions for leaving group formation and potential side reactions.
| Method | Aryl Substituent | Yield | Reference |
| Cyclization of bis-triflate | Phenyl | 75% | --INVALID-LINK-- |
| Microwave-assisted cyclization | Various | Moderate to Good | --INVALID-LINK-- |
[3+1] Ring Expansion of Aziridines
Ring expansion strategies offer a more sophisticated entry into the azetidine core, leveraging the strain of a three-membered aziridine ring. A notable example is the rhodium-catalyzed reaction of methylene aziridines with carbenes, which proceeds via a formal [3+1] ring expansion.[2][3]
Mechanistic Rationale
The proposed mechanism involves the initial attack of the aziridine nitrogen on the rhodium-bound carbene to form an aziridinium ylide intermediate.[2] The inherent strain of the methylene aziridine facilitates a subsequent ring-opening to form a stabilized intermediate, which then undergoes a ring-closing cascade to furnish the highly substituted methylene azetidine with excellent stereoselectivity.[2][3] This pathway efficiently transfers chirality from the substrate to the product.[2]
Mechanism: Rh-Catalyzed [3+1] Ring Expansion
Caption: Proposed mechanism for the [3+1] ring expansion of methylene aziridines.[2]
Representative Experimental Protocol
-
Reaction Setup: To a solution of the methylene aziridine (1.0 equiv) in a suitable solvent (e.g., toluene), a rhodium catalyst such as Rh₂(OAc)₄ (1-5 mol%) is added.
-
Carbene Precursor Addition: A solution of the diazo compound (e.g., ethyl diazoacetate) (1.2 equiv) in the same solvent is added slowly via syringe pump over several hours at a controlled temperature (e.g., 80 °C).
-
Monitoring and Workup: The reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford the methylene azetidine product.
Performance Analysis
This method provides access to highly substituted and stereochemically complex azetidines that are difficult to prepare using traditional cyclization methods.[2] The reaction proceeds in high yields and with excellent stereoselectivity.[2][3] However, the scope can be limited by the availability of the strained methylene aziridine starting materials and the choice of carbene precursor.[2]
| Substrate | Carbene Source | Yield | Stereoselectivity | Reference |
| Bicyclic Methylene Aziridine | Iodonium ylide | 85% | Single diastereomer | --INVALID-LINK--[2] |
| Bicyclic Methylene Aziridine | Silyl enol ether | 40% | Single diastereomer | --INVALID-LINK--[2] |
Photocatalytic [2+2] Cycloaddition (Aza Paternò–Büchi Reaction)
The direct formation of the four-membered ring via a [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction, is an atom-economical and modular approach.[4] Recent advances in visible-light photocatalysis have enabled this transformation for simple acyclic imines, which were previously challenging substrates.[4][5]
Mechanistic Rationale
This reaction relies on the generation of a reactive triplet imine intermediate via energy transfer from a photocatalyst.[4] Simple acyclic imines typically do not form these reactive triplets efficiently. However, strategic substitution on the imine nitrogen, such as with a sulfamoyl fluoride group, can tune the electronics to favor the desired [2+2] pathway.[4] The photocatalyst, excited by visible light, transfers its energy to the imine, promoting it to a triplet state that can then react with a wide range of alkenes.[4]
Workflow: Photocatalytic [2+2] Cycloaddition
Caption: Catalytic cycle for the visible-light-mediated aza Paternò–Büchi reaction.[4]
Representative Experimental Protocol
-
Reaction Setup: In a vial, the N-sulfonylated imine (1.0 equiv), the alkene (10 equiv), and a photocatalyst (e.g., 3-fluoro-thioxanthone, 10 mol%) are dissolved in a degassed solvent like (CH₂Cl)₂.
-
Irradiation: The vial is sealed and irradiated with a 390 nm LED lamp for 16-24 hours at room temperature.
-
Workup and Purification: After the reaction, the solvent is evaporated, and the residue is purified by flash chromatography on silica gel to isolate the azetidine product.
Performance Analysis
This photocatalytic approach is powerful due to its mild conditions, broad substrate scope (including unactivated alkenes), and modularity.[4] The sulfamoyl fluoride group not only enables the reaction but also serves as a convenient handle for further functionalization or traceless removal.[4]
| Imine Aryl Group | Alkene | Yield | Diastereomeric Ratio | Reference |
| 4-MeO-Ph | 3-methylenepentane | 94% | N/A | --INVALID-LINK--[4] |
| 4-CF₃-Ph | Styrene | 80% | 1.1:1 | --INVALID-LINK--[4] |
| 2-Naphthyl | 1-Hexene | 71% | 1.2:1 | --INVALID-LINK--[4] |
Transition-Metal-Catalyzed C-H Functionalization
Directly converting a C-H bond into a C-N bond is a highly atom-economical strategy for forming heterocyclic rings. Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination has been successfully applied to the synthesis of functionalized azetidines.[5]
Mechanistic Rationale
The key to this transformation is the reductive elimination at an alkyl–Pd(IV) intermediate, which is promoted by an oxidant.[5] The mechanism involves the formation of an octahedral Pd(IV) species, which undergoes displacement and subsequent intramolecular cyclization to forge the azetidine ring. This method exhibits excellent tolerance for various functional groups.[5]
Performance Analysis
C-H functionalization routes represent the cutting edge of synthetic efficiency. They obviate the need for pre-functionalized starting materials, reducing step counts. However, directing the C-H activation to the desired position can be challenging and often requires specific directing groups within the substrate.
Hiyama Cross-Coupling for C3-Arylation
For scenarios where a pre-formed azetidine ring is available, cross-coupling reactions provide a direct and powerful method to install the C3-aryl group. The Hiyama cross-coupling of 3-iodoazetidine with various arylsilanes is a prime example, proceeding in good yields under mild conditions.[1]
Mechanistic Rationale
This palladium-catalyzed reaction involves the standard cross-coupling catalytic cycle: oxidative addition of the Pd(0) catalyst to the C-I bond of the azetidine, transmetalation with the activated arylsilane, and reductive elimination to yield the 3-arylazetidine and regenerate the Pd(0) catalyst.
Representative Experimental Protocol
-
Reaction Setup: A mixture of 3-iodoazetidine (1.0 equiv), the arylsilane (1.5 equiv), a palladium catalyst (e.g., Pd(OAc)₂), a ligand (e.g., SPhos), and a fluoride source (e.g., TBAF) is prepared in a solvent such as THF.
-
Reaction: The mixture is heated (e.g., at 60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: The reaction is cooled, diluted with an organic solvent, washed with water, dried, and concentrated. The product is then purified by column chromatography.
Performance Analysis
This method is highly effective for late-stage arylation and offers a broad scope with respect to the aryl group. Its main limitation is the requirement for a pre-functionalized (e.g., halogenated) azetidine starting material.
| Aryl Group | Yield | Reference |
| 4-MeO-Ph | 85% | --INVALID-LINK--[1] |
| 4-F-Ph | 78% | --INVALID-LINK--[1] |
| 2-Thienyl | 72% | --INVALID-LINK--[1] |
Comparative Guide: Choosing Your Synthetic Route
| Synthetic Strategy | Key Advantages | Key Limitations | Best For... |
| Intramolecular Cyclization | Simple, readily available starting materials. | Can require harsh conditions, potential for side reactions. | Straightforward synthesis of simple 1,3-disubstituted azetidines. |
| [3+1] Ring Expansion | Access to complex, highly substituted azetidines; excellent stereocontrol. | Requires strained aziridine precursors; limited carbene scope. | Enantiospecific synthesis of complex scaffolds. |
| [2+2] Photocataloaddition | Atom-economical, modular, very mild conditions, broad alkene scope. | Requires specific N-activating groups on the imine. | Modular and rapid generation of diverse azetidine libraries. |
| C-H Functionalization | Highly atom-economical, avoids pre-functionalization. | Can require directing groups, regioselectivity challenges. | Efficient, step-economical synthesis from simple precursors. |
| Hiyama Cross-Coupling | Direct C3-arylation, mild conditions, broad aryl scope. | Requires a pre-functionalized azetidine core. | Late-stage functionalization and diversification of an existing azetidine scaffold. |
Conclusion
The synthesis of 3-arylazetidines has evolved significantly from classical cyclization methods to sophisticated catalytic strategies. Modern approaches involving photocatalysis, ring expansion, and C-H functionalization now provide chemists with powerful tools to access diverse and complex azetidine structures under mild and efficient conditions. The choice of synthetic route should be guided by the desired substitution pattern, required stereochemistry, availability of starting materials, and scalability. As the demand for novel azetidine-containing compounds in drug discovery continues to grow, further innovation in the development of practical and versatile synthetic methodologies is anticipated.
References
- 1. Azetidine synthesis [organic-chemistry.org]
- 2. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly-Substituted Methylene Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Stereoselective [3+1] Ring Expansion for the Synthesis of Highly Substituted Methylene Azetidines. | Semantic Scholar [semanticscholar.org]
- 4. A modular synthesis of azetidines from reactive triplet imine intermediates using an intermolecular aza Paternò–Büchi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
A Senior Application Scientist's Guide to Catalyst Selection for Azetidine Ring Formation
Introduction: The Rising Prominence of the Strained Ring
The azetidine motif, a four-membered nitrogen-containing heterocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2] Its inherent ring strain, significantly greater than its five- and six-membered counterparts but more stable and manageable than aziridines, imparts a unique three-dimensional conformation and favorable physicochemical properties.[1][3] This has led to its incorporation into numerous pharmaceuticals, where it can enhance metabolic stability, improve binding affinity, and serve as a rigid scaffold.[2][4]
However, the very strain that makes azetidines attractive also renders their synthesis a formidable challenge.[5] Overcoming the high activation energy for forming a four-membered ring requires carefully chosen synthetic strategies, with catalyst selection being the paramount decision. This guide provides an in-depth comparative analysis of the leading catalytic systems for azetidine synthesis, structured not by catalyst class, but by the synthetic strategy employed. This approach mirrors the decision-making process in a research setting, where the primary consideration is the most logical bond disconnection in the target molecule. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven comparisons to empower researchers in this dynamic field.
Caption: High-level workflow for selecting a catalytic strategy for azetidine synthesis.
Part 1: Intramolecular Cyclization Strategies
The most direct approach to azetidine synthesis involves the intramolecular cyclization of a linear precursor containing a nitrogen nucleophile and a suitable electrophilic carbon at the γ-position. The choice of catalyst is dictated by the nature of the bond being formed and the activation required.
Lewis Acid-Catalyzed Aminolysis of Epoxides
Expertise & Experience: This strategy is a powerful method for constructing 3-hydroxyazetidines, leveraging readily available γ-amino alcohol precursors. The key challenge is controlling the regioselectivity of the epoxide opening. The desired 4-exo-tet cyclization to form the azetidine is often in competition with the 5-endo-tet pathway that yields a pyrrolidine. Our experience shows that substrate stereochemistry is critical; cis-3,4-epoxy amines are strongly predisposed to the 4-exo-tet pathway when activated by an appropriate Lewis acid. Lanthanide triflates, particularly La(OTf)₃, have proven superior.[6][7] Their large ionic radii and oxophilicity allow for effective epoxide activation without being completely sequestered by the amine nucleophile, a common failure mode for many other Lewis acids.[6]
Trustworthiness: The protocol's validity is demonstrated by its high regioselectivity (>20:1 in favor of the azetidine) and tolerance for various functional groups on the nitrogen substituent, including acid-sensitive and coordinating groups.[6][7]
Caption: Mechanism of La(OTf)₃-catalyzed intramolecular aminolysis of epoxides.
Experimental Protocol: La(OTf)₃-Catalyzed Synthesis of 2-((1-benzylazetidin-3-yl)oxy)isoindoline-1,3-dione [6][7]
-
To a solution of the cis-3,4-epoxy amine precursor (1.0 equiv) in 1,2-dichloroethane (DCE), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 10 mol%).
-
Heat the reaction mixture to reflux (approx. 83 °C) for 2.5 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the desired azetidine product.
Palladium-Catalyzed Intramolecular C(sp³)–H Amination
Expertise & Experience: Directing the functionalization of an unactivated C(sp³)–H bond is a significant challenge in synthesis. Palladium catalysis provides an elegant solution for forming azetidines via γ-C–H amination.[3][8] The success of this approach hinges on a directing group, typically a picolinamide (PA), which coordinates to the palladium center and positions it for a selective C–H activation step, forming a five-membered palladacycle.[8][9] An oxidant, such as PhI(OAc)₂, is then required to oxidize Pd(II) to a Pd(IV) intermediate. This high-valent state readily undergoes C–N reductive elimination to forge the azetidine ring.[3][10] This method is particularly valuable for its ability to use simple alkyl chains as precursors without pre-installed leaving groups.
Trustworthiness: The methodology is robust, featuring low catalyst loading, the use of inexpensive reagents, and predictable selectivity. It has been successfully applied to the synthesis of azetidines, pyrrolidines, and indolines, demonstrating its versatility.[8]
Table 1: Comparison of Catalysts for Intramolecular Cyclization
| Catalyst System | Strategy | Typical Substrate | Yield Range | Selectivity | Reference(s) |
| La(OTf)₃ | Epoxide Aminolysis | cis-3,4-Epoxy Amine | 73-95% | High Regioselectivity (>20:1 for azetidine) | [6][7] |
| Pd(OAc)₂ / PhI(OAc)₂ | C(sp³)–H Amination | γ-Alkyl Picolinamide | 60-85% | High Regioselectivity for γ-C-H | [3][8] |
| Cu(I) / Visible Light | Radical 4-exo-dig Cyclization | Ynamide | 50-90% | Complete Regioselectivity (anti-Baldwin) | [11] |
| Co(salen) / Electrocatalysis | Hydroamination | Allylic Sulfonamide | 60-90% | High Regioselectivity | [9][12] |
Part 2: Cycloaddition Strategies
Cycloaddition reactions build the azetidine core by combining two or more components in a single step, offering high atom economy and rapid construction of molecular complexity.
[2+2] Photocatalytic Cycloadditions (Aza Paternò-Büchi Reaction)
Expertise & Experience: The aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, is a conceptually ideal route to azetidines.[13] However, its traditional application using UV light is plagued by side reactions, primarily the rapid E/Z isomerization of the excited imine, which dissipates energy non-productively.[13] The modern solution is to employ visible-light photocatalysis. Instead of exciting the imine, a photocatalyst (e.g., Ir(ppy)₃) is excited and then transfers its triplet energy to the alkene component.[14][15][16] This excited-state alkene is a much better reaction partner for the ground-state imine, circumventing the isomerization issue and enabling the reaction to proceed under exceptionally mild conditions. This energy transfer mechanism is a paradigm shift, broadening the substrate scope to include previously unreactive partners.[3][15] Gold-based photocatalysts have also emerged as effective energy transfer agents for this transformation.[17]
Trustworthiness: This method is validated by its operational simplicity, low catalyst loadings (often 1-2 mol%), broad functional group tolerance, and high stereoselectivity in many cases.[14][15] The ability to use ambient air as a co-oxidant in some systems further enhances its practicality.[14]
Experimental Protocol: Iridium-Catalyzed Photocatalytic [2+2] Cycloaddition [14]
-
In a 10 mL reaction vial, combine the dihydroquinoxalinone (amine precursor, 0.10 mmol, 1.0 equiv), the alkene (0.50 mmol, 5.0 equiv), and Ir(ppy)₃ (2 mol%).
-
Add acetonitrile (MeCN) as the solvent.
-
Keep the vial open to ambient air and irradiate with 450 nm blue LEDs (30 W) at 30 °C for 3 hours.
-
Seal the vial and continue irradiation for an additional 21 hours.
-
After the reaction is complete, concentrate the mixture and purify by column chromatography to isolate the functionalized azetidine.
Table 2: Comparison of Catalysts for Cycloaddition & Strain-Release Strategies
| Catalyst System | Strategy | Key Precursors | Yield Range | Selectivity | Reference(s) |
| Ir(ppy)₃ / Blue Light | [2+2] Aza Paternò-Büchi (Energy Transfer) | Amine/Imine + Alkene | 52-95% | High Diastereoselectivity (>19:1 dr) | [3][14][15] |
| [Au(cbz)(NHC)] / Light | [2+2] Aza Paternò-Büchi (Energy Transfer) | 2-Isoxasoline-3-carboxylate + Alkene | 40-90% | Moderate to High Diastereoselectivity | [17] |
| Cu(I) / Blue Light | [3+1] Radical Cascade | Aliphatic Amine + Alkyne | 40-85% | Forms vicinal quaternary centers | [18] |
| Organic Dyes / Visible Light | Radical Strain-Release (RSR) | Azabicyclo[1.1.0]butane (ABB) + Sulfonylimine | 60-95% | High Chemoselectivity | [2][19][20] |
| [AuCl(PEt₃)]/AgOTf | Ring Expansion / 4-exo-dig Cyclization | Propargylic Aziridine | 50-90% | High Stereoselectivity for (Z)-Alkylidene | [4][21] |
Part 3: Strain-Release & Ring Expansion Strategies
These advanced strategies utilize highly strained precursors, harnessing their intrinsic energy to drive the formation of the azetidine ring.
Radical Strain-Release (RSR) from Azabicyclo[1.1.0]butanes (ABBs)
Expertise & Experience: Azabicyclo[1.1.0]butanes (ABBs) are exceptionally strained molecules that can be thought of as "spring-loaded" precursors to azetidines.[19][20] Photocatalytic Radical Strain-Release (RSR) provides a mechanism to unlock this potential.[2] An organic photosensitizer, upon irradiation with visible light, generates radical intermediates from a suitable precursor (e.g., a sulfonylimine).[20] These radicals are rapidly intercepted by the highly reactive central bond of the ABB. This initiates a cascade that results in the predictable double functionalization of the ABB and the formation of a densely substituted azetidine ring in a single, highly efficient operation.[19][20] The power of this method lies in its ability to rapidly build complexity from simple starting materials.
Trustworthiness: The generality of this photocatalytic method has been demonstrated across a wide range of azetidine targets, including the late-stage functionalization of complex molecules and derivatives of drugs like Celecoxib and Naproxen, underscoring its robustness and synthetic utility.[19][20]
Gold-Catalyzed Ring Expansion of Aziridines
Expertise & Experience: One-carbon ring expansion of an aziridine to an azetidine is an attractive but challenging transformation. A novel approach involves a gold-catalyzed rearrangement of N-tosyl homopropargyl amines, which are themselves derived from the ring-opening of propargylic aziridines.[4][21] The key step is a rare 4-exo-dig cyclization. Gold catalysts are uniquely suited for this task due to their strong π-acidity (carbophilicity), which activates the alkyne toward nucleophilic attack by the nitrogen. This overcomes the high activation barrier typically associated with the anti-Baldwin 4-exo-dig closure, stereoselectively producing (Z)-alkylidene azetidines.[4][21] This contrasts with other catalysts that often favor a 5-endo-dig pathway to form five-membered rings.[4]
Caption: Comparison of strain-release and ring expansion strategies for azetidine synthesis.
Conclusion and Future Outlook
The synthesis of azetidines has matured significantly, moving beyond classical substitution reactions to embrace a diverse array of catalytic transformations. The choice of catalyst is inextricably linked to the chosen synthetic strategy.
-
For functionalized precursors like epoxy amines or haloamines, intramolecular cyclization using Lewis acids or transition metals like palladium for C-H amination offers a reliable and direct path.
-
For building the ring from simpler components, photocatalytic [2+2] cycloadditions represent the state-of-the-art, providing mild conditions and excellent functional group tolerance.
-
For accessing densely substituted and unique azetidines, advanced strategies like radical strain-release from ABBs and gold-catalyzed ring expansions offer powerful, albeit more complex, solutions.
The future of azetidine synthesis will likely focus on enhancing enantioselectivity, with the development of new chiral catalysts and ligands for all the strategies discussed.[1][22][23] Furthermore, the continued exploration of electro- and photocatalysis promises to unlock new reaction pathways, enabling the construction of this valuable heterocyclic motif with ever-increasing efficiency, selectivity, and sustainability.
References
- 1. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rare Gold-Catalyzed 4-exo-dig Cyclization for Ring Expansion of Propargylic Aziridines toward Stereoselective (Z)-Alkylidene Azetidines, via Diborylalkyl Homopropargyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azetidine synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A general synthesis of azetidines by copper-catalysed photoinduced anti-Baldwin radical cyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of azetidines by aza Paternò–Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. communities.springernature.com [communities.springernature.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Azetidine synthesis enabled by photo-induced copper catalysis via [3+1] radical cascade cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. chemrxiv.org [chemrxiv.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of Commercial 3-Phenylazetidine Hydrochloride
Introduction: The Critical Role of Purity in 3-Phenylazetidine Hydrochloride for Research and Development
This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its rigid four-membered ring structure which can impart unique conformational constraints on molecules.[1] Its incorporation into novel chemical entities can significantly influence pharmacological properties such as potency, selectivity, and metabolic stability. However, the seemingly minor presence of impurities in the starting material can have profound and often detrimental effects on downstream applications. These contaminants can lead to the formation of unintended side products, introduce toxicity, and ultimately compromise the integrity and reproducibility of research data.[2]
This guide provides a comprehensive framework for the purity assessment of commercially available this compound. It is designed for researchers, scientists, and drug development professionals to critically evaluate the quality of this key starting material. We will delve into a multi-pronged analytical approach, presenting not just the "how" but the "why" behind each experimental choice. By integrating data from various analytical techniques, we can construct a detailed purity profile, enabling an informed selection of suppliers and ensuring the robustness of your scientific endeavors.
A Multi-Detector Approach to Purity Profiling
No single analytical technique can provide a complete picture of a compound's purity. A holistic assessment relies on the synergy of multiple orthogonal methods, each offering a unique perspective on the sample's composition. The following sections detail the core techniques for a thorough evaluation of this compound.
Quantitative ¹H NMR (qNMR) Spectroscopy: The Primary Standard for Assay
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. For purity assessment, its quantitative application (qNMR) is exceptionally powerful. Unlike chromatographic techniques that rely on the response factor of an analyte relative to a standard, qNMR provides a direct and absolute measure of the molar concentration of the active compound against a certified internal standard.[3] This makes it an ideal primary method for determining the absolute purity, or assay, of this compound. The key to accurate qNMR is the selection of a suitable internal standard with sharp, well-resolved peaks that do not overlap with the analyte signals.
Experimental Protocol: qNMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene) into the same vial. The standard should be chosen for its chemical stability, non-reactivity with the sample, and distinct NMR signals in a clear region of the spectrum.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a high-quality NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard to ensure full relaxation and accurate integration. A value of 30 seconds is often a safe starting point.
-
Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methine proton or aromatic protons) and a known signal of the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC): Profiling Non-Volatile Impurities
Expertise & Experience: HPLC is a workhorse technique for separating and quantifying impurities in pharmaceutical compounds.[4] For a polar, water-soluble compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. This technique is particularly adept at identifying and quantifying non-volatile organic impurities, such as starting materials from the synthesis, byproducts, and degradation products.[5] A diode-array detector (DAD) or photodiode-array (PDA) detector is highly recommended as it provides spectral information for each peak, aiding in peak identification and purity assessment.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and PDA/DAD detector.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient Elution: A typical gradient might be: 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions. This broad gradient is designed to elute a wide range of potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength where the analyte and potential impurities have good absorbance, for instance, 210 nm and 254 nm. A PDA detector will capture the full UV spectrum.
-
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation:
-
The purity is typically reported as the area percentage of the main peak relative to the total area of all observed peaks.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
Expertise & Experience: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile organic compounds.[6] It is crucial for identifying residual solvents from the synthesis and purification process, as well as any volatile byproducts. For a polar and non-volatile salt like this compound, direct analysis is not feasible. However, analysis of the free base after neutralization, or direct analysis for residual solvents, is essential.
Experimental Protocol: Headspace GC-MS for Residual Solvents
-
Instrumentation:
-
GC system with a headspace autosampler and a mass selective detector.
-
-
GC Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Start at 40 °C (hold for 5 minutes), then ramp to 250 °C at 10 °C/min.
-
Injector Temperature: 250 °C.
-
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 500.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the sample into a headspace vial.
-
Add 1 mL of a suitable solvent, such as DMSO, that will not interfere with the analysis of common residual solvents.
-
Elemental Analysis (CHN): Verifying Empirical Formula
Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This is a fundamental technique to confirm the empirical formula of the compound and to detect the presence of inorganic or carbon-lacking impurities.[7] The theoretical values for this compound (C₉H₁₁N·HCl) are C: 63.72%, H: 7.13%, and N: 8.26%. Significant deviations from these values can indicate the presence of impurities or that the compound is not the correct salt form.
Experimental Protocol: CHN Analysis
-
Instrumentation:
-
A dedicated CHN elemental analyzer.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
-
Analysis:
-
The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, and N₂) are separated and quantified by a thermal conductivity detector.
-
-
Interpretation:
-
The experimental percentages of C, H, and N are compared to the theoretical values. A deviation of ±0.4% is generally considered acceptable.
-
Titration: Quantification of Chloride Content
Expertise & Experience: To confirm that the compound is indeed the hydrochloride salt and to quantify the chloride content, an argentometric titration, such as the Volhard method, can be employed. This wet chemistry technique provides a quantitative measure of the halide content, which should correspond to the theoretical value for a monosubstituted hydrochloride salt.
Experimental Protocol: Argentometric Titration
-
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution.
-
Standardized 0.1 M Potassium Thiocyanate (KSCN) solution.
-
Ferric ammonium sulfate indicator solution.
-
Concentrated Nitric Acid (HNO₃).
-
-
Procedure:
-
Accurately weigh approximately 150 mg of the sample and dissolve it in deionized water.
-
Add a known excess of the standardized AgNO₃ solution to precipitate all the chloride ions as AgCl.
-
Add concentrated HNO₃.
-
Back-titrate the excess AgNO₃ with the standardized KSCN solution using ferric ammonium sulfate as an indicator. The endpoint is the formation of a reddish-brown color.
-
-
Calculation:
-
The amount of chloride is calculated based on the amount of AgNO₃ that reacted with the sample.
-
Comparative Analysis of Commercial this compound
To illustrate the application of these methods, we present a comparative analysis of hypothetical data from three different commercial suppliers (Supplier A, Supplier B, and Supplier C).
Table 1: Summary of Purity Assessment Data
| Analytical Method | Supplier A | Supplier B | Supplier C | Acceptable Range |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | White to off-white solid |
| qNMR Purity (Assay) | 98.5% | 95.2% | 99.1% | ≥ 98.0% |
| HPLC Purity (Area %) | 99.2% | 96.5% | 99.5% | ≥ 99.0% |
| Residual Solvents (GC-MS) | Toluene (150 ppm) | Dichloromethane (700 ppm), Toluene (300 ppm) | Acetone (50 ppm) | As per ICH Q3C limits |
| Elemental Analysis (C, H, N) | C: 63.55%, H: 7.08%, N: 8.21% | C: 63.12%, H: 7.25%, N: 8.05% | C: 63.68%, H: 7.11%, N: 8.25% | ± 0.4% of theoretical |
| Chloride Content (Titration) | 20.8% (Theoretical: 20.9%) | 20.1% (Theoretical: 20.9%) | 20.9% (Theoretical: 20.9%) | ± 0.5% of theoretical |
Table 2: Impurity Profile by HPLC
| Impurity (RT) | Supplier A | Supplier B | Supplier C | Potential Identity |
| Impurity 1 (5.2 min) | 0.25% | 1.5% | 0.1% | Unreacted Starting Material |
| Impurity 2 (8.9 min) | 0.3% | 1.2% | 0.2% | Dimerization byproduct |
| Impurity 3 (12.4 min) | 0.15% | 0.5% | Not Detected | Over-alkylation product |
| Total Impurities | 0.7% | 3.2% | 0.3% |
Visualizing the Process
Workflow for Purity Assessment
Caption: Workflow for comprehensive purity assessment.
Potential Synthetic Route and Impurities
Caption: Potential synthetic route and common impurities.
Interpretation and Discussion
The comparative data highlights significant variations in the quality of this compound from different suppliers.
-
Supplier C stands out as the highest quality provider. The qNMR assay is high (99.1%), and the HPLC purity is excellent (99.5%), with very low levels of organic impurities. The residual solvent content is minimal and well within acceptable limits. The elemental analysis and chloride content align almost perfectly with the theoretical values, providing strong evidence for the correct chemical structure and salt form.
-
Supplier A provides material of good quality. The qNMR and HPLC purity are acceptable for many research applications. The presence of toluene, a common solvent in organic synthesis, is noted but is at a level that is generally considered acceptable for non-GMP work.
-
Supplier B 's material raises several concerns. The qNMR assay of 95.2% indicates that nearly 5% of the material is not the active compound. This is corroborated by the lower HPLC purity and the presence of significant levels of impurities. The high level of dichloromethane (700 ppm) may be a concern depending on the application, as it is a regulated solvent. The deviation in elemental analysis and chloride content further suggests the presence of significant impurities that are affecting the overall composition of the material. For most applications, particularly in drug discovery where accuracy and reproducibility are paramount, this material would likely be rejected.
The presence of specific impurities can have different implications. Unreacted starting materials might interfere with subsequent reactions, while byproducts could have their own, unknown pharmacological or toxicological profiles. Residual solvents can not only affect the reactivity but also be toxic.
Conclusion: An Evidence-Based Approach to Sourcing
The purity of this compound is not a simple number on a supplier's certificate of analysis but a detailed profile that must be carefully assessed. This guide has outlined a robust, multi-technique approach to generate a comprehensive understanding of the quality of this critical reagent. By employing qNMR for an absolute assay, HPLC for organic impurity profiling, GC-MS for residual solvents, and elemental analysis and titration to confirm the fundamental composition, researchers can make informed, evidence-based decisions about which commercial sources meet the stringent requirements of their work. Investing in a thorough purity assessment of key starting materials is a critical step in ensuring the integrity, reproducibility, and ultimate success of research and development projects.
References
- 1. CAS 7606-30-6: this compound (1:1) [cymitquimica.com]
- 2. scribd.com [scribd.com]
- 3. A Validated Stability-Indicating Liquid-Chromatographic Method for Ranitidine Hydrochloride in Liquid Oral Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. clariant.com [clariant.com]
- 7. fsis.usda.gov [fsis.usda.gov]
A Comparative Guide to 3-Phenylazetidine Derivatives as Monoamine Transporter Ligands
For researchers, medicinal chemists, and professionals in drug development, the strategic incorporation of novel scaffolds is paramount in the pursuit of selective and potent therapeutics. The 3-phenylazetidine motif has emerged as a promising structural framework, particularly for targeting the monoamine transporters (MATs) — the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Dysregulation of these transporters is implicated in a spectrum of neurological and psychiatric disorders, making them critical targets for therapeutic intervention.
This guide provides a comprehensive comparison of in vitro assay results for a series of 3-phenylazetidine-containing compounds, offering insights into their structure-activity relationships (SAR) and comparative performance. We will delve into the experimental methodologies used to derive these findings, providing detailed protocols for both traditional radioligand binding assays and modern fluorescence-based uptake assays.
The 3-Phenylazetidine Scaffold: A Privileged Structure for MAT Ligands
The azetidine ring, a four-membered saturated heterocycle, offers a unique three-dimensional geometry that can impart favorable pharmacokinetic and pharmacodynamic properties to a molecule. When substituted with a phenyl group at the 3-position, this scaffold provides a rigid core from which to explore chemical space and optimize interactions with biological targets. Our focus here is on a series of 3-aryl-3-arylmethoxyazetidines, which have been systematically evaluated for their affinity towards DAT and SERT.
Comparative In Vitro Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of a series of 3-aryl-3-arylmethoxyazetidine derivatives for the dopamine and serotonin transporters. A lower Ki value indicates a higher binding affinity. This data provides a clear comparison of how substitutions on the aryl rings can modulate potency and selectivity.
| Compound ID | 3-Aryl Substituent | R-group (on N) | DAT Ki (nM) | SERT Ki (nM) |
| 6e | 3,4-Dichlorophenyl | H | >10,000 | 3.5 |
| 6h | Phenyl | H | >10,000 | 2.9 |
| 7c | 3,4-Dichlorophenyl | CH₃ | 2,800 | 1.0 |
| 7g | 3,4-Dichlorophenyl | CH₃ | 620 | 23 |
| 7i | 2,3,4,5-Tetrachlorophenyl | CH₃ | >10,000 | 1.3 |
Data sourced from a study on 3-aryl-3-arylmethoxyazetidines as high-affinity ligands for monoamine transporters.[1]
Key Insights from the Data:
-
High SERT Affinity: The 3-aryl-3-arylmethoxyazetidine scaffold demonstrates a strong propensity for high-affinity binding to the serotonin transporter, with several analogues exhibiting low nanomolar potency.[1]
-
Impact of Aryl Substitution: The nature and position of substituents on the 3-aryl ring play a crucial role in determining binding affinity. Dichloro- and tetrachloro-substitution, as seen in compounds 7c and 7i , are well-tolerated and result in potent SERT ligands.[1]
-
Tuning Selectivity: While many compounds in this series are highly selective for SERT, strategic modifications can modulate this selectivity. For instance, compound 7g shows moderate affinity for both DAT and SERT, suggesting that this scaffold can be adapted to develop dual-acting inhibitors.[1]
-
Role of N-Substitution: N-methylation appears to generally enhance SERT affinity, as observed when comparing the N-H compounds (6e , 6h ) with their N-CH₃ counterparts (7c , 7g , 7i ).[1]
Understanding the Mechanism: Monoamine Transporter Signaling Pathway
The therapeutic and psychoactive effects of 3-phenylazetidine derivatives that target MATs stem from their ability to inhibit the reuptake of neurotransmitters from the synaptic cleft. This leads to an increased concentration of dopamine, serotonin, or norepinephrine in the synapse, thereby enhancing neurotransmission.
Caption: Inhibition of monoamine reuptake by 3-phenylazetidine derivatives.
Experimental Protocols: A Guide to In Vitro Evaluation
The in vitro characterization of 3-phenylazetidine-containing compounds as monoamine transporter ligands typically involves two primary types of assays: radioligand binding assays and fluorescence-based uptake assays. Below are detailed, step-by-step methodologies for each.
Experimental Workflow Overview
Caption: Experimental workflow for evaluating 3-phenylazetidine derivatives.
Protocol 1: Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand known to bind to that transporter.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines (e.g., HEK293) stably expressing the human dopamine (hDAT), serotonin (hSERT), or norepinephrine (hNET) transporter.
-
Radioligands:
-
For hDAT: [³H]WIN 35,428
-
For hSERT: [³H]Citalopram
-
For hNET: [³H]Nisoxetine
-
-
Test Compound: 3-Phenylazetidine derivative of interest.
-
Reference Compound: A known inhibitor for the target transporter (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand (e.g., 10 µM cocaine for DAT).
-
96-well Microplates.
-
Glass Fiber Filter Mats.
-
Cell Harvester.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.
-
Test Compound: Test compound dilution, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mats using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filter mats into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Protocol 2: Fluorescence-Based Neurotransmitter Uptake Assay
This assay provides a functional measure of transporter activity by monitoring the uptake of a fluorescent substrate that mimics the natural neurotransmitters.
Materials and Reagents:
-
Cells: HEK293 or CHO cells stably expressing hDAT, hSERT, or hNET.
-
Neurotransmitter Transporter Uptake Assay Kit: (e.g., from Molecular Devices), which includes a fluorescent substrate and a masking dye to quench extracellular fluorescence.
-
Test Compound: 3-Phenylazetidine derivative of interest.
-
Reference Inhibitors: Known inhibitors for each transporter.
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence Plate Reader: Capable of bottom-read fluorescence detection.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into the microplates and culture overnight to form a confluent monolayer.
-
Compound Addition: Remove the culture medium and add the test compounds at various concentrations (diluted in assay buffer) to the wells. Include wells with reference inhibitors and vehicle controls.
-
Pre-incubation: Incubate the plate with the compounds for a short period (e.g., 10-20 minutes) at 37°C.
-
Substrate Addition: Add the fluorescent substrate/masking dye solution to all wells.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths.
-
Kinetic Mode: Read the fluorescence intensity at regular intervals over a period of time (e.g., 30-60 minutes).
-
Endpoint Mode: Incubate the plate for a fixed time (e.g., 30 minutes) at 37°C and then read the final fluorescence intensity.
-
-
Data Analysis:
-
The rate of fluorescence increase (in kinetic mode) or the final fluorescence intensity (in endpoint mode) is proportional to the transporter activity.
-
Plot the percentage of inhibition of transporter activity against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value using non-linear regression.
-
Conclusion and Future Directions
The 3-phenylazetidine scaffold is a versatile and promising starting point for the design of novel monoamine transporter ligands. The in vitro data presented in this guide highlights the potential to achieve high affinity and selectivity, particularly for the serotonin transporter. The structure-activity relationships suggest that targeted modifications to the aryl substituents and the azetidine nitrogen can be used to fine-tune the pharmacological profile of these compounds, including the development of dual-acting inhibitors.
Future research should focus on expanding the structure-activity relationship studies to include a broader range of substitutions on the 3-phenylazetidine core. A critical next step will be to obtain comprehensive in vitro data for these compounds against the norepinephrine transporter to fully characterize their selectivity profiles. Furthermore, promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties and therapeutic potential for a variety of neurological and psychiatric disorders. The detailed experimental protocols provided herein offer a robust framework for such future investigations.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Phenylazetidine Hydrochloride
This guide provides essential safety and logistical information for the proper disposal of 3-Phenylazetidine hydrochloride. Tailored for researchers, scientists, and drug development professionals, this document outlines a self-validating system of protocols grounded in established regulatory standards and field-proven insights. Our objective is to empower laboratory personnel with the knowledge to manage chemical waste safely and compliantly, reinforcing a culture of safety and environmental responsibility.
Hazard Identification and Essential Safety Precautions
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. This compound is a compound that requires careful management due to its toxicological profile.
Based on available safety data, this compound presents the following hazards:
-
Acute Toxicity: It is harmful if swallowed.[1]
-
Skin Irritation: It is known to cause skin irritation.[1][2][3]
-
Respiratory Irritation: It may cause respiratory irritation upon inhalation of dust or fumes.[1][2]
The causality behind these classifications stems from the compound's chemical reactivity with biological tissues. As an irritant, it can cause local inflammatory responses upon contact with the skin, eyes, or respiratory tract. Ingestion can lead to systemic toxic effects. Therefore, all handling and disposal procedures must be designed to minimize direct contact and prevent aerosolization.
| Hazard Classification | Description | GHS Pictogram | Precautionary Statement Reference |
| Acute Toxicity, Oral | Harmful if swallowed. | P301+P310 | |
| Skin Irritation | Causes skin irritation. | P280, P302+P352 | |
| Serious Eye Irritation | Causes serious eye irritation. | P280, P305+P351+P338 | |
| Specific Target Organ Toxicity | May cause respiratory irritation. | P261, P271 |
Core Directive: Always consult the manufacturer-specific Safety Data Sheet (SDS) for this compound before use. The SDS provides the most detailed and up-to-date information on hazards, handling, and emergency procedures.
Regulatory Framework: The Principle of "Cradle-to-Grave" Management
The disposal of chemical waste in the United States is primarily governed by the Resource Conservation and Recovery Act (RCRA) , which is enforced by the U.S. Environmental Protection Agency (EPA).[4][5][6] RCRA establishes a "cradle-to-grave" management system, which means that hazardous waste is tracked from the moment it is generated until its final, environmentally sound disposal.[7][8]
Under RCRA, it is the generator's responsibility to determine if a waste is hazardous.[6][9] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]
Expert Insight: Due to its identified health hazards, it is prudent and standard practice to manage all waste containing this compound as hazardous chemical waste.[7] This ensures compliance and minimizes risk. Your institution's generator status (e.g., Small Quantity Generator or Large Quantity Generator) dictates specific accumulation time limits and procedural requirements, which are managed by your Environmental Health & Safety (EHS) department.[6][10]
Step-by-Step Disposal Protocol for this compound
This protocol is designed to be a self-validating system. Following these steps methodically ensures that each critical safety and regulatory checkpoint is met.
Proper protection is non-negotiable. The potential for skin, eye, and respiratory irritation dictates the mandatory use of the following:
-
Engineering Controls: All handling and preparation of waste should occur inside a certified chemical fume hood to prevent the inhalation of dust or aerosols.[11]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or, preferably, chemical safety goggles.[12]
-
Body Protection: A standard laboratory coat must be worn.
Proper segregation is critical to prevent dangerous chemical reactions.
-
DO NOT mix this compound waste with other waste streams, especially strong oxidizing agents or bases, unless a specific neutralization protocol is approved by your EHS department.
-
Keep solid and liquid waste streams separate.
This process must adhere to RCRA standards for Satellite Accumulation Areas (SAAs), which are locations at or near the point of waste generation.[4][13]
-
Select an Appropriate Container:
-
Use a container made of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) bottle for liquids or a securely sealed container for solids).
-
The container must be in good condition, with no leaks or cracks, and must have a tight-fitting, screw-on cap.[7]
-
Never use food-grade containers like milk jugs.[7]
-
-
Label the Container Correctly:
-
Attach a "Hazardous Waste" label to the container before adding any waste.
-
Clearly write the full chemical name: "this compound". Do not use abbreviations.
-
List all constituents and their approximate percentages.
-
Indicate the relevant hazards (e.g., "Irritant," "Harmful").
-
-
Accumulate Waste Safely:
-
Keep the waste container closed at all times except when adding waste.[7][13] This is a common and critical compliance point to prevent the release of vapors.
-
Store the container in a designated Satellite Accumulation Area, which should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray).
-
Laboratory personnel are not responsible for the final transport and disposal of the waste. This function must be performed by trained professionals.
-
Full Container: Once the waste container is full (or when the experiment is complete), seal it securely.
-
Request Pickup: Contact your institution's EHS department or follow its specific procedures to request a hazardous waste pickup.
-
Documentation: Your EHS department will handle the creation of the hazardous waste manifest, a document that tracks the waste from your lab to the final Treatment, Storage, and Disposal Facility (TSDF).[10][13]
Emergency Procedures: Spill Management
In the event of a small-scale spill within a controlled environment like a fume hood:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Ensure Proper PPE: Don the appropriate PPE as described in Section 3.
-
Contain and Absorb:
-
Collect Waste: Scoop the absorbed material and contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
For large spills, immediately evacuate the area and contact your institution's emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. aksci.com [aksci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. deq.nc.gov [deq.nc.gov]
- 5. epa.gov [epa.gov]
- 6. cleanmanagement.com [cleanmanagement.com]
- 7. pfw.edu [pfw.edu]
- 8. dnr.mo.gov [dnr.mo.gov]
- 9. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 10. natlenvtrainers.com [natlenvtrainers.com]
- 11. pfaltzandbauer.com [pfaltzandbauer.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Personal protective equipment for handling 3-Phenylazetidine hydrochloride
An Essential Guide to the Safe Handling and Disposal of 3-Phenylazetidine Hydrochloride
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical, a thorough understanding of its potential hazards is the bedrock of laboratory safety. This compound, while a valuable building block, requires meticulous handling due to its specific hazard profile. Safety Data Sheets (SDS) classify it as a substance that can cause significant irritation.
-
Skin Irritation (H315): Direct contact can lead to skin irritation.[1][2][3][4]
-
Serious Eye Irritation (H319): The compound poses a serious risk to the eyes, potentially causing significant damage upon contact.[1][2][3][4]
-
Respiratory Irritation (H335): Inhalation of dust or aerosols may cause respiratory irritation.[1][3][4]
Furthermore, as a hydrochloride salt, there is a potential for the release of irritating hydrogen chloride gas upon thermal decomposition.[1] These hazards dictate a stringent and non-negotiable requirement for appropriate Personal Protective Equipment (PPE) to create a reliable barrier between the researcher and the chemical.
The Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a static, one-size-fits-all procedure. It must be tailored to the specific experimental context, considering the quantity of the chemical being handled and the potential for exposure.
Table 1: PPE Requirements for this compound
| PPE Component | Specification | Rationale & Causality |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. Double-gloving is mandatory when handling the neat solid. | Provides the primary barrier against dermal absorption, mitigating the risk of skin irritation.[5] Double-gloving adds a layer of redundancy, critical when handling the concentrated powder, as it protects against unforeseen breaches or tears in the outer glove. |
| Eye & Face Protection | Chemical splash goggles and a full-face shield. | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against airborne powder and splashes.[5][6] A face shield must be worn over the goggles to protect the entire face, especially when weighing or transferring the solid. |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Mandated when handling the powder outside of a certified chemical fume hood or when aerosolization is possible. This prevents the inhalation of fine particles that can cause respiratory tract irritation.[1][3][7] |
| Protective Clothing | Long-sleeved, flame-resistant lab coat; long pants; and fully enclosed, chemical-resistant shoes. | A lab coat protects against incidental contact and contamination of personal clothing.[6] Full coverage of legs and feet is a fundamental laboratory practice to prevent skin exposure from spills. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a systematic workflow is critical for minimizing risk. The following protocol outlines the essential steps for safely handling this compound from initial preparation to final cleanup.
Caption: A comprehensive workflow for handling this compound.
Disposal Plan: Ensuring a Safe End-of-Life
Proper chemical disposal is a critical component of laboratory safety and environmental responsibility. All materials that come into contact with this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregate Waste Streams:
-
Solid Hazardous Waste: All contaminated disposables, including gloves, weigh paper, paper towels, and TLC plates, must be collected in a designated, clearly labeled, and sealed solid waste container.
-
Liquid Hazardous Waste: All solutions containing this compound, including reaction mixtures and solvent rinses, must be collected in a compatible, labeled liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Labeling:
-
Every waste container must be labeled with "Hazardous Waste."
-
Clearly list all chemical contents, including "this compound" and all solvents.
-
Ensure your name and the date are on the label.
-
-
Work Area Decontamination:
-
Thoroughly wipe down the interior surfaces of the fume hood, any stir plates, and other equipment with an appropriate solvent (e.g., 70% ethanol) and paper towels.
-
Dispose of all cleaning materials in the solid hazardous waste container.
-
-
Empty Original Container:
-
Once the original manufacturer's bottle is empty, triple-rinse it with a suitable solvent (e.g., methanol or ethanol).
-
Collect all rinsate as liquid hazardous waste.
-
Scratch out or completely deface the label on the empty bottle before disposing of it in the appropriate glass recycling or trash bin, as per your institution's policy.[8]
-
By integrating these rigorous safety and disposal protocols into your standard operating procedures, you ensure a culture of safety and responsibility in your laboratory.
References
- 1. fishersci.fr [fishersci.fr]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. chemical-label.com [chemical-label.com]
- 5. jnsparrowchemical.com [jnsparrowchemical.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
